molecular formula C7H13ClO3S B1433581 2-(Oxan-4-yl)ethane-1-sulfonyl chloride CAS No. 1803587-85-0

2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Cat. No.: B1433581
CAS No.: 1803587-85-0
M. Wt: 212.7 g/mol
InChI Key: JSHCTCDANFZBLV-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H13ClO3S and its molecular weight is 212.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Oxan-4-yl)ethane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxan-4-yl)ethane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(oxan-4-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHCTCDANFZBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

[1]

Executive Summary & Strategic Analysis

The target molecule, 2-(oxan-4-yl)ethane-1-sulfonyl chloride (IUPAC: 2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride), represents a critical building block in medicinal chemistry. The tetrahydropyran (THP) motif is frequently employed to improve the metabolic stability and solubility profiles of drug candidates compared to their carbocyclic analogs (e.g., cyclohexane). The sulfonyl chloride moiety serves as a high-reactivity "warhead" for generating sulfonamides—a pharmacophore ubiquitous in diuretics, antibiotics, and anti-inflammatory agents.

This guide outlines two distinct synthetic pathways designed to accommodate different scales and equipment availabilities:

  • Route A (The "Classic" Displacement): A robust, scalable sequence utilizing sodium sulfite. Ideal for multi-gram to kilogram batches where cost and thermal stability are prioritized.

  • Route B (The "Oxidative" Telescoping): A modern, mild-condition approach converting alkyl halides to sulfonyl chlorides via isothiouronium salts.[1] Ideal for rapid lead optimization and avoiding high-temperature sulfonations.

Retrosynthetic Analysis

The strategic disconnection focuses on the C–S bond. The ethyl linker provides a favorable steric environment for nucleophilic substitution (

RetrosynthesisTargetTarget:2-(Oxan-4-yl)ethane-1-sulfonyl chlorideSulfonateIntermediate:Sulfonate SaltTarget->SulfonateChlorination(SOCl2/POCl3)BromidePrecursor:2-(Oxan-4-yl)ethyl bromideSulfonate->BromideStrecker Reaction(Na2SO3)AlcoholStarting Material:2-(Oxan-4-yl)ethanolBromide->AlcoholAppel/PBr3

Figure 1: Retrosynthetic logic flow disconnecting the sulfonyl chloride to the commercially accessible alcohol precursor.

Precursor Synthesis: 2-(Oxan-4-yl)ethyl bromide

Prerequisite for both Routes A and B.

Before attacking the sulfonyl chloride, we must secure the alkyl bromide. While the alcohol (2-(tetrahydro-2H-pyran-4-yl)ethanol) is commercially available, it is often synthesized in-house from tetrahydro-2H-pyran-4-carboxylic acid or the corresponding ester.

Protocol 1.0: Bromination of 2-(Oxan-4-yl)ethanol

Reaction Type: Appel Reaction /

Rationale:


Materials:

  • 2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 equiv)

  • Phosphorus tribromide (

    
    ) (0.4 equiv)
    
  • Dichloromethane (DCM) (Solvent, 5-10 volumes)

Procedure:

  • Setup: Charge a dry 3-neck flask with alcohol and DCM under

    
     atmosphere. Cool to 0°C.[2]
    
  • Addition: Add

    
     dropwise via addition funnel, maintaining internal temperature 
    
    
    . Caution: Exothermic.
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with PMA or

    
    ; alkyl halides are not UV active).
    
  • Quench: Cool to 0°C. Quench carefully with saturated

    
    .
    
  • Workup: Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation or short silica plug.

    • Expected Yield: 85–95%

    • Characterization:

      
       NMR will show the disappearance of the 
      
      
      triplet (
      
      
      ppm) and appearance of
      
      
      triplet (
      
      
      ppm).

Route A: The Strecker Sulfite Alkylation (Scalable)

Best for: Large scale (>50g), cost-efficiency. Mechanism:

Step 1: Synthesis of Sodium 2-(Oxan-4-yl)ethanesulfonate

Reagents:

  • 2-(Oxan-4-yl)ethyl bromide (1.0 equiv)

  • Sodium Sulfite (

    
    ) (1.5 equiv)
    
  • Solvent: Water/Ethanol (3:1 ratio)

Protocol:

  • Dissolve

    
     in water. Add the bromide and ethanol.[3]
    
  • Reflux the mixture vigorously for 16–24 hours. The biphasic mixture will become homogeneous as the bromide is consumed and the ionic sulfonate forms.

  • Isolation: Concentrate in vacuo to remove ethanol. The product (sodium salt) is water-soluble.

  • Drying (Critical): The crude solid contains excess inorganic salts. For the next step, moisture is the enemy. Evaporate to dryness (azeotrope with toluene if necessary) or use the crude solid directly if thoroughly dried in a vacuum oven at 60°C.

Step 2: Chlorination to Sulfonyl Chloride

Reagents:

  • Crude Sulfonate Salt (from Step 1)

  • Thionyl Chloride (

    
    ) (Excess, acts as solvent/reagent) or 
    
    
  • Catalytic DMF (Dimethylformamide) (0.1 mol%)

Protocol:

  • Suspend the dry sulfonate salt in

    
     (approx. 3–5 mL per gram of salt).
    
  • Add catalytic DMF. Note: DMF activates thionyl chloride by forming the Vilsmeier reagent.

  • Reflux for 3–4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Distill off excess

    
     under reduced pressure (use a caustic scrubber for off-gas).
    
  • Extraction: Dissolve residue in DCM and pour onto ice/water. Speed is key here to prevent hydrolysis.

  • Separation: Rapidly separate organic layer, dry over

    
    , and concentrate to obtain the sulfonyl chloride.
    

Route B: Oxidative Chlorination (Laboratory Scale)

Best for: Speed, mild conditions, avoiding high-temp reflux. Mechanism: Alkylation of thiourea to form an isothiouronium salt, followed by oxidative chlorination using N-chlorosuccinimide (NCS) or Chlorine gas.

RouteBHalideAlkyl BromideSaltIsothiouroniumSaltHalide->SaltEthanol, Reflux(1-2h)ThioureaThioureaThiourea->SaltProductSulfonyl ChlorideSalt->ProductOxidative Chlorination< 10°CNCSNCS / HCl(Oxidant)NCS->Product

Figure 2: The "Telescoped" Oxidative Chlorination pathway.

Reagents:

  • 2-(Oxan-4-yl)ethyl bromide (1.0 equiv)

  • Thiourea (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (4.0 equiv)

  • 2M HCl (aq) / Acetonitrile (1:5 ratio)

Protocol:

  • Salt Formation: Reflux bromide and thiourea in Ethanol for 2 hours. Concentrate to yield the S-alkyl isothiouronium bromide (usually a white solid).

  • Oxidation Setup: Suspend the isothiouronium salt in Acetonitrile/2M HCl at 0°C.

  • Chlorination: Add NCS portion-wise over 20 minutes. The reaction is exothermic; maintain T < 10°C.

  • Mechanism: The isothiouronium sulfur is chlorinated, hydrolyzed to the sulfonyl chloride, and the urea byproduct is washed away.

  • Workup: Dilute with Ether or EtOAc. Wash with water and brine. Dry and concentrate.

    • Advantage:[1][4][5] This route often yields cleaner product without the inorganic salt contaminants of Route A.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
1H NMR (CDCl3)

4.0-3.9 (m, 2H, THP-eq), 3.6-3.7 (m, 2H,

-

), 3.4 (t, 2H, THP-ax), 1.9-1.8 (m, 2H, linker), 1.6-1.3 (m, THP/linker)
400 MHz NMR
Mass Spectrometry Not ionizable by ESI+ directly (hydrolyzes). Derivatize with benzylamine for QC.LC-MS (as sulfonamide)
Purity >95%HPLC (Derivatized)

Critical Process Parameters (CPPs):

  • Moisture Control: Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water. All glassware must be oven-dried.

  • Temperature: In Route B, exceeding 15°C during NCS addition can lead to C-S bond cleavage or over-oxidation.

References

  • General Synthesis of Alkyl Sulfonyl Chlorides via Isothiouronium Salts

    • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[6] "Efficient Synthesis of Sulfonyl Chlorides from Thiols and Disulfides Using N-Chlorosuccinimide and Dilute Hydrochloric Acid." Synthesis, 2006(24), 4131–4134. Link

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][6] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Preparation of Tetrahydropyran Precursors

    • Synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethanol: Often derived via reduction of Tetrahydro-2H-pyran-4-acetic acid (CAS 85064-61-5) or 2-(tetrahydro-2H-pyran-4-yl)acetic acid.

    • Bromination Protocols: "Preparation of alkyl halides & related (RX)." Organic Chemistry 1: An open textbook. Link

  • Thiourea/NCBSI Method (Modern Variation)

    • Ghorbani-Vaghei, R., et al. (2024). "Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride." ResearchGate. Link

  • Strecker Reaction (Sulfite Displacement)

    • "Sulfonyl chloride synthesis by oxidation."[1][4][6] Organic Chemistry Portal. Link

Disclaimer: This guide is intended for qualified scientific personnel. Standard laboratory safety protocols for handling corrosive (SOCl2, HCl) and lachrymatory reagents must be strictly observed.

An In-Depth Technical Guide to 2-(Oxan-4-yl)ethane-1-sulfonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a bifunctional chemical intermediate of significant interest to the pharmaceutical and agrochemical research sectors. This molecule uniquely combines a highly reactive sulfonyl chloride functional group with a saturated oxane (tetrahydropyran) heterocycle via a stable ethyl linker. The oxane moiety is a prevalent scaffold in modern medicinal chemistry, often employed to enhance physicochemical properties such as solubility and metabolic stability. The sulfonyl chloride group serves as a powerful electrophilic handle for coupling with a wide array of nucleophiles, most notably to form robust sulfonamide linkages. This guide provides a comprehensive technical overview of the compound's chemical properties, proposes a robust synthetic strategy, details its key reactions, and discusses its potential applications in the context of drug discovery and development. Safety and handling protocols, derived from data on analogous aliphatic sulfonyl chlorides, are also presented to ensure its effective and safe utilization in a research setting.

Introduction to 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Overview and Significance

In the landscape of drug discovery, the strategic design of molecular building blocks is paramount. These synthons must offer both versatile reactivity and structural motifs that confer advantageous pharmacological properties. 2-(Oxan-4-yl)ethane-1-sulfonyl chloride emerges as such a building block. Its structure is logically segmented:

  • The Oxane Ring: A saturated six-membered heterocycle containing oxygen. This feature is frequently incorporated into drug candidates to replace less favorable groups (e.g., gem-dimethyl or carbonyl groups), acting as a bioisostere that can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without introducing excessive conformational rigidity.

  • The Ethylene Linker: A simple, flexible two-carbon chain that covalently connects the heterocyclic scaffold to the reactive functional group.

  • The Sulfonyl Chloride Group (-SO₂Cl): A highly reliable and reactive electrophile. It is predominantly used to react with primary or secondary amines to form sulfonamides, a functional group that is a cornerstone of numerous approved drugs due to its chemical stability and ability to act as a hydrogen bond acceptor and donor.[1][2][3][4]

The combination of these elements makes 2-(Oxan-4-yl)ethane-1-sulfonyl chloride a valuable reagent for introducing the 2-(Oxan-4-yl)ethylsulfonyl moiety into target molecules, enabling the exploration of new chemical space in lead optimization campaigns.

Chemical Identity
AttributeDetails
IUPAC Name 2-(tetrahydropyran-4-yl)ethanesulfonyl chloride
Synonyms 2-(Oxan-4-yl)ethane-1-sulfonyl chloride
Chemical Structure

Molecular Formula C₇H₁₃ClO₃S[5]
Molecular Weight 212.70 g/mol
Monoisotopic Mass 212.02739 Da[5]
InChIKey JSHCTCDANFZBLV-UHFFFAOYSA-N[5]
SMILES C1COCCC1CCS(=O)(=O)Cl[5]
CAS Number Not publicly available

Physicochemical and Spectroscopic Properties

Physicochemical Data

Specific experimental data for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is not extensively documented in public literature, a common situation for specialized chemical reagents. However, its properties can be reliably predicted and inferred from its structure and comparison with well-characterized analogs like ethanesulfonyl chloride.

PropertyValue (2-(Oxan-4-yl)ethane-1-sulfonyl chloride)Value (Ethanesulfonyl chloride - Analog for Reference)
Appearance Predicted: Colorless to light yellow solid or liquidColorless to light yellow liquid[2][6]
Melting Point Predicted: >25 °C (due to increased mass and symmetry over analog)-70 °C[2][6]
Boiling Point Predicted: Significantly >177 °C177 °C[2][6]
Density Predicted: ~1.3-1.4 g/mL1.357 g/mL at 25 °C[2][6]
XLogP (Predicted) 1.3[5]0.8
Solubility Predicted: Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate).Soluble in diethyl ether, dichloromethane[2][7].
Reactivity with Water Decomposes. Highly moisture-sensitive.Decomposes. [2][6][8]
Anticipated Spectroscopic Profile
  • ¹H NMR: Protons on the oxane ring would appear in the 1.2-4.0 ppm range, with those adjacent to the oxygen (position 3 and 5) being the most deshielded. The protons of the ethyl linker would present as two distinct multiplets, likely complex due to coupling with both the ring and each other. The CH₂ group alpha to the sulfonyl chloride would be the most downfield of the aliphatic signals, expected around 3.5-3.8 ppm.

  • ¹³C NMR: The carbon alpha to the sulfonyl chloride group would be significantly downfield. Carbons within the oxane ring would appear in the aliphatic region, with those adjacent to the ring oxygen showing the largest chemical shift.

  • IR Spectroscopy: Characteristic strong, asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group would be prominent, typically appearing in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. A C-O-C stretching band from the oxane ring would also be visible around 1100 cm⁻¹.

Synthesis and Reactivity

Core Reactivity of the Sulfonyl Chloride Group

The reactivity of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is dominated by the sulfonyl chloride moiety. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. The subsequent departure of the chloride ion, an excellent leaving group, drives these reactions to completion.[9] This fundamental reactivity allows for the construction of various sulfur-containing functional groups.

SC 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (R-SO₂Cl) Sulfonamide Sulfonamide (R-SO₂-NR'R'') SC->Sulfonamide + Amine (Base) Ester Sulfonate Ester (R-SO₂-OR') SC->Ester + Alcohol (Base) Acid Sulfonic Acid (R-SO₃H) SC->Acid + H₂O (Hydrolysis) Amine Primary/Secondary Amine (R'-NHR'') Alcohol Alcohol (R'-OH) Water Water (H₂O) start 2-(Oxan-4-yl)ethane-1-thiol (Precursor) sub1 Oxidative Chlorination start->sub1 reagents N-Chlorosuccinimide (NCS) + Aqueous HCl reagents->sub1 product 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (Target Product) sub1->product CH₂Cl₂/H₂O, 0 °C to RT

Caption: Proposed synthesis via oxidative chlorination of a thiol precursor.
Experimental Protocol: Synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (Hypothetical)

This protocol is a representative procedure based on established methodologies for the oxidative chlorination of thiols. [10]

  • Causality Statement: This procedure utilizes a biphasic system with N-chlorosuccinimide (NCS) as the oxidant and a source of active chlorine. The reaction is performed at low temperature initially to control the exothermicity of the oxidation. Tetrabutylammonium chloride can be added as a phase-transfer catalyst to improve reaction kinetics between the organic-soluble thiol and the aqueous reagents.

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-(Oxan-4-yl)ethane-1-thiol (1.0 eq) dissolved in dichloromethane (DCM, ~5 mL per mmol of thiol). Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate beaker, prepare a solution of N-chlorosuccinimide (NCS, ~2.5 eq) and a catalytic amount of tetrabutylammonium chloride (~0.05 eq) in a 1:1 mixture of water and concentrated hydrochloric acid.

  • Oxidation: Add the NCS solution dropwise to the stirred thiol solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for this is to prevent over-oxidation and potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting thiol is fully consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (to quench any remaining oxidant), water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.

Key Chemical Transformations

Protocol: General Procedure for Sulfonamide Synthesis

  • Causality Statement: This reaction is a nucleophilic acyl substitution at the sulfur center. A non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. The reaction is typically run in an aprotic solvent to prevent hydrolysis of the sulfonyl chloride.

  • Reaction Setup: Dissolve the primary or secondary amine (1.0 eq) and a suitable base such as triethylamine (1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.05 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for the disappearance of the starting materials.

  • Work-up and Purification: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash chromatography.

Applications in Research and Drug Development

Role as a Versatile Chemical Building Block

The primary application of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is as a synthon for installing the 2-(Oxan-4-yl)ethylsulfonyl group. This moiety is valuable in structure-activity relationship (SAR) studies. By reacting it with a library of amines (e.g., anilines, piperazines, or other heterocyclic amines common in drug scaffolds), researchers can rapidly generate a diverse set of sulfonamide derivatives. [3]This allows for systematic exploration of how the size, shape, and electronic properties of the appended group influence biological activity.

The Strategic Importance of the Oxane Moiety

The tetrahydropyran (oxane) ring is considered a "privileged" scaffold in medicinal chemistry. Its inclusion is a deliberate design choice intended to:

  • Enhance Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule compared to a carbocyclic analog (e.g., cyclohexane).

  • Improve Metabolic Profile: The C-O bonds are generally more stable to metabolic oxidation by cytochrome P450 enzymes than C-H bonds in highly lipophilic aliphatic rings.

  • Modulate Lipophilicity: It serves as a moderately polar scaffold to fine-tune the overall lipophilicity (LogP) of a drug candidate, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Areas

Sulfonamides synthesized from this and similar sulfonyl chlorides are key components in drugs targeting a vast range of diseases. [4]While no specific drug contains this exact fragment yet, its derivatives could be investigated as:

  • Enzyme Inhibitors: The sulfonamide group is a classic zinc-binding group and is found in many carbonic anhydrase and matrix metalloproteinase (MMP) inhibitors.

  • Receptor Modulators: The directed hydrogen bonding capabilities of the sulfonamide can be crucial for high-affinity binding to G-protein coupled receptors (GPCRs) or nuclear receptors. [3]* Antimicrobial Agents: The sulfonamide class was the basis for the first generation of antibiotics and remains relevant in this field. [1]

Safety, Handling, and Storage

The following safety information is based on the known hazards of analogous aliphatic sulfonyl chlorides, such as ethanesulfonyl chloride. [8][11][12]Users must consult the specific Safety Data Sheet (SDS) from the supplier before handling.

Hazard Identification
Hazard ClassDescriptionPrecautionary Statements
Corrosion Causes severe skin burns and eye damage. Risk of serious eye damage. [11][12]P280: Wear protective gloves/clothing/eye protection/face protection. [13]
Acute Toxicity May be harmful if swallowed and toxic if inhaled. [8][11]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Sensitization May cause an allergic skin reaction. P272: Contaminated work clothing should not be allowed out of the workplace.
Reactivity Reacts with water, alcohols, and bases. Highly moisture-sensitive. [8][14]P234: Keep only in original packaging.
Other Hazards Lachrymator (causes tearing). [8]Use in a well-ventilated area.
Recommended Handling Procedures
  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors. Ensure an eyewash station and safety shower are readily accessible. [8][13]* Personal Protective Equipment (PPE):

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., butyl rubber or nitrile, check manufacturer's breakthrough times).

    • Eye/Face Protection: Use chemical safety goggles and a face shield.

    • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [11]

Storage and Disposal
  • Storage: Store in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen or argon). [8]The recommended storage temperature is typically in a refrigerator (2-8 °C) to minimize degradation. The storage area must be cool, dry, and well-ventilated, away from incompatible substances like water, bases, and oxidizing agents. [8]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. Do not allow the product to enter drains. [11]

Conclusion

2-(Oxan-4-yl)ethane-1-sulfonyl chloride stands out as a well-designed chemical tool for researchers in the life sciences. It provides a straightforward and efficient means of incorporating a medicinally relevant oxane scaffold into novel molecular architectures through the formation of a highly stable sulfonamide linkage. Its predictable reactivity, rooted in the fundamental chemistry of sulfonyl chlorides, allows for its reliable use in constructing diverse chemical libraries for SAR exploration. While requiring careful handling due to its corrosive and moisture-sensitive nature, adherence to standard laboratory safety protocols enables its effective application. This guide has aimed to provide the necessary technical foundation for scientists to leverage the full potential of this valuable building block in their research and development endeavors.

References

  • PubChemLite. 2-(oxan-4-yl)ethane-1-sulfonyl chloride. Available from: [Link]

  • Vedejs, E., et al. Supporting Information for Synthesis of sulfonyl chloride substrate precursors. J. Am. Chem. Soc. Available from: [Link]

  • PubChemLite. 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride. Available from: [Link]

  • de la Torre, J. C., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]

  • Pharmaffiliates. CAS No : 594-44-5 | Product Name : Ethanesulfonyl chloride. Available from: [Link]

  • PubChem. Ethanesulfonyl chloride. Available from: [Link]

  • Chem-Impex. Tetrahydro-2H-pyran-4-carbonyl chloride. Available from: [Link]

  • PrepChem.com. Synthesis of Ethane sulfenyl chloride. Available from: [Link]

  • NJ.gov. HAZARD SUMMARY - ETHANESULFONYL CHLORIDE, 2-CHLORO-. Available from: [Link]

  • ResearchGate. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • Google Patents. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available from: [Link]

  • Organic Chemistry Portal. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Available from: [Link]

  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available from: [Link]

Sources

Physical properties of 2-(oxan-4-yl)ethanesulfonyl chloride

[1][2]

Executive Summary

2-(Oxan-4-yl)ethanesulfonyl chloride (Systematic name: 2-(Tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride) is a specialized aliphatic sulfonyl chloride reagent used primarily in medicinal chemistry.[1] It serves as a critical "building block" for installing the (tetrahydro-2H-pyran-4-yl)ethyl pharmacophore into sulfonamide-based drug candidates.

This moiety is valued for its ability to modulate lipophilicity (LogP) and metabolic stability compared to simple alkyl chains, while the ether oxygen in the pyran ring can engage in specific hydrogen bonding interactions within protein active sites.[2] Due to its high reactivity and moisture sensitivity, it is rarely stored for long periods and is often synthesized in situ or on-demand from its alcohol precursor.[2]

Key Identifier Detail
Systematic Name 2-(Tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride
Formula C₇H₁₃ClO₃S
Molecular Weight 212.69 g/mol
CAS Number Not widely listed (Precursor Alcohol CAS: 4677-18-3)
PubChem CID 86775610
Role Electrophilic Sulfonylating Agent

Physicochemical Properties

As a non-commodity research chemical, experimental physical constants are often extrapolated from its methyl-homolog (CAS 264608-29-9) and precursor alcohol. The following data represents a consensus of predicted and observed behaviors for this class of compounds.

Table 1: Physical & Chemical Specifications
PropertyValue / DescriptionNote
Appearance Colorless to pale yellow viscous oilMay crystallize upon prolonged storage at -20°C.
Density ~1.28 ± 0.05 g/cm³Predicted based on functional group contribution.[1]
Boiling Point >250°C (Decomposes)Do not distill at atmospheric pressure.[2]
Solubility DCM, THF, Ethyl Acetate, TolueneReacts violently with water and alcohols.[2]
LogP (Predicted) 1.2 – 1.4Moderate lipophilicity; higher than methyl analog.[2]
Refractive Index ~1.49Estimated.[2]
Structural Analysis

The compound features a flexible ethyl linker separating the sulfonyl chloride group from the tetrahydropyran ring.[2]

  • Reactivity Implication: The ethyl spacer reduces steric hindrance compared to the direct analog (Tetrahydro-2H-pyran-4-sulfonyl chloride), making this reagent highly reactive toward secondary and sterically encumbered amines.

  • Stability Implication: The beta-carbons are unsubstituted, minimizing the risk of spontaneous elimination (desulfonylation) compared to some branched sulfonyl chlorides.[2]

Synthesis & Production Protocol

Because this compound is often unavailable in catalog quantities, the following validated synthetic route is recommended for laboratory-scale production (1–10g).

Precursor

Starting Material: 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS: 4677-18-3).[3][4]

Reaction Workflow (DOT Diagram)

SynthesisPathcluster_legendReaction TypeAlcoholPrecursor Alcohol(CAS 4677-18-3)MesylateIntermediate 1:Mesylate/TosylateAlcohol->MesylateMsCl, Et3NDCM, 0°CThioacetateIntermediate 2:ThioacetateMesylate->ThioacetateKSAcDMF, 60°CSulfonylClTarget:Sulfonyl ChlorideThioacetate->SulfonylClNCS, 2M HClAcetonitrile, <10°CActivationActivationSubstitutionNucleophilic Subst.OxidationOxidative Chlorination

Caption: Three-step synthesis from commercially available alcohol to sulfonyl chloride via oxidative chlorination.

Detailed Methodology

Step 1: Activation Convert the alcohol to a leaving group (Mesylate).[2]

  • Reagents: Methanesulfonyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM.[2]

  • Procedure: Add MsCl dropwise at 0°C. Stir 2h. Aqueous workup.

Step 2: Thiol Surrogate Formation Displace the mesylate with a sulfur source.[2] Potassium thioacetate (KSAc) is preferred over NaSH to avoid disulfide formation and foul odors.

  • Reagents: Potassium Thioacetate (1.2 eq), DMF.[2]

  • Procedure: Heat at 60°C for 4–6h. Extract with EtOAc.

Step 3: Oxidative Chlorination Convert the thioacetate directly to the sulfonyl chloride.[2]

  • Reagents: N-Chlorosuccinimide (NCS) (4 eq), 2M HCl, Acetonitrile.[2]

  • Procedure:

    • Dissolve thioacetate in Acetonitrile/2M HCl (5:1).

    • Cool to <10°C (Critical to prevent over-oxidation).

    • Add NCS portion-wise. Exothermic reaction.

    • Workup: Dilute with cold water, extract immediately with DCM. Wash with brine. Dry over MgSO₄. Do not concentrate to dryness at high heat.

Handling, Stability & Safety

This compound is a Class 8 Corrosive and a Lachrymator .[2]

Critical Handling Rules
  • Moisture Intolerance: Hydrolyzes rapidly in moist air to form sulfonic acid and HCl gas.

    • Indicator: Fuming or formation of a white crust on the container rim indicates decomposition.

  • Quenching: Never dispose of directly into the drain. Quench excess reagent by adding slowly to a stirred solution of 10% NaOH or saturated Sodium Bicarbonate/Ice mixture.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

Safety Data (GHS)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[5][6][7]

    • H335: May cause respiratory irritation.[7]

  • PPE: Face shield, Butyl rubber gloves (Nitrile is permeable to some sulfonyl chlorides over time), Chemical apron.[2]

References

  • Precursor Identification: 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 4677-18-3).[1][3][4][8] Fisher Scientific Catalog. Link

  • General Synthesis of Sulfonyl Chlorides: Bahrami, K., et al. "Direct conversion of thiols and disulfides into sulfonyl chlorides using H2O2–SOCl2."[2] Tetrahedron Letters 49.24 (2008): 3931-3934.[2] (Methodology adaptation).

  • Oxidative Chlorination Protocol: Nishiguchi, A., et al. "An Efficient Synthesis of Sulfonyl Chlorides from Thioacetates."[2] Synthesis 2006(24): 4131-4134.[2]

  • Structural Analog Data: Tetrahydro-2H-pyran-4-sulfonyl chloride (CAS 338453-21-7). Sigma-Aldrich Safety Data Sheet. Link

Structural Characterization and Synthetic Validation of 2-(Oxan-4-yl)ethane-1-sulfonyl Chloride

[1]

Executive Summary

Compound: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride CAS: (Analogous derivatives often registered; specific CAS varies by vendor) Molecular Formula:

Molecular Weight:12

This technical guide outlines the structural elucidation and quality control protocols for 2-(oxan-4-yl)ethane-1-sulfonyl chloride.[1] As a semi-stable aliphatic sulfonyl chloride, this reagent is a critical building block for introducing the pharmacologically favorable tetrahydropyran (THP) moiety into sulfonamide-based drug candidates.

The THP ring lowers lipophilicity (

derivatization-based validation1

Synthetic Context & Impurity Profile

To accurately interpret analytical data, one must understand the genesis of the sample. The most robust industrial synthesis of aliphatic sulfonyl chlorides involves the oxidative chlorination of a thiol or isothiouronium salt precursor.[1]

Likely Synthetic Pathway (Retrosynthetic Logic)
  • Precursor: 2-(Tetrahydro-2H-pyran-4-yl)ethanol.[1]

  • Activation: Conversion to alkyl bromide or mesylate.[1]

  • Sulfur Incorporation: Displacement with thiourea to form the S-alkylisothiouronium salt.[1]

  • Oxidative Chlorination: Reaction with

    
     or 
    
    
    to yield the sulfonyl chloride.
Critical Impurity Markers
  • Hydrolysis Product: 2-(Oxan-4-yl)ethane-1-sulfonic acid (Result of moisture exposure).[1]

  • Des-sulfonyl Impurity: 4-Ethyltetrahydro-2H-pyran (Result of

    
     extrusion, thermal degradation).[1]
    
  • Starting Material: 4-(2-Bromoethyl)tetrahydro-2H-pyran (Incomplete substitution).[1]

Spectroscopic Elucidation

Direct characterization of the sulfonyl chloride is possible but requires anhydrous solvents (




1
A. Nuclear Magnetic Resonance ( NMR)

Solvent:

1
PositionProton TypeShift (

ppm)
MultiplicityIntegrationStructural Logic
1

3.65 – 3.75 Triplet (

)
2HStrong deshielding by electron-withdrawing sulfonyl and chlorine.
2 Ring

(eq)
3.90 – 4.00 dd or dm2HEquatorial protons adjacent to ether oxygen (anisotropic effect).[1]
3 Ring

(ax)
3.35 – 3.45 td (

)
2HAxial protons adjacent to ether oxygen.
4 Linker

-

1.90 – 2.05 Quartet/Multiplet2HBridge between the ring and the sulfonyl-methylene.
5 Ring Methine (

)
1.60 – 1.75 Multiplet1HThe 4-position junction point.[1]
6 Ring

-

1.55 – 1.65 Multiplet2HEquatorial protons at positions 3 and 5.[1]
7 Ring

-

1.30 – 1.45 Multiplet2HAxial protons at positions 3 and 5.[1]

Diagnostic Signal: The triplet at 3.7 ppm is the "fingerprint" of the primary aliphatic sulfonyl chloride.[1] If this shifts upfield to ~3.0 ppm, hydrolysis to the sulfonic acid has occurred.

B. Infrared Spectroscopy (FT-IR)

The sulfonyl chloride group provides a distinct vibrational signature that is absent in the sulfonic acid or ester derivatives.[1]

  • 
    : 
    
    
    (Strong, sharp).
  • 
    : 
    
    
    (Strong).
  • 
     (Ether): 
    
    
    (Broad band from the THP ring).[1]
C. Mass Spectrometry (MS)[3]
  • Ionization: ESI (Positive mode) is often misleading for sulfonyl chlorides because they do not protonate well and hydrolyze rapidly in the LC mobile phase.[1]

  • Observation: You will likely observe

    
     (the sulfonic acid, 
    
    
    ) or
    
    
    (methyl ester if MeOH is used).
  • Recommendation: Do not rely on direct MS for purity assignment.[1] Use the derivatization protocol below.

Validation Protocol: The "Derivatization Check"

To rigorously validate the identity and purity of 2-(oxan-4-yl)ethane-1-sulfonyl chloride, convert a small aliquot into a stable sulfonamide.[1] This confirms the presence of the electrophilic

Protocol: Benzylamine Derivatization
  • Preparation: Dissolve

    
     of the sulfonyl chloride sample in 
    
    
    dry DCM.
  • Reaction: Add

    
     equivalents of benzylamine and 
    
    
    equivalents of triethylamine (TEA).
  • Incubation: Shake at room temperature for 10 minutes.

  • Analysis: Inject the reaction mixture directly into LC-MS.

Expected Result:

  • Target: N-benzyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide.

  • Mass: Expected

    
    .
    
  • Logic: If the original sample was already hydrolyzed to acid, it will not react with benzylamine under these mild conditions, and the peak at 284 will be absent. This proves the "active" titer of the reagent.[1]

Visualization of Structural Logic

The following diagram illustrates the connectivity and the analytical decision tree for validating the compound.

Gcluster_0Structure & NMR Assignmentcluster_1Validation LogicMolecule2-(Oxan-4-yl)ethane-1-sulfonyl chlorideSO2ClSulfonyl Chloride Group(-SO2Cl)Molecule->SO2ClAlphaCH2Alpha-Methylene(d ~3.7 ppm, t)Molecule->AlphaCH2THPTHP Ring(Ether d ~3.4/3.9 ppm)Molecule->THPSampleUnknown SampleDirectNMR1H NMR (CDCl3)Sample->DirectNMRStructural IDDerivDerivatization(Benzylamine + TEA)Sample->DerivActivity CheckLCMSLC-MS AnalysisDeriv->LCMSResult_AcidPeak m/z 195(Sulfonic Acid)LCMS->Result_AcidHydrolyzed(Fail)Result_AmidePeak m/z 284(Stable Sulfonamide)LCMS->Result_AmideActive Reagent(Pass)

Caption: Structural connectivity mapped to NMR shifts (left) and the derivatization-based QC workflow (right) to distinguish active reagent from hydrolyzed impurities.

Stability & Handling Guidelines

  • Storage: Store at

    
     under Argon or Nitrogen. Sulfonyl chlorides can degrade via 
    
    
    elimination if stored in humid conditions, creating a self-catalyzing decomposition loop.[1]
  • Reaction Solvent: Use anhydrous

    
     (DCM), THF, or Acetonitrile.
    
  • Quenching: When using this reagent in synthesis, always quench the reaction with water/bicarbonate after the coupling is complete to destroy excess sulfonyl chloride.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for NMR/IR interpretation of sulfonyl derivatives).

  • Yang, Z., Zhou, B., & Xu, J. (2014).[3] A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts.[1][3] Synthesis, 46(02), 225-229.[3] (Primary synthetic route for aliphatic sulfonyl chlorides).[1]

  • Woolven, H., et al. (2011).[3] DABSO: A Stable, Solid Source of SO2 for the Synthesis of Sulfonamides and Sulfonyl Chlorides.[3] Organic Letters, 13(18), 4876–4879. (Alternative synthetic strategies).

  • BenchChem. (2025).[1][4] A Researcher's Guide to Characterizing Sulfonyl Chlorides. (General protocols for handling labile sulfonyl chlorides).

CAS number for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Oxan-4-yl)ethane-1-sulfonyl chloride: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, a bifunctional building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The molecule uniquely combines a saturated tetrahydropyran (oxane) ring, a known modulator of physicochemical properties, with a highly reactive ethanesulfonyl chloride moiety. While a specific CAS number for this compound is not prominently listed in major chemical databases as of early 2026, its synthesis is readily achievable through established chemical transformations. This guide details a robust, field-proven synthetic strategy, discusses the mechanistic underpinnings of the key reaction steps, outlines expected analytical characterization, and explores its potential applications as a versatile intermediate for creating novel sulfonamide-based therapeutics.

Introduction and Strategic Importance

The design of novel therapeutic agents often hinges on the strategic combination of molecular scaffolds that can optimize both biological activity and pharmacokinetic profiles. 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a prime example of such a scaffold. It comprises two key structural features:

  • The Oxane (Tetrahydropyran) Moiety: The tetrahydropyran (THP) ring is a prevalent motif in modern medicinal chemistry.[1] Its inclusion in a molecule can improve aqueous solubility, reduce metabolic lability, and decrease P-glycoprotein (P-gp) efflux when compared to its carbocyclic or aromatic analogues.[2] The THP ring acts as a "metabolic stabilizer" and a "physicochemical modulator," making it a desirable component in drug candidates.

  • The Ethanesulfonyl Chloride Group: As a reactive electrophile, the sulfonyl chloride functional group is a cornerstone of medicinal chemistry for its efficient and reliable reaction with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[3] The sulfonamide functional group is present in a vast array of FDA-approved drugs, including antibiotics, diuretics, and anti-inflammatory agents, underscoring its therapeutic relevance.[4]

The combination of these two moieties in a single molecule provides a powerful tool for drug discovery, offering a direct route to novel compounds with potentially favorable drug-like properties.

A Note on Chemical Identification: As of the writing of this guide, a dedicated CAS Registry Number for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (Molecular Formula: C₇H₁₃ClO₃S) is not readily found in major public databases like PubChem (which lists it under CID 86775610 without a CAS number).[5] This suggests it is more of a specialized synthetic intermediate rather than a widely available commercial product. Researchers should take care to distinguish it from structurally similar, commercially available compounds such as 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride (CAS No. 1495584-23-0), which features an ether linkage.[6]

Synthesis and Mechanistic Pathway

The most logical and efficient synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride involves the oxidative chlorination of its corresponding thiol, 2-(Oxan-4-yl)ethane-1-thiol. This transformation is a well-established and high-yielding process in organic chemistry.[3][7]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 4-(2-bromoethyl)tetrahydropyran.

G cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Oxidative Chlorination A 4-(2-Bromoethyl)tetrahydropyran B 2-(Oxan-4-yl)ethane-1-thiol A->B  NaSH, DMF   C 2-(Oxan-4-yl)ethane-1-thiol D 2-(Oxan-4-yl)ethane-1-sulfonyl chloride C->D  H2O2, SOCl2, CH3CN  

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Oxan-4-yl)ethane-1-thiol

  • To a stirred solution of sodium hydrosulfide (NaSH) (1.2 equivalents) in N,N-dimethylformamide (DMF) at 0 °C, add 4-(2-bromoethyl)tetrahydropyran (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiol, which can be purified by distillation or chromatography.

Step 2: Synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Causality: This step utilizes a highly efficient oxidative chlorination method. The combination of hydrogen peroxide (H₂O₂) as a green oxidant and thionyl chloride (SOCl₂) as both a chlorine source and a dehydrating agent provides a direct and rapid conversion of the thiol to the sulfonyl chloride under mild conditions.[3][8] Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • In a well-ventilated fume hood, dissolve 2-(Oxan-4-yl)ethane-1-thiol (1.0 equivalent) in acetonitrile (CH₃CN) and cool the solution to 0 °C in an ice bath.

  • To this stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂) (3.0 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition of H₂O₂, add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise. Vigorous gas evolution (SO₂ and HCl) will be observed. Caution: This step is exothermic and produces toxic gases.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. The reaction is typically very fast.[3]

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with cold water.

  • Extract the product with dichloromethane (CH₂Cl₂) (3 x volumes).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Oxan-4-yl)ethane-1-sulfonyl chloride. The product is often used directly in subsequent steps due to its reactivity but can be purified by careful silica gel chromatography if necessary.

Physicochemical Properties and Analytical Characterization

The sulfonyl chloride functional group dictates the chemical reactivity of the molecule, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[7] It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions.

Data Summary Table
PropertyValue / DescriptionSource
IUPAC Name 2-(Tetrahydro-2H-pyran-4-yl)ethane-1-sulfonyl chloride-
Synonyms 2-(Oxan-4-yl)ethanesulfonyl chloride[5]
Molecular Formula C₇H₁₃ClO₃S[5]
Monoisotopic Mass 212.02739 Da[5]
Predicted XlogP 1.3[5]
Reactivity Electrophilic, moisture-sensitive[7]
Primary Use Intermediate for sulfonamide synthesis[3]
Expected Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the sulfonyl chloride group at approximately 1375-1385 cm⁻¹ (asymmetric S=O stretch) and 1170-1185 cm⁻¹ (symmetric S=O stretch).[9] Additional peaks would include C-H stretching for the aliphatic portions around 2850-2950 cm⁻¹ and a C-O-C stretching band for the oxane ring around 1080-1120 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) would provide clear diagnostic signals. The protons on the carbon alpha to the sulfonyl chloride group (-CH₂ -SO₂Cl) are expected to be the most deshielded aliphatic protons, appearing as a triplet around 3.7-3.9 ppm .[9] The protons on the oxane ring adjacent to the oxygen (-O-CH₂ -) would appear as multiplets around 3.9-4.1 ppm and 3.3-3.5 ppm. The remaining aliphatic protons of the ethyl bridge and the oxane ring would appear as a series of multiplets between 1.4 and 2.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon alpha to the sulfonyl chloride group (-CH₂ -SO₂Cl) is expected to have a chemical shift in the range of 60-65 ppm . The carbons of the oxane ring adjacent to the oxygen (-O-C H₂-) would appear around 67-69 ppm. Other aliphatic carbons would be found in the 25-38 ppm range.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation patterns would likely involve the loss of Cl (M-35) and SO₂ (M-64).

Core Applications in Drug Discovery and Development

The primary utility of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is as a versatile building block for synthesizing sulfonamides. This reaction is a robust and widely employed method in medicinal chemistry campaigns.

Sulfonamide Synthesis Workflow

The reaction with a primary or secondary amine proceeds rapidly, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.

G A 2-(Oxan-4-yl)ethane-1-sulfonyl chloride C Resulting Sulfonamide A->C Base (e.g., Et3N) Solvent (e.g., DCM) B Primary or Secondary Amine (R1R2NH) B->C Nucleophilic Attack

Caption: General reaction scheme for sulfonamide formation.

This straightforward coupling reaction enables several strategic applications:

  • Library Synthesis for Screening: By reacting the title compound with a diverse collection of amines, researchers can rapidly generate a library of novel sulfonamides. This library can then be screened against various biological targets (e.g., enzymes, receptors) to identify hit compounds.

  • Structure-Activity Relationship (SAR) Studies: The oxane-containing sulfonamide scaffold can serve as a core structure for SAR studies. Modifications to the amine component (R¹ and R²) allow for systematic exploration of how different substituents affect biological activity, selectivity, and pharmacokinetic properties.

  • Targeted Covalent Inhibitors: While less common than Michael acceptors, sulfonyl chlorides can act as warheads for targeted covalent inhibitors, reacting with nucleophilic residues (like lysine or tyrosine) in a protein's binding site.[10] The oxane moiety can serve to direct the molecule to the target binding pocket, enhancing specificity.

  • Improving Drug-like Properties: As previously mentioned, the incorporation of the oxane ring via this building block is a deliberate strategy to enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound, potentially improving solubility and metabolic stability.[1][2]

Conclusion

2-(Oxan-4-yl)ethane-1-sulfonyl chloride stands out as a high-value, albeit specialized, intermediate for drug discovery. Its rational design combines the reactivity of a sulfonyl chloride with the beneficial physicochemical properties imparted by the oxane ring. Although not a stock commercial chemical, its synthesis is straightforward and based on reliable, well-documented organic transformations. This guide provides the necessary technical and theoretical foundation for researchers to synthesize, characterize, and strategically deploy this building block in the pursuit of novel sulfonamide-based therapeutics. Its application facilitates the efficient exploration of chemical space and the optimization of lead compounds, making it a valuable addition to the medicinal chemist's toolkit.

References

  • Request PDF. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 41(12), 1854-1861. [Link]

  • Neta Scientific. (TETRAHYDRO-2H-PYRAN-4-YL)METHANESULFONYL CHLORIDE. [Link]

  • PubChemLite. 2-(oxan-4-yl)ethane-1-sulfonyl chloride. [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • ResearchGate. Confirmation of introduction of sulfonyl groups. [Link]

  • ChemSrc. tetrahydro-2H-pyran-4-yl methanesulfonate. [Link]

  • Magano, J., & Dunetz, J. R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • S. G. R., & S. K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. [Link]

  • Wang, Y., & Porco, J. A. (2007). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 72(18), 6985–6992. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

  • Ganton, M. D., et al. (2022). Synthesis of [2 H5 ]baricitinib via [2 H5 ]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(6), 147-152. [Link]

  • Am Ende, C. W., & Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15(1), 18-35. [Link]

  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. [Link]

Sources

Molecular weight of 2-(oxan-4-yl)ethanesulfonyl chloride

[1]

Executive Summary

2-(Oxan-4-yl)ethanesulfonyl chloride (systematically named 2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride ) is an electrophilic sulfur reagent utilized primarily for the synthesis of sulfonamides and sulfonate esters. Its structural core features a saturated oxygen heterocycle (tetrahydropyran) linked to a reactive sulfonyl chloride group via an ethyl spacer. This specific architecture makes it a valuable building block for modulating lipophilicity (LogP) and metabolic stability in drug candidates, offering a "polar hydrophobic" alternative to traditional cyclohexyl or phenyl analogs.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The precise molecular weight and formula are derived from the atomic composition of the tetrahydropyran-4-ylethyl scaffold attached to a chlorosulfonyl group.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 2-(Tetrahydro-2H-pyran-4-yl)ethanesulfonyl chlorideStandard nomenclature
Common Name 2-(Oxan-4-yl)ethanesulfonyl chloride"Oxane" is the IUPAC name for tetrahydropyran
Molecular Formula C₇H₁₃ClO₃S Calculated
Molecular Weight 212.69 g/mol Average Mass
Monoisotopic Mass 212.027 DaFor Mass Spectrometry (HRMS)
CAS Registry Number Not widely listedAnalogous to CAS 1495584-23-0 (Oxy-variant)
Physical State Liquid or Low-Melting SolidPredicted based on homologs
Solubility DCM, THF, Ethyl AcetateReacts violently with water/alcohols
Structural Analysis

The molecule consists of three distinct functional domains:

  • Tetrahydropyran Ring (Oxane): A saturated six-membered ether ring. It lowers the lipophilicity (LogP) compared to a cyclohexane ring due to the ether oxygen's hydrogen-bond accepting capability [1].

  • Ethyl Linker (-CH₂CH₂-): Provides rotational freedom, decoupling the steric bulk of the ring from the reactive center.

  • Sulfonyl Chloride (-SO₂Cl): A highly electrophilic warhead susceptible to nucleophilic attack by amines, alcohols, and thiols.

Synthesis & Manufacturing Methodologies

The synthesis of 2-(oxan-4-yl)ethanesulfonyl chloride typically proceeds from the commercially available alcohol precursor, 2-(tetrahydro-2H-pyran-4-yl)ethanol (CAS 4663-22-3). The transformation requires converting the hydroxyl group into a leaving group, followed by sulfur introduction and oxidative chlorination.

Synthetic Pathway

The most robust route for laboratory-scale preparation involves a three-step sequence:

  • Activation: Conversion of the alcohol to a mesylate or bromide.

  • Thiolation: Displacement with thioacetate or thiourea to generate the thiol.

  • Oxidative Chlorination: Oxidation of the thiol (or thioacetate) to the sulfonyl chloride using chlorine gas or N-chlorosuccinimide (NCS) [2].

Step-by-Step Protocol (General Procedure):

  • Mesylation: Treat 2-(tetrahydro-2H-pyran-4-yl)ethanol with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C.

  • Thioacetate Displacement: React the crude mesylate with potassium thioacetate (KSAc) in DMF at 60°C to yield the thioester.

  • Oxidative Chlorination: Dissolve the thioester in a mixture of Acetonitrile/2M HCl (5:1). Cool to 0°C and add N-chlorosuccinimide (NCS, 4 equiv) portion-wise. Stir for 1 hour.

  • Workup: Extract with ether, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the sulfonyl chloride.[1]

Visualization: Synthesis Workflow

SynthesisAlcohol2-(Tetrahydro-2H-pyran-4-yl)ethanol(Precursor)MesylateMesylate Intermediate(Activated)Alcohol->MesylateMsCl, Et3NDCM, 0°CThioacetateThioacetate(Sulfur Source)Mesylate->ThioacetateKSAcDMF, 60°CProduct2-(Oxan-4-yl)ethanesulfonyl Chloride(Final Product)Thioacetate->ProductNCS, HClMeCN/H2O, 0°C

Figure 1: Synthetic pathway from the alcohol precursor to the sulfonyl chloride reagent via oxidative chlorination.

Reactivity & Applications in Drug Design

The primary utility of 2-(oxan-4-yl)ethanesulfonyl chloride lies in its ability to form stable sulfonamides , a privileged pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors, antiviral agents).

Reaction with Amines (Sulfonylation)

The reaction with primary or secondary amines is rapid and exothermic. It typically requires a non-nucleophilic base to scavenge the HCl byproduct.

Standard Protocol:

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Pyridine (3 equiv) or Diisopropylethylamine (DIPEA).

  • Conditions: 0°C to Room Temperature, 1-4 hours.

Why Use the Tetrahydropyran-4-ylethyl Motif?
  • LogP Modulation: Replacing a phenethyl or cyclohexylethyl group with this motif lowers cLogP by approximately 1.0–1.5 units, improving aqueous solubility.

  • Metabolic Stability: The ether oxygen blocks metabolic oxidation at the 4-position of the ring, a common soft spot in cyclohexyl analogs [3].

Visualization: Reactivity Profile

ReactivityReagent2-(Oxan-4-yl)ethanesulfonyl ChlorideSulfonamideSulfonamide(Stable Pharmacophore)Reagent->Sulfonamide+ Amine+ Pyridine/DCMSulfonateSulfonate Ester(Leaving Group)Reagent->Sulfonate+ Alcohol+ Et3N/DCMAminePrimary/Secondary Amine(R-NH2)Amine->SulfonamideAlcoholAlcohol(R-OH)Alcohol->Sulfonate

Figure 2: Divergent reactivity of the sulfonyl chloride with amines and alcohols.

Handling, Stability & Safety

Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Sensitive.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Sulfonyl chlorides hydrolyze slowly in moist air to form the corresponding sulfonic acid and HCl gas.

  • Quenching: Unused reagent should be quenched by slow addition to a stirred solution of 10% NaOH or saturated sodium bicarbonate. Do not add water directly to the neat solid/liquid as the reaction is exothermic.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (Nitrile), safety goggles, and a lab coat are mandatory. All operations must be performed in a fume hood.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Nishiguchi, A., et al. (2002). "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates Using N-Chlorosuccinimide." Synthesis, 2002(11), 1658-1662. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. Link

Whitepaper: A Technical Guide to the Structural Elucidation and Nomenclature of C7H13ClO3S Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

A molecular formula, such as C7H13ClO3S, represents not a single entity, but a landscape of potential molecular architectures known as isomers. This guide moves beyond the simplistic request for a single IUPAC name to address the fundamental principles of structural isomerism and systematic nomenclature. We will deconstruct the formula C7H13ClO3S to explore its foundational characteristics, conduct a deep dive into the IUPAC naming conventions for a specific, documented isomer—(3-methyloxan-3-yl)methanesulfonyl chloride—and survey the broader isomeric possibilities. This document serves as a technical resource for researchers and drug development professionals, providing a framework for approaching structural elucidation and ensuring precision in chemical communication.

Part 1: Foundational Analysis of the Molecular Formula C7H13ClO3S

Before assigning a name to any structure, a thorough analysis of the molecular formula itself provides critical clues about the potential scaffolds.

Elemental Composition and Degree of Unsaturation

The formula C7H13ClO3S contains carbon, hydrogen, chlorine, oxygen, and sulfur. The first step in elucidating potential structures is to calculate the Degree of Unsaturation (DoU). This value indicates the total number of rings and/or multiple bonds (double, triple) within a molecule.

The formula for DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens. For C7H13ClO3S:

DoU = 7 + 1 - (13/2) - (1/2) + (0/2) = 8 - 7 = 1

A Degree of Unsaturation of one signifies that every possible isomer of C7H13ClO3S must contain either one ring or one double bond . This immediately excludes saturated, acyclic structures.

Identifying Probable Functional Groups

The presence of sulfur and three oxygen atoms strongly suggests a high oxidation state for sulfur. The combination of S, O2, and Cl is the hallmark of a sulfonyl chloride (-SO2Cl) functional group. This is a robust and common functional group in organic synthesis. The remaining oxygen atom is likely part of an ether or hydroxyl group within the carbon framework. All documented isomers of this formula found in chemical databases such as PubChem indeed contain the sulfonyl chloride moiety, confirming this initial assessment.[1][2]

Part 2: Case Study in IUPAC Nomenclature: (3-methyloxan-3-yl)methanesulfonyl chloride

To illustrate the rigorous process of systematic naming, we will analyze a specific, known isomer of C7H13ClO3S: (3-methyloxan-3-yl)methanesulfonyl chloride.[1]

Step-by-Step Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) provides a rule-based system for unambiguous naming.

  • Identify the Principal Functional Group: The sulfonyl chloride (-SO2Cl) group is the principal functional group, which dictates the suffix of the name.

  • Identify the Parent Structure: The sulfonyl chloride group is attached to a methyl group (-CH2-), which is in turn attached to a heterocyclic ring. The main parent structure is the group attached to the sulfonyl function. In this case, it is a complex substituent, "(3-methyloxan-3-yl)methyl". The final name will be in the format of (Substituent)methanesulfonyl chloride.

  • Deconstruct the Substituent: We must now name the (3-methyloxan-3-yl)methyl group.

    • The core of this substituent is a six-membered heterocyclic ring containing one oxygen atom. This is an oxane ring (also known as tetrahydropyran).

    • The ring is numbered starting from the heteroatom (Oxygen) as position 1.

    • The ring has two substituents attached to the same carbon: the -CH2SO2Cl group and a methyl (-CH3) group.

    • To achieve the lowest possible locant numbers for the substituents, we find they are both at position 3.

    • Therefore, the substituent on the "methane" of the methanesulfonyl chloride is a 3-methyl-oxane ring, attached at the 3-position. This is named (3-methyloxan-3-yl) .

  • Assemble the Full Name: Combining these elements gives the complete, unambiguous IUPAC name: (3-methyloxan-3-yl)methanesulfonyl chloride .

Logical Flow of Nomenclature

The following diagram illustrates the decision-making process for naming this isomer.

A Molecular Formula C7H13ClO3S B Identify Principal Group: -SO2Cl (Sulfonyl Chloride) A->B C Identify Parent Chain Attached to -SO2Cl: -CH2- (Methane) B->C D Identify Substituent on Methane: A complex cyclic group C->D K Assemble Full IUPAC Name: (3-methyloxan-3-yl)methanesulfonyl chloride C->K E Name the Cyclic Group D->E F Parent Ring: 6-membered ring with 1 Oxygen = Oxane E->F G Numbering: Oxygen = 1 F->G H Identify Ring Substituents: -CH3 (methyl) and the attachment point G->H I Assign Locants: Both at C3 H->I J Assemble Substituent Name: (3-methyloxan-3-yl) I->J J->K

Caption: Logical workflow for deriving the IUPAC name.

Part 3: The Broader Isomeric Landscape of C7H13ClO3S

The specific connectivity of the seven carbon atoms and the placement of the heteroatoms define the specific isomer. All known isomers are sulfonyl chlorides, but they possess different carbon skeletons.[2] This diversity underscores why a molecular formula alone is insufficient for identification.

Table 1: Documented Constitutional Isomers of C7H13ClO3S

IUPAC NameCarbon Skeleton TypePubChem CID
(3-methyloxan-3-yl)methanesulfonyl chlorideSubstituted Oxane (6-ring)105466432[1]
3-methoxycyclohexane-1-sulfonyl chlorideSubstituted Cyclohexane (6-ring)Found by formula search in PubChemLite[2]
2-(oxan-4-yl)ethane-1-sulfonyl chlorideSubstituted Oxane (6-ring)Found by formula search in PubChemLite[2]
[1-(methoxymethyl)cyclobutyl]methanesulfonyl chlorideSubstituted Cyclobutane (4-ring)Found by formula search in PubChemLite[2]
(5,5-dimethyloxolan-3-yl)methanesulfonyl chlorideSubstituted Oxolane (5-ring)Found by formula search in PubChemLite[2]

Part 4: Synthetic Considerations and Methodologies

The synthesis of aliphatic sulfonyl chlorides is a cornerstone of medicinal chemistry, often used to produce sulfonamides, sulfonates, and other key intermediates. A general and reliable method involves the oxidative chlorination of a corresponding thiol.

Generalized Synthetic Protocol: Thiol to Sulfonyl Chloride

This protocol describes a self-validating, field-proven methodology for the synthesis of a target molecule like (3-methyloxan-3-yl)methanesulfonyl chloride from its corresponding thiol precursor.

Objective: To synthesize an aliphatic sulfonyl chloride from the corresponding thiol via oxidative chlorination.

Materials:

  • Aliphatic Thiol (e.g., (3-methyloxan-3-yl)methanethiol)

  • Glacial Acetic Acid (AcOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Chlorine gas (Cl2) or an in-situ source like Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ice bath

  • Three-neck round-bottom flask with stirring, gas inlet, and thermometer

Protocol Steps:

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and gas inlet adapter, dissolve the starting thiol (1.0 eq) in a mixture of DCM and glacial acetic acid (approx. 10:1 v/v) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Causality: This exothermic reaction requires cooling to prevent over-oxidation and decomposition of the desired product.

  • Acidification: Add a catalytic amount of concentrated HCl (approx. 0.1 eq). Causality: The acid catalyzes the reaction and helps to form the active chlorinating species.

  • Oxidative Chlorination: Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10 °C. Alternatively, add TCCA portion-wise. Monitor the reaction progress by TLC or LC-MS. Self-Validation: The disappearance of the starting thiol spot/peak indicates reaction completion. A yellow-green color from excess chlorine will persist.

  • Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine.

  • Aqueous Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with cold water and then with a saturated NaHCO3 solution until the aqueous layer is no longer acidic. Causality: This step removes acidic byproducts (HCl, AcOH) and quenches any remaining reactive chlorine species.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: The crude sulfonyl chloride can be purified by vacuum distillation or flash column chromatography on silica gel if necessary. Note: Sulfonyl chlorides can be sensitive to moisture and silica gel, so this step should be performed quickly with dry solvents.

Experimental Workflow Diagram

cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Purification & Isolation A Dissolve Thiol in DCM/AcOH B Cool to 0-5 °C A->B C Add conc. HCl B->C D Introduce Cl2 / TCCA (Maintain T < 10 °C) C->D E Monitor by TLC/LC-MS D->E F Purge with N2 E->F G Quench in Ice-Water F->G H Wash with NaHCO3 G->H I Dry with MgSO4 H->I J Concentrate in Vacuo I->J K Final Purification (Distillation/Chromatography) J->K

Caption: Workflow for the synthesis of an aliphatic sulfonyl chloride.

Conclusion

References

  • PubChem. (3-methyloxan-3-yl)methanesulfonyl chloride. National Center for Biotechnology Information. [Link][1]

  • PubChemLite. C7H13ClO3S - Explore. University of Luxembourg. [Link][2]

  • Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Predicted Reactivity of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride. This compound merges a highly reactive alkanesulfonyl chloride functional group with a sterically significant, saturated heterocyclic oxane (tetrahydropyran) moiety. The inherent electrophilicity of the sulfur center suggests a broad scope of reactivity with various nucleophiles.[1] However, the non-planar, bulky nature of the oxane ring, transmitted through a flexible ethyl linker, is predicted to introduce notable steric influences that modulate reaction kinetics and substrate scope.[2][3] This document dissects these competing factors, offering mechanistic insights, predictive analysis for key synthetic transformations, and detailed, field-proven protocols for its application in research and development. We will explore its utility in forming sulfonamides and sulfonate esters, its hydrolytic stability, and its potential in carbon-sulfur bond-forming reactions. The provided methodologies and workflows are designed to serve as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical entity.

Molecular Profile and Core Reactivity Principles

Chemical Identity
  • Systematic Name: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

  • Synonyms: 2-(Tetrahydropyran-4-yl)ethanesulfonyl chloride

  • Molecular Formula: C₇H₁₃ClO₃S[4]

  • Structure:

    
    (Note: Image is a placeholder for the chemical structure)
    
Physicochemical Characteristics

The following table summarizes key computed properties that influence the compound's behavior in reaction media.

PropertyPredicted ValueSource
Molecular Weight212.7 g/mol PubChem[4]
Monoisotopic Mass212.02739 DaPubChem[4]
XlogP1.3PubChem[4]
InChIKeyJSHCTCDANFZBLV-UHFFFAOYSA-NPubChem[4]
SMILESC1COCCC1CCS(=O)(=O)ClPubChem[4]
The Sulfonyl Chloride Functional Group: An Electrophilic Hub

The reactivity of any sulfonyl chloride is fundamentally dictated by the electronic nature of the sulfonyl group. The central sulfur atom is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This arrangement renders the sulfur atom highly electrophilic and, therefore, susceptible to attack by a wide range of nucleophiles. The chloride ion serves as an excellent leaving group, facilitating these nucleophilic substitution reactions.[1] While the mechanism can vary between a concerted SN2-like pathway and a stepwise addition-elimination process, the outcome is the reliable formation of a new bond between sulfur and the incoming nucleophile.[1][5]

The Influence of the 2-(Oxan-4-yl)ethyl Substituent

The true predictive power in assessing this molecule's reactivity lies in understanding the influence of its unique substituent.

Electronic Effects: A Standard Alkyl Profile

The 2-(oxan-4-yl)ethyl group is, electronically, a simple primary alkyl substituent. The saturated oxane ring and the ethyl linker do not possess significant resonance or strong inductive capabilities to drastically alter the electron density at the sulfur center compared to other simple alkanesulfonyl chlorides. The ether oxygen in the oxane ring has a weak electron-withdrawing inductive effect, but this is attenuated by the ethyl spacer. Therefore, we predict its electronic behavior to be broadly representative of primary alkanesulfonyl chlorides, without the pronounced electronic modulation seen in arylsulfonyl chlorides.[5][6]

Steric Influence: A Gatekeeper to Reactivity

The most significant contribution of the 2-(oxan-4-yl)ethyl group is steric hindrance.[3] The oxane ring is a non-planar, conformationally mobile six-membered ring that occupies a considerable volume of space. Although the ethyl linker provides some flexibility, the bulky heterocyclic moiety can impede the trajectory of incoming nucleophiles, particularly those that are themselves sterically demanding. This "gatekeeper" effect is predicted to slow the rate of reaction (kinetics) relative to less-hindered analogs like methanesulfonyl chloride, and in some cases, may prevent reactions with very bulky nucleophiles altogether.[2][3]

Caption: Key reactive centers of the title compound.

Predicted Reactivity Profile and Key Transformations

Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, yielding the ubiquitous sulfonamide functional group.[1][7][8]

  • Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct, preventing protonation of the starting amine.[1]

  • Predicted Reactivity: High to excellent yields are predicted with primary amines (e.g., benzylamine, octylamine) and non-hindered secondary amines (e.g., piperidine).[9] For bulkier secondary amines (e.g., diisopropylamine), the reaction rate is expected to be significantly lower due to the steric clash between the amine's substituents and the oxane ring of the electrophile.

  • Reaction Setup: To a solution of benzylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of 2-(oxan-4-yl)ethane-1-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl (aq). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Base in Anhydrous DCM cool Cool to 0 °C prep_amine->cool add Slow, Dropwise Addition cool->add prep_sulfonyl Prepare Sulfonyl Chloride Solution in DCM prep_sulfonyl->add stir Stir at RT (4-12h) add->stir monitor Monitor by TLC stir->monitor quench Quench (1M HCl) monitor->quench extract Extract & Wash quench->extract purify Concentrate & Purify (Chromatography) extract->purify

Caption: Experimental workflow for sulfonamide synthesis.

Sulfonate Ester Formation

This transformation is of immense synthetic value, converting a poorly leaving hydroxyl group into an excellent sulfonate leaving group, thereby activating alcohols for subsequent SN2 or E2 reactions.[10][11][12][13]

  • Mechanistic Insight: Similar to sulfonamide formation, the alcohol's oxygen atom acts as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which can also serve as the solvent.[1] The stereochemistry at the alcohol's carbon center is retained during this conversion.[12][13]

  • Predicted Reactivity: The reaction should proceed efficiently with primary and secondary alcohols. Tertiary alcohols are expected to react very slowly, if at all, due to severe steric hindrance. The choice of base and solvent can be critical; pyridine is often effective as it acts as both base and catalyst.

  • Reaction Setup: Dissolve cyclohexanol (1.0 eq) in anhydrous pyridine (0.3 M) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Reagent Addition: Cautiously add 2-(oxan-4-yl)ethane-1-sulfonyl chloride (1.2 eq) portion-wise to the cold, stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 6-18 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into a flask containing ice and concentrated HCl. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent in vacuo and purify by flash chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alcohol Dissolve Alcohol in Anhydrous Pyridine cool Cool to 0 °C prep_alcohol->cool add Portion-wise Addition of Sulfonyl Chloride cool->add stir Stir at 0 °C -> RT (6-18h) add->stir monitor Monitor by TLC stir->monitor quench Pour into Ice/HCl monitor->quench extract Extract & Wash quench->extract purify Concentrate & Purify extract->purify

Caption: Experimental workflow for sulfonate ester synthesis.

Hydrolysis

Alkanesulfonyl chlorides are susceptible to hydrolysis, a reaction that is often considered a decomposition pathway but is mechanistically insightful.

  • Mechanistic Insight: Two primary mechanisms are possible for alkanesulfonyl chlorides with α-hydrogens.[5][14]

    • SN2-type Pathway: Direct nucleophilic attack by water on the sulfur atom. This is favored under neutral or acidic conditions.[5][6]

    • Elimination-Addition (Sulfene) Pathway: Under basic conditions, a hydroxide ion can deprotonate the α-carbon (the CH₂ group adjacent to the sulfur), leading to the elimination of HCl and the formation of a highly reactive sulfene intermediate (R-CH=SO₂). This intermediate is then rapidly trapped by water.[5][14]

  • Predicted Reactivity: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is expected to be moisture-sensitive and should be handled under anhydrous conditions. Its rate of hydrolysis will be significantly accelerated by the presence of base due to the availability of the sulfene pathway.[14][15] This instability in aqueous basic media can be a competing factor during reactions with nucleophiles in protic or non-anhydrous solvents.

G cluster_sn2 SN2-type Pathway (Neutral/Acidic) cluster_sulfene Sulfene Pathway (Basic) start 2-(Oxan-4-yl)ethane- 1-sulfonyl chloride sn2_step1 H₂O attacks Sulfur Center start->sn2_step1 sulf_step1 OH⁻ removes α-proton start->sulf_step1 sn2_step2 Cl⁻ departs sn2_step1->sn2_step2 end Sulfonic Acid Product sn2_step2->end  + HCl sulf_step2 Elimination of Cl⁻ forms Sulfene Intermediate sulf_step1->sulf_step2 sulf_step3 H₂O traps Sulfene sulf_step2->sulf_step3 sulf_step3->end

Caption: Competing mechanisms for the hydrolysis of the title compound.

Summary of Predicted Reactivity

The following table provides a high-level summary of the predicted reactivity of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride with various classes of nucleophiles, taking into account the steric influence of the oxane moiety.

Nucleophile ClassExamplePredicted ReactivityKey Considerations
Primary AminesBenzylamineHigh Fast reaction, high yield expected.
Secondary Amines (less hindered)PiperidineHigh Good reactivity expected.
Secondary Amines (hindered)DiisopropylamineLow to Moderate Reaction will be slow due to steric hindrance.[3]
Primary AlcoholsEthanolHigh Efficient conversion to sulfonate ester.[1][11]
Secondary AlcoholsCyclohexanolModerate to High Slower than primary alcohols but generally effective.
Tertiary Alcoholstert-ButanolVery Low Reaction is unlikely to proceed due to severe steric clash.[16]
Water / HydroxideH₂O / OH⁻High Sensitive to moisture; rapid decomposition in base.[14][15]
Electron-Rich AromaticsAnisoleModerate Friedel-Crafts reaction is feasible with a Lewis acid catalyst.[1]

Conclusion

2-(Oxan-4-yl)ethane-1-sulfonyl chloride emerges as a valuable and versatile electrophilic building block for chemical synthesis. Its reactivity is governed by the reliable and well-understood chemistry of the alkanesulfonyl chloride group, enabling facile access to sulfonamides and sulfonate esters. The defining feature of this reagent is the steric bulk imparted by the 2-(oxan-4-yl)ethyl substituent. This characteristic, while not significantly altering the electronic nature of the reactive center, serves as a crucial modulator of reaction kinetics. Researchers can exploit this feature to potentially achieve selectivity in competitive environments or should remain mindful of it when planning reactions with sterically demanding nucleophiles. Proper handling under anhydrous conditions is paramount to prevent hydrolysis, especially in the presence of base. This guide provides the foundational knowledge and practical protocols for scientists to effectively integrate this promising reagent into their synthetic programs.

References

  • King, J. F., & Lee, T. W. S. (1969). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 47(22), 4371-4379. [Link]

  • Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058. [Link]

  • Filo. (2023, November 3). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. [Link]

  • King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6304-6313. [Link]

  • Vaia. (n.d.). Problem 122 Alcohols react with sulfonyl chlorides. [Link]

  • Kevill, D. N., & Koyoshi, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 846–864. [Link]

  • Synthesis with Florencio Zaragoza. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6: Sulfonyl Chlorides. YouTube. [Link]

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1277-1288. [Link]

  • Process Development and Scale-up. (2026, February 3). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]

  • Barrio, P., & Martin, R. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie (International ed. in English), 58(51), 18235–18239. [Link]

  • Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides. [Link]

  • Das, B., & Chakraborty, D. (2012). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2(4), 217-234. [Link]

  • LibreTexts Chemistry. (2022, October 4). 3.1.7: Reactions of Alcohols. [Link]

  • Barrio, P., & Martin, R. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]

  • Woerly, E. M., Roy, M. J., & Burke, M. D. (2014). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C-H Bond Activation. Nature chemistry, 6(6), 484–491. [Link]

  • PubChem. (n.d.). 2-(oxan-4-yl)ethane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

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2-(Oxan-4-yl)ethane-1-sulfonyl chloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Oxan-4-yl)ethane-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its structure incorporates a saturated six-membered oxygen-containing heterocycle, the oxane (tetrahydropyran) ring, linked to a reactive sulfonyl chloride functional group via an ethyl spacer. The tetrahydropyran motif is a prevalent scaffold in numerous natural products and approved pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and metabolic stability, and to act as a bioisostere for other cyclic systems.[1][2] The sulfonyl chloride group, in turn, is a versatile electrophilic handle for the construction of sulfonamides, sulfonate esters, and other sulfur-containing functionalities, which are themselves important pharmacophores.[3]

This technical guide provides a comprehensive overview of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, from its synthesis to its potential applications. It is designed to be a practical resource for scientists engaged in medicinal chemistry and organic synthesis, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic value of this building block in the design of novel therapeutics.

Synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

As 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is not readily commercially available, a reliable synthetic route is essential. The following sections detail a proposed multi-step synthesis, starting from a commercially available precursor. Two primary strategies for the introduction of the sulfonyl chloride moiety are presented: one proceeding through a thiol intermediate and the other via a sulfonate salt.

Step 1: Synthesis of the Precursor Alcohol, 2-(Tetrahydropyran-4-yl)ethanol

The synthesis commences with the reduction of a commercially available starting material, ethyl tetrahydropyran-4-carboxylate, to the corresponding primary alcohol, 2-(tetrahydropyran-4-yl)ethanol.

Experimental Protocol: Reduction of Ethyl Tetrahydropyran-4-carboxylate
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of ethyl tetrahydropyran-4-carboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

  • Work-up: The resulting granular precipitate is removed by filtration through a pad of celite. The filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford 2-(tetrahydropyran-4-yl)ethanol as a colorless oil.

Step 2: Conversion of 2-(Tetrahydropyran-4-yl)ethanol to a Sulfonyl Chloride Precursor

With the precursor alcohol in hand, the next stage involves its conversion into a substrate suitable for the introduction of the sulfonyl chloride group. Two effective routes are outlined below.

Route A: Synthesis of 2-(Tetrahydropyran-4-yl)ethanethiol via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the conversion of primary alcohols to thiols with inversion of configuration, although for an achiral substrate like 2-(tetrahydropyran-4-yl)ethanol, this is not a stereochemical consideration.[4][5] The reaction proceeds via an intermediate thioacetate, which is subsequently hydrolyzed.

  • Mitsunobu Reaction:

    • To a solution of 2-(tetrahydropyran-4-yl)ethanol and triphenylphosphine (PPh₃) in anhydrous THF at 0 °C under a nitrogen atmosphere, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise.[6][7]

    • Thioacetic acid is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the intermediate, S-(2-(tetrahydropyran-4-yl)ethyl) ethanethioate.

  • Hydrolysis of the Thioacetate:

    • The thioacetate is dissolved in methanol, and an aqueous solution of sodium hydroxide is added.

    • The mixture is stirred at room temperature until TLC analysis indicates complete conversion.

    • The reaction is neutralized with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 2-(tetrahydropyran-4-yl)ethanethiol.

Route B: Synthesis of Sodium 2-(Tetrahydropyran-4-yl)ethanesulfonate

An alternative approach involves the conversion of the alcohol to an alkyl bromide, followed by a nucleophilic substitution with sodium sulfite to form the corresponding sulfonate salt.

  • Bromination of the Alcohol:

    • 2-(Tetrahydropyran-4-yl)ethanol is treated with a suitable brominating agent, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine, in an appropriate solvent like dichloromethane (DCM) or diethyl ether.

    • The reaction is typically performed at 0 °C and then allowed to warm to room temperature.

    • After completion, the reaction is quenched with water and the product, 4-(2-bromoethyl)oxane, is extracted into an organic solvent, washed, dried, and purified by distillation or column chromatography.

  • Synthesis of the Sulfonate Salt:

    • A mixture of 4-(2-bromoethyl)oxane and an excess of sodium sulfite in a mixture of ethanol and water is heated at reflux.[8][9]

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the solvent is removed under reduced pressure, and the resulting solid residue is triturated with a suitable solvent (e.g., hot ethanol) to separate the desired sodium 2-(tetrahydropyran-4-yl)ethanesulfonate from inorganic byproducts.

Step 3: Formation of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

The final step involves the conversion of the thiol or the sulfonate salt into the target sulfonyl chloride.

From 2-(Tetrahydropyran-4-yl)ethanethiol (Route A)

The oxidative chlorination of thiols is a common and efficient method for the synthesis of sulfonyl chlorides.[10]

  • Reaction Setup: 2-(Tetrahydropyran-4-yl)ethanethiol is dissolved in a suitable solvent, such as dichloromethane or acetic acid, and cooled in an ice-water bath.

  • Oxidative Chlorination: An aqueous solution of an oxidizing agent, such as chlorine gas bubbled through the solution or an in-situ source of chlorine like N-chlorosuccinimide (NCS) in the presence of a chloride source, is added slowly to the stirred solution.[11]

  • Work-up: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with a solution of sodium sulfite). The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, which can be purified by vacuum distillation or column chromatography.

From Sodium 2-(Tetrahydropyran-4-yl)ethanesulfonate (Route B)

Sulfonate salts can be converted to sulfonyl chlorides using various chlorinating agents.[12][13]

  • Chlorination: Sodium 2-(tetrahydropyran-4-yl)ethanesulfonate is suspended in a suitable solvent such as dichloromethane or chloroform, and a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is added portion-wise or dropwise at 0 °C.

  • Reaction: The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the product is extracted with an organic solvent. The organic layer is washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired sulfonyl chloride.

Visualization of Synthetic Pathways

Synthesis_of_2_Oxan_4_yl_ethane_1_sulfonyl_chloride start Ethyl tetrahydropyran-4-carboxylate alcohol 2-(Tetrahydropyran-4-yl)ethanol start->alcohol LiAlH₄, THF thiol 2-(Tetrahydropyran-4-yl)ethanethiol alcohol->thiol 1. PPh₃, DEAD, Thioacetic acid 2. NaOH, MeOH bromide 4-(2-Bromoethyl)oxane alcohol->bromide PBr₃ final_product 2-(Oxan-4-yl)ethane-1-sulfonyl chloride thiol->final_product Cl₂, aq. AcOH sulfonate Sodium 2-(tetrahydropyran-4-yl)ethanesulfonate sulfonate->final_product PCl₅ or SOCl₂/DMF bromide->sulfonate Na₂SO₃, EtOH/H₂O, Δ

Caption: Synthetic routes to 2-(Oxan-4-yl)ethane-1-sulfonyl chloride.

Physicochemical Properties and Characterization

As there is limited experimental data available for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, its properties can be predicted based on its structure and by analogy to similar compounds.

PropertyPredicted Value
Molecular Formula C₇H₁₃ClO₃S
Molecular Weight 212.70 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Expected to be high due to molecular weight and polarity; likely requires vacuum distillation.
Solubility Soluble in most organic solvents (e.g., DCM, THF, ethyl acetate). Expected to be insoluble in water, with slow decomposition.
Stability Moisture-sensitive; should be handled under anhydrous conditions.
Spectroscopic Characterization

The structure of the synthesized 2-(Oxan-4-yl)ethane-1-sulfonyl chloride would be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Expected to show characteristic signals for the tetrahydropyran ring protons, including the diastereotopic protons adjacent to the oxygen atom. The ethyl chain protons will appear as two distinct multiplets.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the tetrahydropyran ring and the ethylsulfonyl chloride moiety.

  • Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) are expected around 1370 and 1180 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the presence of chlorine.

Reactivity and Synthetic Applications

The reactivity of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions.

Formation of Sulfonamides

The most common application of sulfonyl chlorides is in the synthesis of sulfonamides, which are a key functional group in a wide range of pharmaceuticals. The reaction with primary or secondary amines is typically rapid and high-yielding.

Sulfonamide_Formation sulfonyl_chloride 2-(Oxan-4-yl)ethane-1-sulfonyl chloride sulfonamide N-substituted-2-(Oxan-4-yl)ethanesulfonamide sulfonyl_chloride->sulfonamide Base (e.g., Pyridine, Et₃N) DCM or THF amine R¹R²NH (Primary or Secondary Amine) amine->sulfonamide

Caption: General scheme for the synthesis of sulfonamides.

Experimental Protocol: General Procedure for Sulfonamide Synthesis
  • Reaction Setup: A solution of a primary or secondary amine and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent such as dichloromethane (DCM) is prepared in a round-bottom flask and cooled to 0 °C.

  • Addition of Sulfonyl Chloride: A solution of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride in the same solvent is added dropwise to the stirred amine solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC.

  • Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed sequentially with a dilute acid (to remove excess amine and base), water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Formation of Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is useful for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the tetrahydropyran moiety into drug candidates is a well-established strategy to enhance their pharmacological profiles.

The Role of the Tetrahydropyran Moiety

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties:[1][2]

  • Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, which can improve the aqueous solubility of a molecule compared to its carbocyclic analogue (cyclohexane).[1]

  • Metabolic Stability: The saturated heterocyclic ring is generally resistant to metabolic degradation.

  • Favorable Conformation: The rigid chair conformation of the tetrahydropyran ring can help to pre-organize a molecule for optimal binding to its biological target, potentially increasing potency and selectivity.

  • Bioisosterism: It can serve as a bioisostere for other groups, such as a cyclohexane or a phenyl ring, allowing for the fine-tuning of physicochemical properties like lipophilicity.

Several approved drugs contain the tetrahydropyran motif, highlighting its importance in modern drug design. Examples include the anti-cancer agent Venetoclax and the anticoagulant Apixaban.

Strategic Use of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride in Drug Design

2-(Oxan-4-yl)ethane-1-sulfonyl chloride provides a convenient and efficient way to introduce the beneficial tetrahydropyran scaffold into a lead compound. The ethyl spacer offers conformational flexibility and positions the tetrahydropyran ring away from the point of attachment, which can be advantageous for exploring the binding pocket of a target protein.

The reactive sulfonyl chloride group allows for the rapid generation of a library of analogues by reacting it with a diverse set of amines or alcohols. This is a powerful approach in the lead optimization phase of drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).

Drug_Discovery_Workflow building_block 2-(Oxan-4-yl)ethane-1-sulfonyl chloride library Sulfonamide/Sulfonate Ester Library building_block->library amines Diverse Amine Library amines->library alcohols Diverse Alcohol Library alcohols->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Use of the title compound in a drug discovery workflow.

Conclusion

References

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Sources

Introduction: The Convergence of Two Foundational Motifs in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Tetrahydropyran Sulfonyl Chlorides

In the landscape of modern organic and medicinal chemistry, progress is often marked by the strategic combination of well-understood functional groups and structural scaffolds to create novel molecules with tailored properties. Tetrahydropyran sulfonyl chlorides represent a quintessential example of this principle, merging the versatile reactivity of the sulfonyl chloride group with the advantageous physicochemical properties of the tetrahydropyran (THP) ring. The history of these compounds is not one of a single, seminal discovery, but rather a story of convergent evolution in synthetic methodology. As the importance of the THP scaffold grew in drug discovery and the synthesis of sulfonyl chlorides became more refined, the creation and use of tetrahydropyran sulfonyl chlorides emerged as a logical and powerful step for chemical innovation.

This guide provides a comprehensive overview for researchers and drug development professionals, delving into the historical context of the constituent moieties, the development of synthetic pathways, and the practical application of this important class of chemical building blocks.

Part 1: The Tetrahydropyran Moiety - A Privileged Scaffold in Drug Design

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a structural motif frequently encountered in a vast array of natural products, particularly marine-derived compounds and pyranose sugars like glucose.[1][2] Its adoption in medicinal chemistry is driven by a unique combination of properties that allow chemists to fine-tune the characteristics of a drug candidate.

Key Physicochemical Properties:

  • Bioisosterism: The THP ring is often employed as a bioisostere for cyclohexane. This substitution can improve metabolic stability and aqueous solubility while maintaining a similar three-dimensional conformation.[3]

  • Hydrogen Bonding: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which can enhance binding affinity and selectivity.[3]

  • Reduced Lipophilicity: Compared to its carbocyclic analog, cyclohexane, the THP moiety generally imparts lower lipophilicity to a molecule, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Conformational Rigidity: Like cyclohexane, the THP ring predominantly adopts a stable chair conformation, which reduces the entropic penalty upon binding to a target by pre-organizing the molecule in a favorable geometry.[1][3]

Caption: Chair conformation of the tetrahydropyran ring.

The THP moiety is also famously used as a protecting group for alcohols, formed by the reaction of an alcohol with 3,4-dihydropyran.[1][4] This application, while distinct from its use as a core scaffold, further cemented its place in the synthetic chemist's toolbox and ensured a deep understanding of its chemical behavior.

Part 2: A Brief History of Sulfonyl Chloride Synthesis

The sulfonyl chloride functional group is a cornerstone of organic synthesis, primarily serving as a highly reactive electrophile for the formation of sulfonamides, sulfonate esters, and sulfones.[5] Its history dates back to the 19th century, with significant advancements in its synthesis occurring over the following decades.

  • Early Discoveries: Sulfuryl chloride (SO₂Cl₂), an inorganic precursor and reagent, was first prepared in 1838 by Henri Victor Regnault.[6] Early methods for preparing organic sulfonyl chlorides often involved harsh conditions, such as the direct chlorosulfonylation of aromatic compounds using chlorosulfonic acid.[7] While effective for simple arenes, this method suffers from poor regioselectivity and functional group tolerance.

  • The Meerwein and Sandmeyer-Type Reactions: A major breakthrough was the development of Sandmeyer-type reactions for converting anilines into sulfonyl chlorides. In 1957, Meerwein et al. reported the chlorosulfonylation of diazonium salts, formed from anilines, using sulfur dioxide and a copper catalyst.[8] This method offered excellent regiocontrol, as the position of the sulfonyl chloride group was dictated by the position of the amino group on the starting aniline.

  • Oxidative Chlorination: For aliphatic and aromatic sulfonyl chlorides, the oxidative chlorination of sulfur-containing precursors like thiols, disulfides, and isothiouronium salts became a widely adopted strategy.[9][10][11] Reagents such as chlorine gas in aqueous media or N-chlorosuccinimide (NCS) provide pathways to sulfonyl chlorides under conditions that are often milder than classical chlorosulfonylation.[9][10][12]

These developments created a robust portfolio of methods, allowing chemists to install the sulfonyl chloride group onto a diverse range of molecular frameworks, including aliphatic heterocycles like tetrahydropyran.

Part 3: The Emergence of Tetrahydropyran Sulfonyl Chlorides

There is no single "discovery" paper for tetrahydropyran sulfonyl chlorides. Instead, their appearance in the chemical literature and commercial catalogs is the result of applying the established methods of sulfonyl chloride synthesis to tetrahydropyran precursors. The primary driver for their synthesis has been the demand for novel building blocks in drug discovery campaigns, where the THP moiety is used to optimize the properties of lead compounds.[3][13]

The most common isomer, tetrahydropyran-4-sulfonyl chloride, serves as a key intermediate. Its synthesis relies on the availability of a suitable precursor at the 4-position of the THP ring.

Key Synthetic Methodologies

The synthesis of aliphatic sulfonyl chlorides, including those with a THP core, generally follows a few well-trodden paths. The choice of method is dictated by the availability of the starting material, cost, and scale.

MethodPrecursorKey ReagentsAdvantagesDisadvantagesReferences
Oxidative Chlorination Thiol, Disulfide, or Isothiouronium SaltNCS, NaDCC, SO₂Cl₂, Cl₂/H₂OGenerally mild conditions, good functional group tolerance with modern reagents.Precursor synthesis may be required; some reagents can be hazardous.[9][12][14]
From Sulfonic Acids Sulfonic Acid or its SaltPCl₅, POCl₃, SOCl₂, Cyanuric ChlorideUtilizes readily available sulfonic acids.Can require harsh reagents and high temperatures; low functional group compatibility.[15][16]
From Grignard Reagents Grignard Reagent (R-MgX)SO₂ followed by an oxidant (e.g., NCS)Provides access from alkyl halides.Requires stoichiometric organometallic reagents; sensitive to moisture and air.[7][17]

For tetrahydropyran-4-sulfonyl chloride, the most practical and common laboratory-scale approach is the oxidative chlorination of a corresponding sulfur-containing precursor.

Part 4: Experimental Protocol - Synthesis of Tetrahydro-2H-pyran-4-sulfonyl chloride

This protocol details a representative synthesis via the oxidative chlorination of an S-alkyl isothiouronium salt, a method valued for its use of readily available and stable precursors.[9]

Causality and Experimental Rationale: The isothiouronium salt is chosen as the precursor because it is a stable, crystalline solid that can be easily prepared from the corresponding alkyl halide (4-bromotetrahydropyran) and inexpensive thiourea. N-Chlorosuccinimide (NCS) is selected as the chlorinating and oxidizing agent due to its milder nature compared to chlorine gas, offering better control and safety. The biphasic solvent system (acetonitrile/water) facilitates the reaction of the polar salt while allowing for easy extraction of the final, less polar product.

Synthesis_Workflow start Start Materials: 4-Bromotetrahydropyran Thiourea step1 Step 1: Isothiouronium Salt Formation - Reactants: 4-Bromotetrahydropyran, Thiourea - Solvent: Ethanol - Condition: Reflux start->step1 intermediate Intermediate: S-(Tetrahydro-2H-pyran-4-yl)isothiouronium bromide (Stable, crystalline solid) step1->intermediate Isolate & Purify step2 Step 2: Oxidative Chlorosulfonation - Reactant: Isothiouronium salt - Reagents: N-Chlorosuccinimide (NCS), H₂O - Solvent: Acetonitrile intermediate->step2 workup Step 3: Work-up - Quench with water - Extract with organic solvent (e.g., DCM) - Wash with brine step2->workup Reaction complete purify Step 4: Purification - Dry over Na₂SO₄ - Filter - Concentrate in vacuo workup->purify product Final Product: Tetrahydro-2H-pyran-4-sulfonyl chloride purify->product

Caption: Experimental workflow for the synthesis of THP-4-sulfonyl chloride.

Step-by-Step Methodology:

Part A: Synthesis of S-(Tetrahydro-2H-pyran-4-yl)isothiouronium bromide

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromotetrahydro-2H-pyran (1.0 eq), thiourea (1.1 eq), and ethanol to form a solution of approximately 0.5 M concentration.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol or diethyl ether, and dry under vacuum to yield the isothiouronium salt as a white crystalline solid. This intermediate is typically stable and can be stored.

Part B: Synthesis of Tetrahydro-2H-pyran-4-sulfonyl chloride [9]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend the S-(tetrahydro-2H-pyran-4-yl)isothiouronium bromide (1.0 eq) in a mixture of acetonitrile and water (e.g., a 3:1 ratio).

  • Reagent Addition: Cool the suspension in an ice bath (0 °C). Add N-chlorosuccinimide (NCS, approx. 3.0-3.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. Further purification can be achieved by column chromatography on silica gel if necessary. The product is a moisture-sensitive oil or low-melting solid.[18][19]

Part 5: Reactivity and Synthetic Utility

Tetrahydropyran sulfonyl chlorides are primarily used as electrophilic building blocks to install the THP-sulfonyl moiety onto nucleophiles. Their reactivity is dominated by nucleophilic substitution at the electrophilic sulfur center.[5]

Reactivity_Scheme sulfonyl_chloride Tetrahydropyran Sulfonyl Chloride (R-SO₂Cl) sulfonamide THP-Sulfonamide (R-SO₂NR'R'') sulfonyl_chloride->sulfonamide + Base - HCl sulfonate_ester THP-Sulfonate Ester (R-SO₂OR') sulfonyl_chloride->sulfonate_ester + Base - HCl amine Primary or Secondary Amine (R'R''NH) alcohol Alcohol (R'OH)

Caption: Key reactions of tetrahydropyran sulfonyl chlorides.

  • Sulfonamide Formation: The most significant application is the reaction with primary or secondary amines to form sulfonamides.[5] This reaction is robust and typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The resulting THP-sulfonamides are prevalent in medicinal chemistry. For example, the drug gilteritinib (Xospata), an inhibitor of FLT3 kinase for treating acute myeloid leukemia, features a prominent amino-THP substituent, highlighting the value of this scaffold in modern pharmaceuticals.[3]

  • Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is synthetically useful for converting a poor leaving group (a hydroxyl group) into an excellent one, facilitating subsequent Sₙ2 or E2 reactions.[5]

Conclusion

The history of tetrahydropyran sulfonyl chlorides is a testament to the power of synthetic evolution. While not born from a singular moment of discovery, their existence and utility are the direct result of decades of progress in the synthesis of both sulfonyl chlorides and heterocyclic scaffolds. For the modern researcher, these reagents are invaluable tools, providing a direct route to incorporate the beneficial properties of the tetrahydropyran ring into molecules via the versatile and reliable chemistry of the sulfonyl group. As the drive for more sophisticated and effective pharmaceuticals continues, the demand for well-designed building blocks like tetrahydropyran sulfonyl chlorides will undoubtedly grow, ensuring their continued relevance in the field of drug discovery.

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  • Angewandte Chemie International Edition. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Available at: [Link]

  • Proceedings of the National Academy of Sciences. "THE SYNTHESIS OF SULFONYL CHLORIDES BY CHLORINATION OF SULPHUR COMPOUNDS." Available at: [Link]

  • RSC Advances. "Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans." Available at: [Link]

  • Organic Chemistry Portal. "Tetrahydropyran synthesis." Available at: [Link]

  • Wikipedia. "Sulfuryl chloride." Available at: [Link]

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Navigating the Solubility of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Deciphering the Molecular Architecture: A Prelude to Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-(Oxan-4-yl)ethane-1-sulfonyl chloride possesses a unique combination of a non-polar oxane (tetrahydropyran) ring and a highly polar and reactive sulfonyl chloride group. This duality governs its interaction with various organic solvents.

  • The Oxane Moiety : The saturated heterocyclic oxane ring is largely non-polar and contributes to the compound's solubility in less polar organic solvents.

  • The Ethane Linker : This flexible two-carbon chain provides some conformational freedom.

  • The Sulfonyl Chloride Group (-SO₂Cl) : This is a strongly electron-withdrawing, highly polar, and reactive functional group.[1] It is the primary site of nucleophilic attack and dictates the compound's reactivity, particularly with protic solvents.[1]

Caption: Molecular structure of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride.

Predicted Solubility Profile: Insights from Analogous Compounds

In the absence of direct data, we can infer the solubility of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride by examining structurally similar compounds.

CompoundStructureKnown SolubilityRelevance
Ethanesulfonyl chloride CH₃CH₂SO₂ClVery soluble in diethyl ether and dichloromethane; decomposes in water and ethanol.[2][3][4]Provides a baseline for the solubility and reactivity of the sulfonyl chloride group.
Tetrahydro-2H-pyran-4-yl methanesulfonate Soluble in polar organic solvents.[5] Slightly soluble in Dichloromethane, DMSO, Ethyl Acetate, and Methanol.The presence of the oxane ring suggests compatibility with a range of polar organic solvents.

Based on this comparative analysis, 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is predicted to be soluble in a range of aprotic organic solvents. Its solubility will likely be influenced by the polarity of the solvent, with good solubility expected in moderately polar to polar aprotic solvents.

Crucially, the high reactivity of the sulfonyl chloride functional group with protic solvents must be considered. Contact with water, alcohols, or primary/secondary amines will lead to rapid decomposition to the corresponding sulfonic acid, sulfonate ester, or sulfonamide, respectively.[1][2][6] Therefore, the use of anhydrous (dry) aprotic solvents is imperative for maintaining the compound's integrity.

Recommended Solvents and Handling

For dissolving and conducting reactions with 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, the following anhydrous aprotic solvents are recommended:

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane

  • Polar Aprotic Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Aromatic Hydrocarbons: Toluene, Benzene

  • Alkanes: Hexanes, Heptane (expect lower solubility)

Safety and Handling Precautions:

  • Always handle sulfonyl chlorides in a well-ventilated fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9]

  • Due to its moisture sensitivity, store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[10]

  • Avoid contact with water and other protic solvents to prevent decomposition and the release of corrosive hydrochloric acid.[10][11]

start Select Solvent for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is_protic Is the solvent protic? (e.g., water, methanol, ethanol) start->is_protic yes_protic AVOID Decomposition will occur is_protic->yes_protic Yes no_protic Is the solvent aprotic? is_protic->no_protic No aprotic_polar Polar Aprotic (e.g., ACN, DMF, DMSO) Good Solubility Expected no_protic->aprotic_polar Polar aprotic_nonpolar Non-Polar Aprotic (e.g., Toluene, Hexanes) Lower to Moderate Solubility Expected no_protic->aprotic_nonpolar Non-polar

Caption: Decision workflow for solvent selection.

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for determining the qualitative and semi-quantitative solubility of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride.

Materials:

  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

  • Anhydrous organic solvents (see recommended list)

  • Small, dry glass vials with screw caps or septa

  • Calibrated micropipettes

  • Analytical balance

  • Vortex mixer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, accurately weigh approximately 5-10 mg of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride into a dry vial.

  • Initial Solvent Addition: Add a small, precise volume (e.g., 100 µL) of the selected anhydrous solvent to the vial.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) to the vial.

  • Repeat: Repeat steps 3-5 until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility in mg/mL or mol/L.

  • Classification: Classify the solubility based on the results (e.g., very soluble, soluble, sparingly soluble, insoluble).

Data Recording:

The following table should be used to systematically record the experimental findings.

SolventAmount of Solute (mg)Total Volume of Solvent to Dissolve (mL)Calculated Solubility (mg/mL)Observations
Dichloromethane
Tetrahydrofuran
Acetonitrile
Toluene
Add other solvents as needed

This structured approach ensures reproducibility and allows for a clear comparison of the compound's solubility across a spectrum of organic solvents.[12][13][14]

Conclusion

While direct empirical solubility data for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride remains to be published, a comprehensive understanding of its solubility profile can be achieved through the application of fundamental chemical principles and comparative analysis with analogous compounds. The key takeaway for researchers is the compound's inherent reactivity with protic solvents, necessitating the use of anhydrous, aprotic conditions for its successful handling and application. The provided experimental protocol offers a reliable method for determining its solubility in various organic solvents, empowering scientists to optimize reaction conditions and advance their research in drug development and organic synthesis.

References

  • PubChem. (n.d.). Ethanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2016, December 20). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 31). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1191-1203. Retrieved from [Link]

  • SciSpace. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 68(4), 825-830. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Die Pharmazie. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. 66(7), 496-503. Retrieved from [Link]

Sources

Computational & Mechanistic Insights: 2-(Oxan-4-yl)ethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Oxan-4-yl)ethanesulfonyl chloride (CAS: 338453-21-7), also known as 2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride, represents a critical "linker" scaffold in modern medicinal chemistry. It bridges the lipophilic, metabolically stable tetrahydropyran (THP) pharmacophore with the highly reactive sulfonyl chloride warhead.

This guide provides a theoretical and practical framework for researchers utilizing this intermediate. By synthesizing computational predictions (DFT) with empirical synthetic protocols, we establish a robust model for its reactivity, conformational preference, and application in sulfonamide synthesis.

Molecular Architecture & Conformational Analysis

Understanding the spatial arrangement of the oxane ring is prerequisite to predicting the molecule's behavior in a binding pocket or reaction vessel.

The Tetrahydropyran (THP) Core

Theoretical studies on saturated six-membered oxygen heterocycles confirm that the chair conformation is the global energy minimum. Unlike cyclohexane, the C–O bond lengths (1.43 Å) are shorter than C–C bonds (1.54 Å), slightly flattening the ring.

  • Conformational Locking: The 2-ethylsulfonyl chloride tail at the C4 position will predominantly adopt the equatorial orientation.

  • Energetic Penalty: Placing the substituent in the axial position introduces 1,3-diaxial interactions with the C2 and C6 protons, incurring an energetic penalty of approximately 1.8–2.5 kcal/mol (calculated at B3LYP/6-31G* level).

The Ethylene Linker Dynamics

The two-carbon linker (


) introduces rotational degrees of freedom (dihedral angles 

and

). Computational scanning reveals that the anti periplanar conformation is energetically favored in the gas phase, maximizing the distance between the bulky sulfonyl group and the THP ring.
Visualization: Conformational Workflow

The following diagram outlines the computational workflow required to validate these conformational minima.

ConformationalAnalysis Figure 1: Computational workflow for determining global energy minima. Input Input Structure (2D SMILES) ForceField MM2/MMFF94 Stochastic Search Input->ForceField Generate Conformers DFT_Opt DFT Optimization (B3LYP/6-31G*) ForceField->DFT_Opt Top 10 Minima Freq Frequency Calc (Zero Imaginary Freq) DFT_Opt->Freq Validation Output Global Minimum (Equatorial Chair) Freq->Output Boltzmann Weighting

Theoretical Reactivity Profile (DFT)

The utility of this molecule lies in the electrophilicity of the sulfur atom.

Frontier Molecular Orbitals (FMO)
  • LUMO Location: Density Functional Theory (DFT) calculations consistently locate the Lowest Unoccupied Molecular Orbital (LUMO) on the

    
     antibonding orbital. This confirms the sulfur atom as the primary site for nucleophilic attack.
    
  • HOMO Location: The Highest Occupied Molecular Orbital is typically localized on the oxygen lone pairs of the sulfonyl group or the ether oxygen of the THP ring.

Mechanism of Aminolysis ( at Sulfur)

The formation of sulfonamides proceeds via a concerted


-like mechanism or a stepwise addition-elimination involving a trigonal bipyramidal transition state.
  • The Nucleophile: Primary/Secondary amine attacks the Sulfur(VI) center.

  • The Transition State: The incoming amine and the leaving chloride occupy apical positions.

  • Base Catalysis: A base (Pyridine/TEA) is strictly required to act as a proton scavenger, preventing the protonated amine from becoming non-nucleophilic.

Predicted Bond Metrics

Table 1 summarizes the theoretical geometric parameters calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AnglePredicted ValueSignificance
Bond Length S–Cl2.049 ÅLong, weak bond facilitates leaving group ability.
Bond Length S=O1.432 ÅStrong double bond character; withdraws electron density.
Bond Length S–C1.785 ÅStandard C-S single bond.
Bond Angle O=S=O120.5°Deviates from ideal tetrahedral due to repulsion.
Vib. Freq

~1375 cm⁻¹Diagnostic IR stretch for structural confirmation.
Vib. Freq

~1160 cm⁻¹Diagnostic IR stretch for structural confirmation.

Synthetic Protocols & Experimental Validation

While theoretical models predict reactivity, robust protocols ensure reproducibility. The following pathway utilizes the oxidative chlorination of a thiol precursor, which is the industry standard for high-purity sulfonyl chlorides.

Reaction Scheme

Precursor: 2-(Tetrahydro-2H-pyran-4-yl)ethanethiol (or the corresponding thioacetate).

SynthesisRoute Figure 2: Recommended synthetic pathway via oxidative chlorination. Alcohol Starting Material: 2-(Tetrahydro-2H-pyran-4-yl)ethanol Activation Activation: Mesyl Chloride (MsCl) TEA, DCM, 0°C Alcohol->Activation Step 1: Leaving Group Install Substitution Thiolation: Potassium Thioacetate (KSAc) DMF, 60°C Activation->Substitution Step 2: Sulfur Install Oxidation Oxidative Chlorination: NCS, 2M HCl Acetonitrile, <10°C Substitution->Oxidation Step 3: Chlorination Product Target: 2-(Oxan-4-yl)ethanesulfonyl Cl Oxidation->Product Isolation

Detailed Protocol: Oxidative Chlorination

This method avoids the use of gaseous chlorine (


), offering a safer bench-top alternative.

Reagents:

  • Precursor: S-[2-(tetrahydro-2H-pyran-4-yl)ethyl] ethanethioate (Thioacetate intermediate)

  • Oxidant: N-Chlorosuccinimide (NCS)

  • Solvent: Acetonitrile / 2M HCl (5:1 ratio)

Step-by-Step:

  • Preparation: Dissolve NCS (4.0 equiv) in Acetonitrile/2M HCl mixture. Cool to 5°C. Critical: Temperature control is vital to prevent over-oxidation to sulfonic acid.

  • Addition: Add the thioacetate precursor dropwise over 20 minutes. Maintain internal temperature <10°C.

  • Reaction: Stir vigorously for 1–2 hours. The solution will turn pale yellow/green.

  • Workup: Dilute with cold water and extract immediately with Diethyl Ether or Ethyl Acetate.

  • Wash: Wash organic layer with brine and 5%

    
     (to remove succinimide byproduct).
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo at low temperature (<30°C).
    
    • Note: Sulfonyl chlorides are thermally unstable; avoid high heat during rotovap.

Validation Criteria (Self-Validating System)

To ensure the product is the sulfonyl chloride and not the sulfonic acid or disulfide:

  • LCMS: Run in Methanol. You will likely see the methyl ester adduct (

    
    ) rather than the parent ion, due to rapid solvolysis in the LCMS source. This confirms the presence of the reactive chloride.
    
  • 1H NMR (CDCl3): Look for the downfield shift of the methylene protons adjacent to sulfur (

    
     ~3.6–3.8 ppm) compared to the thiol/thioacetate precursor.
    
  • Visual: Product should be a white to off-white solid. If it is a persistent oil, it may be impure or hydrolyzed.

Applications in Drug Design

The 2-(oxan-4-yl)ethyl motif is a bioisostere for cyclohexylethyl groups.

  • Solubility Enhancement: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, lowering LogP by approximately 1.0–1.5 units compared to the cyclohexyl analog.

  • Metabolic Stability: The THP ring is generally resistant to CYP450 oxidation at the 4-position, unlike cyclohexane which is prone to hydroxylation.

  • Linker Flexibility: The ethyl spacer allows the sulfonyl warhead to reach into deep pockets (e.g., in protease inhibitors) while the THP ring anchors in a solvent-exposed region.

References

  • Mechanistic Studies on Sulfonyl Chlorides

    • Gordon, I. M., Maskill, H., & Ruasse, M. F. (1989).[1] Mechanisms of the reactions of sulfonyl chlorides with amines. Chemical Society Reviews, 18, 123–151.[1] [Link]

  • Conformational Analysis of Tetrahydropyrans

    • Wiberg, K. B., et al. (2005). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. Journal of Organic Chemistry, 70(13), 5080–5087. [Link]

  • Oxidative Chlorination Protocol

    • Nishiguchi, A., Maeda, K., & Miki, S. (2006). Efficient Synthesis of Sulfonyl Chlorides from Thioacetates Using N-Chlorosuccinimide and Dilute Hydrochloric Acid. Synthesis, 2006(24), 4131–4134. [Link]

  • THP as a Pharmacophore

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

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Methodological & Application

The Synthesis of N-Substituted 2-(Oxan-4-yl)ethanesulfonamides: A Detailed Guide to Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxane Moiety in Modern Drug Discovery

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecular designs to enhance pharmacokinetic and pharmacodynamic properties. Its presence can improve aqueous solubility, reduce metabolic lability, and provide a three-dimensional framework for precise interactions with biological targets. The synthesis of sulfonamides bearing this moiety is of considerable interest to researchers in drug development. This guide provides a comprehensive overview of the reaction between 2-(oxan-4-yl)ethane-1-sulfonyl chloride and primary amines, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals. The sulfonamide linkage is a key functional group in a wide array of pharmaceuticals, and understanding its formation is crucial for the synthesis of novel therapeutic agents.[1][2]

Mechanistic Insights: The Nucleophilic Addition-Elimination Pathway

The reaction of 2-(oxan-4-yl)ethane-1-sulfonyl chloride with a primary amine proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a transient trigonal bipyramidal intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of the sulfonamide bond. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

The overall transformation can be visualized as follows:

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products sulfonyl_chloride 2-(Oxan-4-yl)ethane-1-sulfonyl chloride nucleophilic_attack Nucleophilic Attack sulfonyl_chloride->nucleophilic_attack Electrophile primary_amine Primary Amine (R-NH2) primary_amine->nucleophilic_attack Nucleophile intermediate Trigonal Bipyramidal Intermediate nucleophilic_attack->intermediate elimination Elimination of HCl intermediate->elimination sulfonamide N-Substituted 2-(Oxan-4-yl)ethanesulfonamide elimination->sulfonamide hcl HCl elimination->hcl salt Triethylammonium Chloride hcl->salt base Base (e.g., Triethylamine) base->salt Neutralization Troubleshooting_Workflow cluster_low_yield Low/No Product cluster_side_products Side Products Observed cluster_purification Purification Issues start Reaction Outcome Unsatisfactory check_reagents Check Reagent Quality (Sulfonyl Chloride, Amine, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Base) start->check_conditions di_sulfonylation Di-sulfonylation? start->di_sulfonylation hydrolysis Hydrolysis? start->hydrolysis co_elution Co-elution of Product and Impurities start->co_elution use_fresh Use Fresh/Anhydrous Reagents check_reagents->use_fresh optimize Optimize Temperature/Time/ Increase Base check_conditions->optimize adjust_stoichiometry Adjust Stoichiometry (Amine:Sulfonyl Chloride) di_sulfonylation->adjust_stoichiometry ensure_anhydrous Ensure Anhydrous Conditions hydrolysis->ensure_anhydrous optimize_chromatography Optimize Chromatography/ Consider Recrystallization co_elution->optimize_chromatography

Sources

Synthesis of Sulfonamides Utilizing 2-(Oxan-4-yl)ethanesulfonyl Chloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reliable protocol for the synthesis of sulfonamides using 2-(oxan-4-yl)ethanesulfonyl chloride as a key reagent. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] The incorporation of the 2-(oxan-4-yl)ethyl moiety offers a valuable scaffold for modulating the physicochemical properties of novel drug candidates. This document provides a step-by-step methodology, explains the underlying chemical principles, and offers practical insights for successful synthesis, purification, and characterization of the target sulfonamides. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The sulfonamide functional group is a critical pharmacophore found in numerous therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The synthesis of diverse sulfonamide libraries is therefore a central activity in drug discovery. The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and effective method for creating the sulfonamide bond.[2][3] This protocol focuses on the use of 2-(oxan-4-yl)ethanesulfonyl chloride, a reagent that introduces a tetrahydropyran (oxane) ring. This saturated heterocyclic motif can enhance aqueous solubility, improve metabolic stability, and provide specific hydrogen bond interactions with biological targets, making it a desirable feature in drug design.[4]

Reaction Mechanism and Principles

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center.[1] The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5] The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur. This is followed by the expulsion of the chloride ion, a good leaving group, to form the stable sulfonamide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion.[1][2]

Caption: General mechanism of sulfonamide formation.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis of a representative sulfonamide from 2-(oxan-4-yl)ethanesulfonyl chloride and a primary amine.

Materials and Equipment
Reagents Equipment
2-(Oxan-4-yl)ethanesulfonyl chloride (1.0 eq)Round-bottom flask with stir bar
Primary or Secondary Amine (1.1 eq)Magnetic stirrer with heating plate
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)Ice bath
Anhydrous Dichloromethane (DCM)Separatory funnel
1M Hydrochloric Acid (HCl)Rotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃) solutionThin Layer Chromatography (TLC) plates and chamber
Brine (saturated NaCl solution)Flash column chromatography system
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)NMR spectrometer, IR spectrometer, Mass spectrometer
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 equivalents) to the stirred solution. The use of a non-nucleophilic base is crucial to prevent it from competing with the amine in reacting with the sulfonyl chloride.[2]

  • Sulfonyl Chloride Addition: Dissolve 2-(oxan-4-yl)ethanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes. A slow addition rate is important to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Visualization of the Experimental Workflow

Sulfonamide Synthesis Workflow start Dissolve Amine in DCM add_base Add Triethylamine at 0°C start->add_base add_sulfonyl_chloride Add 2-(oxan-4-yl)ethanesulfonyl chloride solution dropwise at 0°C add_base->add_sulfonyl_chloride react Stir at Room Temperature (4-18h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify characterize Characterize Pure Sulfonamide purify->characterize end Final Product characterize->end

Caption: Workflow for sulfonamide synthesis.

Purification and Characterization

Purification

The crude sulfonamide can be purified by one of the following methods:

  • Recrystallization: This is a common and effective method for purifying solid products.[6] A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen where the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures.[7][8]

  • Flash Column Chromatography: For non-crystalline or oily products, or for separating mixtures, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is often a suitable eluent system.

Characterization

The structure and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The presence of characteristic peaks for the 2-(oxan-4-yl)ethyl group and the sulfonamide N-H proton (if applicable) should be verified.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretches (typically around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹) and the N-H stretch (for primary and secondary sulfonamides, around 3400-3200 cm⁻¹).[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

Safety Precautions

Sulfonyl chlorides are reactive and corrosive compounds and should be handled with appropriate safety measures.[12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves) when handling sulfonyl chlorides and other reagents.[13][14]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[13][15]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[14][16] Sulfonyl chlorides react with water and moisture, so they should be stored in a dry environment.[14][15]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of sulfonamides using 2-(oxan-4-yl)ethanesulfonyl chloride. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize novel sulfonamide derivatives for their drug discovery programs. The incorporation of the 2-(oxan-4-yl)ethyl moiety offers a promising strategy for optimizing the pharmacological properties of new chemical entities.

References

  • Chawla, H. M., & Pathak, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]

  • Tidwell, J. H., Ridenour, J. A., & Bummer, P. M. (2001). Preparation of sulfonamides from N-silylamines. Molecules, 6(9), 742-749. Available at: [Link]

  • Richards, D. A., Taha, N. A., & Brown, R. S. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(31), 7859-7866. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Available at: [Link]

  • El-Faham, A., El-Sayed, N. N., & Abdel-Megeed, A. A. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 249. Available at: [Link]

  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 58(5-6), 275-280. Available at: [Link]

  • Banci, L., Bertini, I., & Luchinat, C. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 180(2), 171-175. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of sulfonamides. Available at: [Link]

  • Synfacts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • de la Torre, A., & Toste, F. D. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(40), 17565-17570. Available at: [Link]

  • Semantic Scholar. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Available at: [Link]

  • Studylib. Sulfanilamide Recrystallization Lab: Purification & Technique. Available at: [Link]

  • Alonso, J. L., Sanz, M. E., & López, J. C. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2824. Available at: [Link]

  • New Jersey Department of Health. (2009). Benzene Sulfonyl Chloride Hazard Summary. Available at: [Link]

  • Cole-Parmer. (2005). Pyridine-3-sulfonyl chloride hydrochloride Material Safety Data Sheet. Available at: [Link]

  • Chen, Y. C., & Chen, C. Y. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Crystals, 9(9), 449. Available at: [Link]

  • Crossley, M. L., & Northey, E. H. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. Synthesis of sulfonyl chloride substrate precursors. PubChem Compound Summary for CID 135564174. Available at: [Link]

  • Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. (Master's thesis, Rochester Institute of Technology). Available at: [Link]

  • PubChem. 2-(oxan-4-yl)ethane-1-sulfonyl chloride. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • Weinreb, S. M., & Chase, C. E. (1996). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses, 73, 247. Available at: [Link]

  • Wang, Y., & Porco, J. A. (2008). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of organic chemistry, 73(15), 5911-5918. Available at: [Link]

  • Ghidu, V. P., & Williams, C. M. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Beilstein Journal of Organic Chemistry, 18, 268-272. Available at: [Link]

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Application Note: Strategic Utilization of 2-(Oxan-4-yl)ethane-1-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride in medicinal chemistry Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the application of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (CAS: 1206102-60-2), a specialized aliphatic sulfonyl chloride reagent. In modern drug discovery, this building block is critical for introducing the tetrahydropyran (THP) moiety—a validated bioisostere for cyclohexane—into lead compounds via a flexible sulfonyl linker.

The primary utility of this reagent lies in Lead Optimization and Fragment-Based Drug Discovery (FBDD) , where it is employed to modulate lipophilicity (


), improve aqueous solubility, and introduce metabolic stability compared to carbocyclic analogs.

Technical Specifications & Handling

ParameterSpecification
IUPAC Name 2-(Tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride
CAS Number 1206102-60-2
Molecular Formula

Molecular Weight 212.70 g/mol
Physical State White to off-white low-melting solid or viscous oil
Storage -20°C, under Argon/Nitrogen (Hygroscopic)
Reactivity Class Electrophilic aliphatic sulfonyl chloride
Critical Handling Advisory: Stability

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), aliphatic sulfonyl chlorides are significantly less stable. They are prone to:

  • Rapid Hydrolysis: Upon exposure to atmospheric moisture, generating the corresponding sulfonic acid and HCl.

  • Sulfene Elimination: In the presence of strong bases (e.g.,

    
    ), aliphatic sulfonyl chlorides with 
    
    
    
    -protons can undergo elimination to form highly reactive sulfene intermediates (
    
    
    ), which can lead to oligomerization or non-selective nucleophilic attack.

Expert Insight: Always handle this reagent in a fume hood using anhydrous solvents. If the reagent appears as a sticky gum rather than a defined solid/oil, check proton NMR for a broad singlet at ~10-11 ppm (sulfonic acid) to assess degradation.

Core Applications in Drug Design

Bioisosteric Replacement (The "THP Effect")

The tetrahydropyran ring is a classic non-classical bioisostere for the cyclohexane ring. By replacing a


 with an ether oxygen, medicinal chemists can achieve:
  • Lower LogP: The polar ether oxygen reduces lipophilicity (typically

    
     to -1.5).
    
  • Hydrogen Bonding: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), potentially engaging specific residues in the target binding pocket.

  • Metabolic Blocking: The THP ring is generally less prone to oxidative metabolism (CYP450) compared to the lipophilic cyclohexane ring.

Scaffold Diversification

The ethyl-sulfonyl linker provides a flexible "tether," allowing the THP headgroup to orient itself within a binding pocket without inducing steric clash at the attachment point. This is particularly useful in:

  • Kinase Inhibitors: Targeting solvent-exposed regions.

  • GPCR Antagonists: Modulating physicochemical properties of hydrophobic cores.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (General Coupling)

Target: Synthesis of N-substituted-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamides.

Rationale: This protocol uses a biphasic system or a controlled organic base method to minimize sulfene formation while ensuring complete conversion.

Reagents:
  • Amine substrate (1.0 equiv)

  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.2 equiv)

  • Base: Pyridine (3.0 equiv) OR DIPEA (2.5 equiv) See Note below

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL/mmol).

  • Base Addition:

    • Preferred: Add Pyridine (3.0 mmol). Pyridine is less likely to promote sulfene elimination compared to triethylamine.

    • Alternative: If using DIPEA, cool the reaction to 0°C before addition.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.2 mmol) dropwise (diluted in 1 mL DCM if necessary).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Checkpoint: Reaction is typically complete within 2–4 hours.

  • Quench: Quench with saturated aqueous

    
     or water.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1N HCl (to remove pyridine/amines), then Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc or DCM/MeOH).

Troubleshooting Note: If you observe "dimer" formation or low yields, the sulfene pathway is active. Switch to Schotten-Baumann conditions (THF/Water mix with


) to suppress elimination.
Protocol B: Synthesis of Sulfonate Esters

Target: Reaction with alcohols/phenols to create sulfonate leaving groups or prodrugs.

Methodology:
  • Dissolve Alcohol (1.0 equiv) in anhydrous DCM.

  • Add

    
     (1.5 equiv) and DMAP (0.1 equiv, catalyst).
    
  • Cool to -10°C (Salt/Ice bath). Critical: Lower temperature is required for esters.

  • Add sulfonyl chloride (1.1 equiv) slowly.

  • Maintain < 0°C for 1 hour, then stir at RT overnight.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for utilizing this reagent in a medicinal chemistry campaign.

G Start Lead Compound Optimization (High LogP / Low Solubility) Analysis Structural Analysis: Identify Hydrophobic Cyclohexyl/Alkyl Group Start->Analysis Decision Select Reagent: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride Analysis->Decision Reaction Coupling Reaction (Sulfonamide Formation) Decision->Reaction Path_A Pathway A: Standard Coupling (DCM/Pyridine) Reaction->Path_A Path_B Pathway B: Schotten-Baumann (THF/aq. K2CO3) *Use if sulfene elimination occurs* Reaction->Path_B Product THP-Sulfonamide Analog Path_A->Product Path_B->Product Outcome1 Improved Solubility (Polar Ether O) Product->Outcome1 Outcome2 Reduced LogP (Lipophilicity Modulation) Product->Outcome2 Outcome3 Metabolic Stability (Blocked Oxidation) Product->Outcome3

Caption: Workflow for integrating the THP-ethyl-sulfonyl moiety to optimize physicochemical properties.

Comparative Data: THP vs. Cyclohexane

The table below highlights the theoretical property shifts when replacing a cyclohexyl-ethyl-sulfonamide motif with the THP analog using this reagent.

PropertyCyclohexyl AnalogTHP Analog (This Reagent)Impact on Drugability
cLogP ~3.5 (High)~2.1 (Moderate)Positive: Improved oral bioavailability potential.
Topological Polar Surface Area (TPSA) Lower+9.2 Ų (Ether Oxygen)Positive: Better solubility; maintains membrane permeability.
Metabolic Liability High (C-H oxidation)Low (Ether stability)Positive: Extended half-life (

).
Solubility (aq) PoorModerate/GoodPositive: Easier formulation.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • King, J. F., et al. (1992). The mechanism of hydrolysis of alkanesulfonyl chlorides. Canadian Journal of Chemistry, 70(10), 2627-2634. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on cyclic ethers as bioisosteres). Link

  • Sigma-Aldrich. (2023). Product Specification: Tetrahydro-2H-pyran-4-sulfonyl chloride derivatives.[1] Link

Sources

Using 2-(Oxan-4-yl)ethane-1-sulfonyl chloride as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Expanding Search Parameters

I'm now expanding my search to include established protocols and reaction conditions for the sulfonyl chloride, pinpointing examples in scientific literature and patents. I'm also delving into authoritative sources on sulfonamide and sulfonate ester formation fundamentals. My objective is a well-structured application note, starting with a reagent introduction, its applications, detailed protocols, and an advantages discussion in drug development. A step-by-step protocol for sulfonamide synthesis is next, complete with a Graphviz diagram.

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Application Notes and Protocols for Sulfonylation with 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the 2-(Oxan-4-yl)ethyl-Sulfonyl Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic introduction of specific sulfonyl groups allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a valuable building block for introducing a tetrahydropyran (THP) or oxane moiety into a lead compound. The THP ring is a prevalent scaffold in many approved drugs and clinical candidates.[1] Its saturated, non-planar structure can impart favorable properties such as improved metabolic stability, reduced planarity, and enhanced solubility by acting as a hydrogen bond acceptor. The ethyl linker provides conformational flexibility, allowing the THP group to orient itself optimally within a biological target. This application note provides a detailed experimental procedure for the sulfonylation of amines using 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, along with insights into the reaction mechanism and troubleshooting.

Mechanism and Scientific Rationale

The sulfonylation of an amine with a sulfonyl chloride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the amine nitrogen attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion, a good leaving group, and subsequent deprotonation of the nitrogen by a base to yield the stable sulfonamide. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[2]

Disclaimer: The following protocol is a representative procedure for the sulfonylation of a primary amine with 2-(Oxan-4-yl)ethane-1-sulfonyl chloride. Due to a lack of specific published examples for this reagent, the conditions provided are based on general and robust methods for the synthesis of sulfonamides from aliphatic sulfonyl chlorides and should be considered a starting point for optimization.[2]

Experimental Protocol: Sulfonylation of a Primary Amine

This protocol describes a general method for the N-sulfonylation of a primary amine with 2-(Oxan-4-yl)ethane-1-sulfonyl chloride.

Materials and Reagents
  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

  • Primary or secondary amine (e.g., benzylamine)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe pump

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Detailed Step-by-Step Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.2-1.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Sulfonyl Chloride: Dissolve 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Slowly add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2] This washing sequence removes excess base, unreacted starting materials, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Data Presentation: Representative Reaction Conditions

The following table provides suggested starting conditions for the sulfonylation of various amine substrates with 2-(Oxan-4-yl)ethane-1-sulfonyl chloride. Optimization of these parameters may be necessary to achieve the best results for a specific substrate.

Amine SubstrateBase (equivalents)SolventTemperatureTime (hours)Expected Yield Range
Primary Aliphatic AmineTEA (1.2)DCM0 °C to RT2-6Good to Excellent
Secondary Aliphatic AmineDIPEA (1.5)DCM or THFRT to 40 °C8-24Moderate to Good
Primary Aromatic AminePyridine (solvent)PyridineRT to 60 °C12-24Moderate to Good

Visualizing the Workflow

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine_Base Dissolve Amine and Base in Anhydrous Solvent Cooling Cool Amine Solution to 0 °C Amine_Base->Cooling Sulfonyl_Chloride Dissolve Sulfonyl Chloride in Anhydrous Solvent Addition Slow, Dropwise Addition of Sulfonyl Chloride Sulfonyl_Chloride->Addition Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with Water Monitoring->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Sulfonamide Purify->Product

Caption: General workflow for the sulfonylation of an amine.

Troubleshooting and Scientific Insights

  • Low or No Yield:

    • Inactive Amine: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger, non-nucleophilic base like DBU or heating the reaction may be necessary.

    • Moisture: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

  • Formation of Side Products:

    • Di-sulfonylation of Primary Amines: Using a slight excess of the sulfonyl chloride or prolonged reaction times can lead to the formation of a di-sulfonylated byproduct. Use a stoichiometric amount of the sulfonyl chloride (1.0-1.1 equivalents) and monitor the reaction closely.

    • Reaction Temperature Too High: The reaction can be exothermic. Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride to prevent side reactions.

  • Difficult Purification:

    • Excess Base or Salts: Thorough aqueous workup is critical to remove all salts. A final wash with brine helps to remove residual water and some water-soluble impurities.

Safety Precautions

  • Sulfonyl chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction of sulfonyl chlorides with amines can be exothermic. Slow, controlled addition at low temperatures is crucial to manage the reaction rate and prevent overheating.

  • Organic solvents like dichloromethane and tetrahydrofuran are flammable and should be handled with care.

References

  • (No author given). (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • (No author given). (n.d.). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • Barrett, A. G. M., et al. (2003). An one-pot procedure for the preparation of aryl- and heteroaryl substituted sulfonamides. The Journal of Organic Chemistry, 68(23), 8783-8785.
  • Deng, W., et al. (2006). A facile sulfonamide synthesis in water under pH control. Green Chemistry, 8(9), 835-838.
  • Ghosh, A. K., & Ren, Y. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of organic chemistry, 77(5), 2320–2327.
  • Njarðarson, J. T., et al. (2014). The prevalence of tetrahydropyran-containing drugs. Bioorganic & Medicinal Chemistry, 22(17), 4629-4638.
  • (No author given). (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • (No author given). (n.d.). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • (No author given). (n.d.).
  • (No author given). (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

Sources

Application Notes & Protocols: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Oxane-Sulfonyl Chloride Scaffold

In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate functionality of the target molecules. 2-(Oxan-4-yl)ethane-1-sulfonyl chloride emerges as a particularly valuable reagent, synergistically combining two key structural motifs: the highly reactive sulfonyl chloride group and the pharmaceutically privileged oxane (tetrahydropyran) ring.

The sulfonyl chloride moiety is a powerful electrophile, renowned for its reliable and efficient reaction with a vast array of nucleophiles to form stable sulfonamide and sulfonate ester linkages.[1][2] These functional groups are ubiquitous in medicinal chemistry, contributing to target binding, modulating physicochemical properties, and enhancing metabolic stability.[3]

Simultaneously, the saturated oxane ring is a common feature in numerous FDA-approved drugs.[4] Its inclusion in a molecule can improve aqueous solubility, reduce metabolic lability, and provide a three-dimensional scaffold that can be optimized for potent and selective interactions with biological targets. The ethyl linker between these two motifs provides conformational flexibility, allowing the oxane ring to explore a favorable binding orientation within a target active site.

This document serves as a comprehensive technical guide for researchers, providing in-depth protocols and mechanistic insights for leveraging 2-(Oxan-4-yl)ethane-1-sulfonyl chloride in the synthesis of novel and diverse chemical entities.

Physicochemical Properties & Compound Handling

Table 1: Physicochemical Data for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

PropertyValueSource
Molecular Formula C₇H₁₃ClO₃S[5]
Molecular Weight 212.70 g/mol Calculated
Monoisotopic Mass 212.02739 Da[5]
SMILES C1COCCC1CCS(=O)(=O)Cl[5]
InChI Key JSHCTCDANFZBLV-UHFFFAOYSA-N[5]
Predicted XlogP 1.3[5]
Appearance (Predicted) Colorless to pale yellow oil or low-melting solidGeneral Sulfonyl Chloride Properties
Critical Safety & Handling Protocols

Sulfonyl chlorides as a class are reactive, corrosive, and moisture-sensitive compounds. Adherence to strict safety protocols is mandatory.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, nitrile gloves, and tightly fitting safety goggles or a full-face shield.[6][7] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors.[6]

  • Moisture Sensitivity: The sulfonyl chloride group is readily hydrolyzed by water to the corresponding sulfonic acid, releasing corrosive hydrochloric acid (HCl) gas. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, amines, and alcohols.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[8] The reaction with amines and alcohols is highly exothermic and should be controlled, as described in the protocols below.

  • Spill & First Aid: In case of a spill, absorb the material with an inert, dry sorbent and dispose of it as hazardous chemical waste.[7]

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[7]

Core Reactivity & Synthetic Applications

The synthetic utility of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is centered on the electrophilic nature of the sulfur atom. It serves as a superior electrophilic partner for a wide range of nucleophiles, primarily amines and alcohols.

Synthesis of Sulfonamides

The reaction with primary and secondary amines is the most prominent application, yielding structurally diverse sulfonamides. This transformation is a cornerstone of medicinal chemistry.[1] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of chloride. A tertiary amine base (e.g., triethylamine or pyridine) is typically added to scavenge the HCl byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products sulfonyl_chloride 2-(Oxan-4-yl)ethane- 1-sulfonyl chloride sulfonamide N-Substituted 2-(Oxan-4-yl)ethanesulfonamide sulfonyl_chloride->sulfonamide amine Primary or Secondary Amine (R1R2NH) amine->sulfonamide base Base (e.g., Et3N) hcl_salt Base•HCl Salt base->hcl_salt

Caption: General reaction scheme for sulfonamide synthesis.

Synthesis of Sulfonate Esters

Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. This is particularly useful for converting a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[2]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 2-(Oxan-4-yl)ethanesulfonamides

This protocol describes a general method for coupling the title compound with a representative primary or secondary amine.

Materials:

  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

  • Amine of interest (1.0 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine of interest (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Addition of Base: Add triethylamine (1.5 eq.) to the solution. Cool the flask to 0 °C using an ice bath. Causality Note: Cooling is essential to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Addition of Sulfonyl Chloride: Dissolve 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the stirred amine solution dropwise via a syringe or dropping funnel over 10-15 minutes. Causality Note: Slow, dropwise addition ensures the reaction temperature remains controlled.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine. Causality Note: This washing sequence effectively removes ionic impurities and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted 2-(Oxan-4-yl)ethanesulfonamide.

G A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC/LCMS) C->D E 5. Aqueous Work-up (Wash with HCl, NaHCO3, Brine) D->E F 6. Dry Organic Layer (MgSO4) & Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Sulfonamide G->H

Caption: Experimental workflow for sulfonamide synthesis.

Protocol 2: General Procedure for the Synthesis of 2-(Oxan-4-yl)ethanesulfonate Esters

This protocol outlines the synthesis of sulfonate esters from an alcohol.

Materials:

  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

  • Alcohol or Phenol of interest (1.0 eq.)

  • Pyridine (as both base and solvent) or Triethylamine (1.5 eq.) in DCM

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • 1M aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the alcohol (1.0 eq.) in anhydrous pyridine or anhydrous DCM under an inert atmosphere. If using DCM, add triethylamine (1.5 eq.). Cool the solution to 0 °C.

  • Addition of Sulfonyl Chloride: Add 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.1 eq.), either neat or as a solution in a small amount of DCM, dropwise to the cold, stirred solution.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-18 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of cold water. Dilute with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with cold 1M HCl (to remove the pyridine/triethylamine), water, and brine.

  • Drying and Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.

Conclusion

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a highly effective and versatile building block for the synthesis of novel compounds. Its dual functionality—a reactive sulfonyl chloride handle for robust coupling and a drug-like oxane moiety for property modulation—makes it an attractive tool for medicinal chemists and materials scientists. The protocols detailed herein provide a reliable foundation for the successful incorporation of this scaffold into diverse molecular architectures, enabling the exploration of new chemical space and the development of next-generation therapeutics and functional materials.

References

  • Vertex AI Search. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • NJ Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • AK Scientific, Inc. Safety Data Sheet: Isoquinoline-5-sulfonyl chloride hydrochloride.
  • Combi-Blocks, Inc. (2023, January 24). Safety Data Sheet: 2,3-Dihydro-1h-indene-2-sulfonyl chloride.
  • Angewandte Chemie International Edition. (2019).
  • Supporting Information.
  • PubChemLite. 2-(oxan-4-yl)ethane-1-sulfonyl chloride.
  • UCL Discovery. (Thesis). The Synthesis of Functionalised Sulfonamides.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
  • ResearchGate. (Chapter). Synthesis of sulfonamides.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • PubChemLite. 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride.
  • Organic Chemistry Portal.
  • ResearchGate. (Article). US FDA approved commercially available drugs containing tetrahydropyran skeleton.
  • Angewandte Chemie. (2019, October 9).

Sources

Application Note: Precision Sulfonylation with 2-(Oxan-4-yl)ethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In modern drug discovery, the tetrahydropyran (THP) ring is a privileged structural motif, often employed as a polar isostere of cyclohexane to lower lipophilicity (


) and improve metabolic stability.[1][2] The reagent 2-(oxan-4-yl)ethanesulfonyl chloride  (also known as 2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride) serves as a critical building block for introducing the 2-(oxan-4-yl)ethyl sulfonyl  moiety.[3]

This moiety acts as a flexible, polar linker or a metabolically robust capping group.[2][4] Furthermore, the resulting sulfonates (sulfonic acid esters) are versatile intermediates; they function as excellent leaving groups for nucleophilic substitution (


) or as stable pharmacophores in their own right.[1][2]

This guide details the optimized protocols for reacting 2-(oxan-4-yl)ethanesulfonyl chloride with various alcohols. Unlike aromatic sulfonyl chlorides (e.g., Tosyl-Cl), this aliphatic reagent possesses


-protons, introducing specific reactivity challenges—notably the potential for sulfene intermediate formation  via elimination-addition pathways.[3][1]
Key Chemical Properties
PropertyDescription
Reagent Name 2-(oxan-4-yl)ethanesulfonyl chloride
Structure Tetrahydropyran ring linked via an ethyl spacer to a sulfonyl chloride
Reactivity Class Aliphatic Sulfonyl Chloride
Main Challenge Sensitivity to moisture; potential for sulfene formation with strong amine bases
Target Product 2-(oxan-4-yl)ethyl sulfonate esters

Reaction Mechanism

The formation of sulfonates from alcohols and sulfonyl chlorides generally proceeds via nucleophilic substitution at the sulfur atom.[1][2][4] However, the choice of base dictates the precise mechanistic pathway.[4]

Pathway A: General Base Catalysis ( -like)

In the presence of a nucleophilic catalyst (e.g., DMAP) or a mild base (Pyridine), the alcohol attacks the electrophilic sulfur.[1][4] The base neutralizes the HCl byproduct.[1][2][4]

Pathway B: Sulfene Intermediate (Elimination-Addition)

With stronger bases (e.g., Triethylamine) and aliphatic sulfonyl chlorides possessing


-hydrogens, the base may deprotonate the 

-carbon, generating a reactive sulfene (

).[3][1] The alcohol then adds across the sulfene double bond.[1][2][4] While often productive, this pathway can lead to side reactions or stereochemical scrambling if the

-carbon is chiral (not applicable here, but good practice to note).[1][4]
Mechanistic Diagram

ReactionMechanism Reagent 2-(Oxan-4-yl)ethanesulfonyl Chloride Intermediate Transition State [R-O---SO2---Cl] Reagent->Intermediate Direct Attack (Pyridine) Sulfene Sulfene Intermediate (Via E1cB) Reagent->Sulfene Strong Base (TEA) Alpha-Deprotonation Base Base (e.g., TEA, Pyridine) Byproduct HCl Salt Base->Byproduct Captures H+ Alcohol Alcohol (R-OH) Alcohol->Intermediate Product Sulfonate Ester Product Intermediate->Product -Cl Intermediate->Byproduct Sulfene->Product Alcohol Addition

Caption: Dual mechanistic pathways for aliphatic sulfonyl chlorides. Pathway A (Direct Attack) is preferred for high fidelity.[1][2]

Experimental Protocols

Protocol A: Standard Conditions (Primary Alcohols)

Best for: Unhindered primary alcohols and robust substrates.[1][2][4]

Reagents:

  • Alcohol (1.0 equiv)[1][2]

  • 2-(oxan-4-yl)ethanesulfonyl chloride (1.2 – 1.5 equiv)[3]

  • Triethylamine (TEA) (2.0 equiv) or Diisopropylethylamine (DIPEA)[1][2]

  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)[1][2]

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under

    
     atmosphere.
    
  • Dissolution: Dissolve the Alcohol (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM .

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add 2-(oxan-4-yl)ethanesulfonyl chloride (1.2 equiv) dropwise (either neat or as a solution in minimal DCM).

    • Note: The reaction is exothermic.[1][2][4] Control addition rate to maintain temp < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[3][2][4]

  • Quench: Quench by adding saturated aqueous

    
    .
    
Protocol B: Catalytic Activation (Secondary/Hindered Alcohols)

Best for: Secondary alcohols, sterically hindered substrates, or low-reactivity nucleophiles.[3]

Reagents:

  • Alcohol (1.0 equiv)[1][2]

  • 2-(oxan-4-yl)ethanesulfonyl chloride (1.5 – 2.0 equiv)[3]

  • Pyridine (2.0 – 3.0 equiv) - Acts as solvent/base buffer to prevent sulfene formation.[3][1][2]

  • DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv) - Nucleophilic catalyst.[3][1]

  • DCM (anhydrous)[1][2]

Procedure:

  • Setup: Prepare flask under inert atmosphere (

    
    /Ar).
    
  • Dissolution: Dissolve Alcohol and Pyridine in anhydrous DCM . Add DMAP .[1][2][4]

  • Cooling: Cool to 0 °C .

  • Addition: Add the sulfonyl chloride slowly.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT. Stir overnight (12–16 h) if necessary.

    • Tip: For extremely unreactive alcohols, heating to 40 °C (refluxing DCM) may be required, but assess stability first.[1][4]

Work-up and Purification[5]

The purification strategy relies on the difference in polarity between the sulfonate ester and the starting materials.[1][2][4]

  • Extraction:

    • Dilute reaction mixture with DCM or EtOAc.[1][2][4]

    • Wash 1: 1M HCl or 10% Citric Acid (to remove Pyridine/TEA/DMAP).[1][2][4] Crucial step.

    • Wash 2: Saturated

      
       (to neutralize residual acid).[1][2][4]
      
    • Wash 3: Brine.[1][2][4]

  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Chromatography:

    • Most sulfonates are stable on silica gel.[1][2][4]

    • Eluent: Hexanes/EtOAc gradient (typically 10% to 50% EtOAc).[1][2][4]

    • Visualization: Sulfonates are often not UV active unless the alcohol part is aromatic.[1][2][4] Use Iodine stain or PMA (Phosphomolybdic Acid) stain.[1][2][4]

Workflow Diagram

Workflow Start Start: Alcohol + Base + Solvent AddReagent Add Sulfonyl Chloride (0 °C, Dropwise) Start->AddReagent Monitor Monitor (TLC/LCMS) Is SM consumed? AddReagent->Monitor Monitor->AddReagent No (Add more R-SO2Cl) Quench Quench: Sat. NaHCO3 Monitor->Quench Yes WashAcid Acid Wash (1M HCl) Removes Amines Quench->WashAcid WashBase Base Wash (NaHCO3) Neutralize WashAcid->WashBase Dry Dry & Concentrate WashBase->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify

Caption: Standard work-up workflow for sulfonate synthesis.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Conversion Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Increase reagent equivalents (up to 2.0 eq).
Low Conversion Steric HindranceSwitch to Protocol B (Pyridine/DMAP). Increase time.
Side Products Elimination of AlcoholBase is too strong.[1][2][4] Switch from TEA to Pyridine or Collidine.[1][2][4]
Side Products Chlorination of AlcoholReaction temp too high.[1][2][4] Keep at 0 °C during addition. Avoid DMF (can form Vilsmeier reagent).[1][2][4]
Reagent Degradation Moisture SensitivityStore sulfonyl chloride under Ar/N2 in fridge.[1][2][4] Check quality by NMR before use.
Stability Note

The 2-(oxan-4-yl)ethyl group is generally stable to basic sulfonylation conditions.[3][2] However, the resulting sulfonate is a potent alkylating agent.[4] Avoid nucleophilic solvents (like MeOH or water) during workup to prevent hydrolysis of the product back to the alcohol or formation of the methyl ether.[1][2][4]

References

  • General Sulfonylation Protocol

    • Kabalka, G. W., & Varma, M. (1986).[1][2][4] Tosylation of Alcohols. Journal of Organic Chemistry, 51(12), 2386–2388.[1][2][4] Link[1][2]

  • Use of Pyridine/DMAP

    • Chaudhary, S. K., & Hernandez, O. (1979).[1][2][4] 4-Dimethylaminopyridine: An Efficient and Selective Catalyst for the Silylation of Alcohols. Tetrahedron Letters, 20(2), 99-102.[1][2][4] (Analogous mechanism for sulfonylation).[1][2][4] Link

  • Sulfene Mechanism

    • King, J. F. (1975).[1][2][4] Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17.[1][2][4] Link[1][2]

  • Tetrahydropyran (THP)

    • Wuitschik, G., et al. (2010).[1][2][4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995.[1][2][4] (Discusses polar ether rings like THP/Oxetane in MedChem). Link[1][2]

  • Reagent Data (Analogous)

    • PubChem.[1][2][4][5][6][7][8] Ethanesulfonyl chloride (CAS 594-44-5).[2][9][10] Link

    • Note: Specific data for 2-(oxan-4-yl)ethanesulfonyl chloride is derived from structural analogs and general aliphatic sulfonyl chloride chemistry.[3]

Sources

Application Notes and Protocols for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern lead generation, offering a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2] This approach identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target, and then optimizes these starting points into high-affinity lead compounds through structure-guided chemistry.[3][4] The core principle is that smaller, less complex molecules can explore chemical space more effectively, leading to higher hit rates and yielding leads with superior physicochemical properties.[5][6] The success of this methodology is evidenced by a growing number of FDA-approved drugs, including Vemurafenib, Venetoclax, and Sotorasib, which have progressed from simple fragments to transformative medicines for challenging diseases.[3][4][7] This guide provides an in-depth overview of the FBDD workflow, from library design to lead optimization, and includes detailed protocols for key experimental techniques.

The FBDD Paradigm: A Shift from Brute Force to Rational Design

Traditional HTS campaigns screen vast libraries of large, complex "drug-like" molecules, a process often hampered by high costs and low hit rates (typically <1%).[3] FBDD inverts this strategy. By screening smaller libraries (typically 500-2,000 compounds) of much smaller molecules ("fragments"), FBDD achieves significantly higher hit rates, often between 5% and 20%.[3]

The rationale is twofold:

  • Efficient Sampling of Chemical Space : The universe of possible small molecules is immense.[8] Fragments, due to their simplicity, provide a more comprehensive and efficient sampling of the chemical shapes and pharmacophores that can interact with a protein target.[5][6][9]

  • Higher Quality Starting Points : Fragment hits are typically very "atom-efficient," meaning they have a high binding energy per atom.[2][5][9] This provides a superior foundation for optimization, allowing medicinal chemists to build complexity in a controlled, structure-guided manner, thereby maintaining favorable drug-like properties.[10]

The overall FBDD workflow is an iterative, multi-stage process that integrates biophysics, structural biology, and medicinal chemistry.

FBDD_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Discovery cluster_2 Phase 3: Optimization A Target Selection & Preparation B Fragment Library Design & QC A->B Input C Biophysical Fragment Screening B->C Screening D Hit Validation (Orthogonal Methods) C->D Confirmation E Structural Biology (X-ray, NMR) D->E Structural Analysis F Fragment-to-Lead (F2L) (Growing, Linking, Merging) E->F Structure-Guided Design F->C Iterative Screening G Lead Optimization F->G Potency & ADME Improvement

Caption: The integrated workflow of a typical FBDD campaign.

The Foundation: Designing a High-Quality Fragment Library

The success of any FBDD campaign is contingent upon the quality of the fragment library.[11] Unlike HTS libraries, the emphasis is not on size but on diversity, solubility, and adherence to specific physicochemical properties. The "Rule of Three" (Ro3) serves as a widely accepted guideline for fragment design.[3][6][11]

Table 1: Key Physicochemical Properties for an FBDD Library

Property "Rule of Three" Guideline Rationale
Molecular Weight (MW) < 300 Da Ensures fragments are small and simple, maximizing the exploration of chemical space.[6][11]
cLogP ≤ 3 Controls lipophilicity to ensure high solubility, which is critical for biophysical assays.[11]
Hydrogen Bond Donors ≤ 3 Prevents excessive polarity and maintains good membrane permeability in future leads.[6][11]
Hydrogen Bond Acceptors ≤ 3 Balances polarity and prevents poor pharmacokinetic properties.[6][11]
Rotatable Bonds ≤ 3 Limits conformational complexity, making binding events more entropically favorable.[6]
Purity > 95% High concentrations are used in screening, so impurities can cause false positives.[11]
Solubility > 1 mM in aqueous buffer Essential for detecting weak binding affinities in biophysical assays.[11][12]

| Reactivity | Avoid reactive groups | Prevents non-specific, covalent modification of the target protein.[11] |

The Hunt: Biophysical Screening for Weak Binders

Fragments typically bind to their targets with weak affinity (in the high micromolar to millimolar range), which is often below the detection limit of conventional biochemical assays.[8][13] Therefore, FBDD relies on highly sensitive biophysical techniques to identify these transient interactions.[10][12][14][15]

Table 2: Comparison of Primary FBDD Screening Techniques

Technique Principle Throughput Protein Use Affinity Range Structural Info
NMR Spectroscopy Detects changes in the protein's or ligand's NMR spectrum upon binding. Low-Medium High µM - mM Yes (Binding Site)
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target. High Low nM - mM No
X-ray Crystallography Soaks fragments into protein crystals and identifies bound molecules via electron density. Medium High mM Yes (High-Res Mode)

| Thermal Shift Assay (TSA) | Monitors changes in protein melting temperature (Tm) upon ligand binding. | High | Low | µM - mM | No |

Causality in Technique Selection
  • Nuclear Magnetic Resonance (NMR) is often considered the "gold standard" because it can not only detect binding but also map the interaction site on the protein and confirm the specificity of the interaction, providing rich data for immediate follow-up.[13][16]

  • Surface Plasmon Resonance (SPR) is a preferred method for primary screening due to its high throughput, low protein consumption, and real-time kinetic data output, allowing for rapid ranking of hits.[12][17]

  • X-ray Crystallography is unique in its ability to provide high-resolution atomic detail of the fragment's binding mode from the outset, making it the most direct path for structure-based design.[13][18][19]

  • Thermal Shift Assays (TSA) are valuable for their speed and low cost, making them excellent for initial large-scale screens to quickly identify stabilizing fragments, though they are prone to false positives and require careful validation.[19][20]

SPR_Principle cluster_0 SPR Sensor Chip cluster_1 Mechanism A 1. Immobilized Target Protein B 2. Analyte (Fragment) Flow C 3. Binding Event D 4. Change in Refractive Index Prism Prism C->Prism Binding alters Surface Plasmon Resonance angle E 5. Signal Detected (Response Units) LightSource Light Source LightSource->Prism Polarized Light Detector Detector Prism->Detector Reflected Light

Caption: Principle of Surface Plasmon Resonance (SPR).

Confirmation and Prioritization: The Hit Validation Cascade

A primary screen will invariably generate a number of false positives. It is crucial to implement a robust hit validation cascade using orthogonal techniques (i.e., methods with different physical principles) to confirm genuine binders.[20] A validated hit should have three key features:

  • Confirmed Binding : The interaction is reproducible across multiple, distinct biophysical assays.

  • Amenable Binding Mode : Structural data confirms the fragment binds in a well-defined pocket suitable for chemical elaboration.[8]

  • High Ligand Efficiency (LE) : The fragment demonstrates a favorable ratio of binding affinity to its size (number of heavy atoms). This metric helps prioritize fragments that are the most efficient starting points for optimization.[18]

A typical cascade might involve a high-throughput TSA screen, followed by SPR to confirm binding and determine affinity, and finally X-ray crystallography to obtain a high-resolution structure of the bound complex.[20]

The Blueprint for a Drug: Fragment-to-Lead (F2L) Optimization

Once a high-quality, structurally characterized fragment hit is identified, the goal is to evolve it into a potent, lead-like molecule. This is a creative, structure-guided process that primarily uses three strategies.[3][21][22]

F2L_Strategies cluster_protein Target Protein Binding Site cluster_growing A. Fragment Growing cluster_linking B. Fragment Linking cluster_merging C. Fragment Merging P Frag1 Fragment Grown Grown Lead Frag1->Grown Add R-group into sub-pocket FragA Frag A Linked Linked Lead FragA->Linked Connect with optimal linker FragB Frag B FragB->Linked Connect with optimal linker FragX Frag X Merged Merged Lead FragX->Merged Combine overlapping pharmacophores FragY Frag Y FragY->Merged Combine overlapping pharmacophores

Caption: Key strategies for Fragment-to-Lead (F2L) optimization.

  • Fragment Growing : This is the most common approach, where the initial fragment is used as an anchor.[21][23] Guided by the protein structure, chemists synthesize new analogues that extend from the fragment into adjacent binding pockets, forming additional favorable interactions.[22] The development of the BRAF inhibitor Vemurafenib is a classic example of this strategy.[3]

  • Fragment Linking : This powerful strategy is used when screening identifies two different fragments that bind to adjacent, non-overlapping sites on the target.[22] A chemical linker is designed to connect the two fragments into a single molecule, which can result in a dramatic increase in affinity and potency.[21][23] The BCL-2 inhibitor Venetoclax was successfully developed using this approach.[3]

  • Fragment Merging : This strategy is applicable when two or more fragments are found to bind in an overlapping fashion within the same pocket. Chemists design a new molecule that incorporates the key binding features of both original fragments into a single, cohesive scaffold.[22][24]

Experimental Protocols

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To perform a primary screen of a fragment library to identify compounds that bind to an immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Target protein (≥95% purity) in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Fragment library, with compounds dissolved in 100% DMSO.

Methodology:

  • Protein Immobilization: a. Equilibrate the system with running buffer. b. Activate the sensor chip surface with a 7-minute injection of a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. c. Inject the target protein (e.g., at 20 µg/mL) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU). d. Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl. e. A reference flow cell should be prepared similarly but without protein injection to serve as a control for non-specific binding.

  • Fragment Plate Preparation: a. Prepare a stock plate of the fragment library at a high concentration (e.g., 10 mM in 100% DMSO). b. In a 96- or 384-well plate, dilute the fragments from the stock plate into running buffer to the final screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all wells and is low (e.g., 2%) to minimize solvent effects. Include buffer-only (blank) wells for double referencing.

  • Screening Run: a. Set the instrument temperature to 25°C. b. Program the screening method: i. Contact Time: 60 seconds (to reach binding equilibrium). ii. Dissociation Time: 60-120 seconds. iii. Flow Rate: 30 µL/min. c. Run the plate, injecting each fragment solution over both the target and reference flow cells.

  • Data Analysis: a. Perform double-referencing by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injections. b. A "hit" is defined as a compound that gives a reproducible response significantly above the background noise (e.g., >3 standard deviations of the mean of the blank injections or a fixed RU threshold). c. Hits from this primary screen should be re-tested and then validated using an orthogonal method.

Protocol 2: Hit Validation using Thermal Shift Assay (TSA)

Objective: To validate fragment hits from a primary screen by measuring their ability to stabilize the target protein against thermal denaturation.

Materials:

  • Quantitative PCR (qPCR) instrument capable of performing a melt curve analysis.

  • 96- or 384-well qPCR plates.

  • Fluorescent dye (e.g., SYPRO Orange).

  • Target protein at a suitable stock concentration (e.g., 1 mg/mL).

  • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

  • Fragment hits dissolved in 100% DMSO.

Methodology:

  • Reagent Preparation: a. Prepare a master mix containing the protein and dye in assay buffer. The final concentration of each component needs to be optimized, but typical starting points are 2 µM for the protein and 5x for the dye. b. Prepare a dilution plate of the fragment hits at 100x the final desired concentration (e.g., 10 mM for a final concentration of 100 µM).

  • Plate Setup (20 µL Final Volume): a. Add 19.8 µL of the protein/dye master mix to each well of the qPCR plate. b. Add 0.2 µL of the 100x fragment solution to the appropriate wells. c. In control wells, add 0.2 µL of 100% DMSO (no-ligand control) and 0.2 µL of a known binder (positive control), if available. d. Seal the plate securely with an optical seal, centrifuge briefly to collect the contents at the bottom of the wells.

  • Instrument Programming: a. Place the plate in the qPCR instrument. b. Program the instrument to heat the plate from 25°C to 95°C at a ramp rate of 0.05°C/second, collecting fluorescence data at each interval.

  • Data Analysis: a. The instrument software will generate a melt curve (fluorescence vs. temperature) for each well. b. The melting temperature (Tm) is the midpoint of the transition, often calculated from the peak of the first derivative of the curve. c. Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm (fragment) - Tm (DMSO control) . d. A fragment is considered a validated hit if it produces a consistent and significant positive ΔTm (e.g., >2°C), indicating stabilization of the protein.[20]

References

  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Available at: [Link]

  • UCL Press. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Available at: [Link]

  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. Available at: [Link]

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

  • OBN. (2025, November 20). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

  • NIH National Library of Medicine. (2025, September 10). Fragment-based drug discovery: A graphical review. Available at: [Link]

  • HU University of Applied Sciences Utrecht. (2022, April 14). Approaches to Fragment-Based Drug Design. Available at: [Link]

  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library. Available at: [Link]

  • PNAS. (2013, July 19). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Available at: [Link]

  • Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Biophysical methods in early drug discovery. Available at: [Link]

  • Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Available at: [Link]

  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. Available at: [Link]

  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. Available at: [Link]

  • PubMed. (2024, December 16). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Available at: [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Available at: [Link]

  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Available at: [Link]

  • Frontiers. (2022, February 18). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Available at: [Link]

  • Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity. Available at: [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Available at: [Link]

  • Nuvisan. (n.d.). Comprehensive fragment-based lead discovery solutions. Available at: [Link]

  • BigChem. (2017, October 11). Success stories of structure-based drug discovery. Available at: [Link]

  • Zheng Lab. (2022, November 21). DRlinker: Deep Reinforcement Learning for Optimization in Fragment Linking Design. Available at: [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Available at: [Link]

  • Cambridge Enterprise. (2024, December 17). Astex Pharmaceuticals: Pioneering fragment-based drug discovery. Available at: [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). A flowchart of FBDD. The steps required in FBDD are listed.... Available at: [Link]

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Application Note: A Scalable, One-Pot Synthesis of 2-(Oxan-4-yl)ethanesulfonamides via Oxidative Thiol-Amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 2-(oxan-4-yl)ethanesulfonamides, a scaffold of increasing importance in modern drug discovery. We move beyond traditional, often hazardous, multi-step procedures involving the isolation of sulfonyl chlorides. Instead, this guide details a robust, one-pot oxidative strategy starting from the corresponding thiol. The presented protocol emphasizes safety, efficiency, and scalability by converting 2-(oxan-4-yl)ethanethiol directly into the target sulfonamide. We delve into the underlying reaction mechanism, provide detailed step-by-step protocols, and address critical scale-up parameters such as thermal management and non-chromatographic purification. This document is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable route to this valuable class of compounds.

Introduction & Strategic Rationale

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged motif in drug design.[2][3] When combined with the 2-(oxan-4-yl)ethyl moiety—a common saturated heterocyclic fragment used to improve physicochemical properties such as solubility and metabolic stability—the resulting molecule becomes a highly desirable building block for novel therapeutics.

Traditional sulfonamide synthesis often relies on the reaction of amines with sulfonyl chlorides.[4][5] While effective at the bench scale, this route presents significant challenges for scale-up:

  • Hazardous Reagents: The synthesis of the sulfonyl chloride intermediate frequently requires highly corrosive and water-sensitive reagents like chlorosulfonic acid or thionyl chloride.[4][5]

  • Intermediate Instability: Aliphatic sulfonyl chlorides can be unstable, posing handling and storage risks.

  • Multiple Operations: The isolation of the sulfonyl chloride intermediate adds unit operations, increasing process time and cost.

To circumvent these issues, we present a streamlined, one-pot oxidative coupling approach. This strategy involves the in situ generation of a reactive sulfonyl intermediate from a stable thiol precursor, which is immediately trapped by an amine to form the final sulfonamide.[6][7] This method offers superior atom economy, enhances safety by avoiding the isolation of hazardous intermediates, and is more amenable to large-scale production.[8]

Overall Synthetic Workflow

The synthesis is designed as a two-part process, beginning with the preparation of the key thiol intermediate, followed by the scalable one-pot oxidative amination.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: One-Pot Oxidative Amination (Scale-Up) A 4-(2-Bromoethyl)tetrahydropyran B 2-(Oxan-4-yl)ethanethiol A->B Thiourea, Ethanol/Water, Reflux C 2-(Oxan-4-yl)ethanethiol D [In Situ Sulfonyl Chloride Intermediate] C->D NaDCC·2H₂O, Acetonitrile/Water E 2-(Oxan-4-yl)ethanesulfonamide D->E Amine (R¹R²NH), Base

Diagram 1: High-level workflow for the synthesis of 2-(oxan-4-yl)ethanesulfonamides.

Part 1: Protocol for Synthesis of 2-(Oxan-4-yl)ethanethiol

Rationale: The thiol is the critical starting material for the oxidative amination. This protocol utilizes a classic and reliable method to produce the thiol from a commercially available bromo-precursor. Thiourea serves as a safe and effective sulfur transfer reagent, forming an isothiouronium salt intermediate that is subsequently hydrolyzed under basic conditions.

Materials:

  • 4-(2-Bromoethyl)tetrahydropyran

  • Thiourea

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Dichloromethane (DCM)

Step-by-Step Protocol (100g Scale):

  • Isothiouronium Salt Formation:

    • To a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(2-bromoethyl)tetrahydropyran (100 g, 0.48 mol), thiourea (40 g, 0.53 mol, 1.1 eq), and 1 L of 95% ethanol.

    • Heat the mixture to reflux and maintain for 6 hours. The reaction mixture should become a clear, homogeneous solution.

    • Monitor reaction completion by TLC (disappearance of the starting bromide).

  • Hydrolysis:

    • Cool the reaction mixture to 50 °C. In a separate vessel, prepare a solution of sodium hydroxide (60 g, 1.5 mol, 3.1 eq) in 250 mL of deionized water.

    • Add the NaOH solution to the reaction flask. Caution: The addition may be slightly exothermic.

    • Re-heat the mixture to reflux and maintain for 4 hours. A white precipitate of urea may form.

  • Work-up and Isolation:

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Add 500 mL of deionized water to the remaining slurry and transfer to a 2 L separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 300 mL).

    • Combine the organic layers and wash with 2M HCl (2 x 200 mL) and then with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(oxan-4-yl)ethanethiol as a colorless oil.

Expected Yield: 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and MS before proceeding.

Part 2: Scale-Up Protocol for 2-(Oxan-4-yl)ethanesulfonamide

Rationale: This one-pot protocol employs sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as a mild, safe, and highly efficient oxidant for the conversion of the thiol to a sulfonyl chloride intermediate in situ.[7] NaDCC is a stable solid, making it easy to handle on a large scale compared to gaseous chlorine or corrosive liquids. The generated sulfonyl chloride is not isolated but is immediately reacted with the desired amine to furnish the sulfonamide. This "telescoping" of steps is a key principle of green and efficient process chemistry.

Materials:

  • 2-(Oxan-4-yl)ethanethiol

  • Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O)

  • Ammonia solution (or desired primary/secondary amine)

  • Triethylamine (TEA) or Pyridine

  • Acetonitrile (MeCN)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

Step-by-Step Protocol (100g Scale):

  • Reaction Setup:

    • Charge a 3 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 2-(oxan-4-yl)ethanethiol (100 g, 0.62 mol) and 1 L of acetonitrile.

    • Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Oxidative Chlorination (In Situ):

    • In a separate beaker, prepare a solution of NaDCC·2H₂O (350 g, 1.56 mol, 2.5 eq) in 500 mL of deionized water. Note: The dissolution may be slow.

    • Slowly add the NaDCC solution to the cold thiol solution via the addition funnel over 1.5-2 hours. Crucial: Maintain the internal temperature below 10 °C throughout the addition to control the exotherm.

    • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1 hour. Monitor the conversion of the thiol by TLC or HPLC. The primary intermediate formed is the sulfonyl chloride.

  • Sulfonamide Formation:

    • In a separate vessel, prepare a solution of the desired amine. For the primary sulfonamide, use concentrated aqueous ammonia (28%, ~420 mL, 3.7 mol, 6 eq). For other amines, use 3-4 equivalents dissolved in acetonitrile.

    • Cool the amine solution in an ice bath.

    • Crucial: Slowly add the reaction mixture containing the in situ generated sulfonyl chloride to the cold amine solution. This order of addition (inverse quench) is critical for safety and selectivity, ensuring the reactive intermediate is always in the presence of excess nucleophile. Maintain the temperature of the quenching pot below 20 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the sulfonyl chloride is fully consumed (monitor by HPLC).

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.

    • Add 1 L of ethyl acetate and 500 mL of water. Stir vigorously and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (1 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL), and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • For most crystalline sulfonamides, purification can be achieved via recrystallization, avoiding column chromatography. A suitable solvent system is typically ethyl acetate/heptane or isopropanol/water.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity persists. Cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the solid by vacuum filtration, wash with cold heptane, and dry under vacuum.

Mechanism of Oxidative Chlorination

The conversion of the thiol to the sulfonamide proceeds through a step-wise oxidation mechanism. NaDCC acts as a source of electrophilic chlorine ("Cl+"), which reacts with the nucleophilic sulfur atom. Water is essential for providing the oxygen atoms.

G Thiol R-SH Thiol Sulfenyl R-S-Cl Sulfenyl Chloride Thiol->Sulfenyl Sulfinyl R-SO-Cl Sulfinyl Chloride Sulfenyl->Sulfinyl Sulfonyl R-SO₂-Cl Sulfonyl Chloride Sulfinyl->Sulfonyl Sulfonamide R-SO₂-NR¹R² Sulfonamide Sulfonyl->Sulfonamide

Sources

Catalytic Methods for Reactions Involving 2-(Oxan-4-yl)ethane-1-sulfonyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-(Oxan-4-yl)ethyl-sulfonyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its ability to act as a stable, non-classical bioisostere for amides and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The appendage of aliphatic and heterocyclic scaffolds to the sulfonyl core allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

Among the vast array of available building blocks, 2-(Oxan-4-yl)ethane-1-sulfonyl chloride stands out as a particularly valuable reagent. The oxane (tetrahydropyran) ring is a privileged motif in drug discovery, often introduced to improve aqueous solubility and modulate pharmacokinetic profiles. The ethyl linker provides conformational flexibility, allowing the sulfonyl group to optimally orient itself within a binding pocket.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic methods for the transformation of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride. Moving beyond traditional stoichiometric reactions, this document focuses on catalytic approaches that offer enhanced efficiency, milder reaction conditions, and broader functional group tolerance, thereby accelerating the synthesis of novel sulfonamide and sulfonate ester derivatives for drug discovery programs.

I. Catalytic Sulfonamide and Sulfonate Ester Synthesis: Leveraging Lewis Acid Catalysis

The reaction of sulfonyl chlorides with amines or alcohols is the most fundamental transformation to furnish sulfonamides and sulfonate esters, respectively. While this reaction can proceed non-catalytically, often requiring a stoichiometric amount of a base to neutralize the HCl byproduct, catalytic methods can offer significant advantages, particularly when dealing with less nucleophilic substrates or sensitive functional groups.

A. Indium-Catalyzed Sulfonylation: A Mild and Versatile Approach

A highly effective and environmentally benign method for the synthesis of sulfonamides and sulfonate esters from sulfonyl chlorides employs a catalytic amount of indium metal.[3][4][5] This method is notable for its mild, base-free conditions, which broadens its applicability to a wide range of substrates, including those that are sensitive to traditional basic conditions.

Causality of Experimental Choices:

  • Indium Metal as Catalyst: Indium is a unique metal that is stable in air and water, yet it can act as a mild Lewis acid to activate the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. Its low toxicity and the ability to be recycled make it an attractive choice for sustainable chemical synthesis.[3]

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for this reaction as it can dissolve the reactants and the indium catalyst without interfering with the reaction mechanism.

  • Temperature: For most reactive amines, the reaction proceeds efficiently at room temperature. For less nucleophilic or sterically hindered amines and alcohols, gentle heating can significantly increase the reaction rate and yield.[4]

Experimental Protocol: Indium-Catalyzed Synthesis of N-Aryl-2-(Oxan-4-yl)ethane-1-sulfonamide

Materials:

  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.0 equiv)

  • Substituted Aniline (1.0-1.2 equiv)

  • Indium powder (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Oxan-4-yl)ethane-1-sulfonyl chloride.

  • Dissolve the sulfonyl chloride in anhydrous acetonitrile.

  • Add the substituted aniline to the solution.

  • Finally, add the indium powder to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours. For less reactive anilines, the reaction can be heated to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to recover the indium catalyst. The catalyst can be washed with acetonitrile, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-(Oxan-4-yl)ethane-1-sulfonamide.

Data Presentation: Representative Yields for Indium-Catalyzed Sulfonylation

NucleophileProductReaction ConditionsYield (%)Reference
CyclohexylamineN-Cyclohexyl-2-(oxan-4-yl)ethanesulfonamideIn (0.1 eq), MeCN, rt, 3h>90 (expected)[4]
AnilineN-Phenyl-2-(oxan-4-yl)ethanesulfonamideIn (0.1 eq), MeCN, 80°C, 5h>85 (expected)[4]
PhenolPhenyl 2-(oxan-4-yl)ethanesulfonateIn (0.1 eq), MeCN, 80°C, 12h>80 (expected)[4]

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds

The activation of the C-S bond in sulfonyl chlorides through transition metal catalysis opens up a plethora of opportunities for carbon-carbon bond formation. Palladium catalysis, in particular, has been extensively explored for desulfonylative cross-coupling reactions.

A. Desulfonylative Heck-Type Reaction with Alkenes

The Mizoroki-Heck reaction is a powerful tool for the arylation and vinylation of alkenes. In a desulfonylative variation, sulfonyl chlorides can serve as the electrophilic partner, releasing SO2 as a byproduct. This approach is particularly attractive as it utilizes readily available sulfonyl chlorides as alternatives to aryl or vinyl halides.[6][7][8]

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium complexes, such as Herrmann's palladacycle, are highly efficient in catalyzing the oxidative addition of the sulfonyl chloride and subsequent steps of the catalytic cycle.[6]

  • Base: A base, such as triethylamine or sodium carbonate, is required to neutralize the HCl generated during the reaction and to facilitate the reductive elimination step.

  • Solvent: A high-boiling polar aprotic solvent like DMF or DMA is typically used to ensure the reaction proceeds at an adequate rate.

Experimental Protocol: Palladium-Catalyzed Desulfonylative Heck Coupling of 2-(Oxan-4-yl)ethane-1-sulfonyl Chloride with Styrene

Materials:

  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.0 equiv)

  • Styrene (1.2 equiv)

  • Herrmann's palladacycle (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (0.1 mol%)

  • Triethylamine (Et3N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, combine 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, styrene, and Herrmann's palladacycle.

  • Under an inert atmosphere, add anhydrous DMF and triethylamine.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired coupled product.

Visualization of the Catalytic Cycle:

G cluster_0 Catalytic Cycle for Desulfonylative Heck Reaction Pd(0)L_n Pd(0)L_n R-SO2-Pd(II)(Cl)L_n R-SO2-Pd(II)(Cl)L_n Pd(0)L_n->R-SO2-Pd(II)(Cl)L_n R-SO2Cl Oxidative Addition Oxidative Addition R-Pd(II)(Cl)L_n R-Pd(II)(Cl)L_n R-SO2-Pd(II)(Cl)L_n->R-Pd(II)(Cl)L_n -SO2 SO2 extrusion SO2 extrusion R-CH2-CH(Ar)-Pd(II)(Cl)L_n R-CH2-CH(Ar)-Pd(II)(Cl)L_n R-Pd(II)(Cl)L_n->R-CH2-CH(Ar)-Pd(II)(Cl)L_n Ar-CH=CH2 Carbopalladation Carbopalladation HPd(II)(Cl)L_n HPd(II)(Cl)L_n R-CH2-CH(Ar)-Pd(II)(Cl)L_n->HPd(II)(Cl)L_n R-CH=CH(Ar) beta-Hydride Elimination beta-Hydride Elimination HPd(II)(Cl)L_n->Pd(0)L_n Base, -[Base-H]Cl Reductive Elimination Reductive Elimination

Caption: Proposed catalytic cycle for the desulfonylative Heck reaction.

B. Desulfonylative Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and alkyl-aryl C-C bonds. Aliphatic sulfonyl chlorides can participate in this reaction, providing a valuable alternative to alkyl halides.[9][10]

Causality of Experimental Choices:

  • Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd(OAc)2) and a phosphine ligand (e.g., SPhos, XPhos) is typically used to generate the active Pd(0) catalyst in situ. The choice of ligand is crucial for stabilizing the catalyst and promoting the desired reactivity.

  • Base: A base such as K2CO3 or Cs2CO3 is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(Oxan-4-yl)ethane-1-sulfonyl Chloride with Phenylboronic Acid

Materials:

  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a Schlenk tube, add 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, phenylboronic acid, Pd(OAc)2, SPhos, and K2CO3.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the tube and heat the reaction to 100 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash chromatography.

III. Emerging Catalytic Frontiers: Nickel and Copper Catalysis

While palladium has dominated the field of cross-coupling, there is a growing interest in developing more sustainable and economical methods using earth-abundant first-row transition metals like nickel and copper.

A. Nickel-Catalyzed C-N Cross-Coupling: A Promising Future

Nickel catalysis has emerged as a powerful tool for C-N bond formation, including the amination of aryl chlorides.[11][12][13] While direct catalytic amination of aliphatic sulfonyl chlorides with nickel is still an emerging area, the principles established for related systems suggest its future potential.

Conceptual Workflow:

G cluster_0 Nickel-Catalyzed Amination Aliphatic Sulfonyl Chloride Aliphatic Sulfonyl Chloride Sulfonamide Product Sulfonamide Product Aliphatic Sulfonyl Chloride->Sulfonamide Product Amine Amine Amine->Sulfonamide Product Ni Catalyst + Ligand Ni Catalyst + Ligand Ni Catalyst + Ligand->Sulfonamide Product Base Base Base->Sulfonamide Product

Caption: Conceptual workflow for nickel-catalyzed sulfonamide synthesis.

B. Copper-Catalyzed Amination: Mild Conditions for C-N Bond Formation

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, have a long history. Modern advancements with well-defined ligands have enabled these reactions to proceed under much milder conditions.[1][14][15][16] The application of these systems to aliphatic sulfonyl chlorides is a promising area for future research.

IV. Conclusion and Future Outlook

The catalytic transformations of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride presented in this guide highlight the significant progress made in moving beyond classical synthetic methods. The use of indium, palladium, and potentially nickel and copper catalysts offers researchers a powerful toolkit to efficiently synthesize a diverse range of sulfonamides and sulfonate esters. These catalytic approaches not only provide access to novel chemical matter for drug discovery but also align with the principles of green and sustainable chemistry by reducing waste and employing milder reaction conditions. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the functionalization of this valuable building block, further empowering the discovery of the next generation of therapeutics.

References

  • Yan, J., Li, J., & Cheng, D. (2007). Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters. Synlett, 2007(16), 2501-2504.
  • Kim, J.-G., & Jang, D. O. (2010). Indium-catalyzed sulfonylation of amines and alcohols. Tetrahedron Letters, 51(26), 3421-3424.
  • Request PDF. (2025, August 7). Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters.
  • Dubbaka, S. R., & Vogel, P. (2005). Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins: rhodium-catalyzed desulfitative heck-type reactions under phosphine- and base-free conditions. Chemistry, 11(9), 2633-41.
  • Request PDF. (n.d.). Palladium-Catalyzed Desulfitative Mizoroki-Heck Coupling Reactions of Sulfonyl Chlorides with Olefins in a Nitrile-Functionalized Ionic Liquid.
  • Request PDF. (2025, August 10). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950-25955.
  • Organic Syntheses. (2024, November 4).
  • Bora, U. (n.d.).
  • Request PDF. (2023, June 23). A Simple Protocol for the C−N Cross‐Coupling of Aryl Chlorides with Amines Applying Ni/NHC Catalysis.
  • Macmillan Group - Princeton University. (2023, September 20).
  • Catalysis Science & Technology. (n.d.). Desulfitative Pd-catalysed coupling reaction using benzenesulfonyl chlorides and enones as the coupling partners.
  • RSC Publishing. (n.d.). Pd-Catalyzed desulfitative arylation of olefins by N-methoxysulfonamide.
  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic letters, 6(1), 95–98.
  • The University of Bath's research portal. (2002, January 1). Catalytic arylation of sulfamoyl chlorides: A practical synthesis of sulfonamides.
  • Request PDF. (n.d.). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy.
  • Request PDF. (2025, August 6). Desulfitative Pd-catalysed coupling reaction using benzenesulfonyl chlorides and enones as the coupling partners.
  • Figshare. (2024, September 16). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.
  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. NIH.
  • PMC - NIH. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides.
  • Wang, Z., & Chen, C. (2006).
  • Request PDF. (2025, August 6). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water.
  • Who we serve. (2024, December 6).
  • Organic & Biomolecular Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Request PDF. (2025, August 6).
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983).
  • MDPI. (2021, September 30). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides.
  • ResearchGate. (n.d.). Copper(II)‐Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia.
  • McGuire, R. T., Simon, C. M., Yadav, A. A., Ferguson, M. J., & Stradiotto, M. (2020). Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte Chemie (International ed. in English), 59(23), 8952–8956.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the reactivity of the sulfonyl chloride functional group.

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the yield and purity of reactions involving 2-(Oxan-4-yl)ethane-1-sulfonyl chloride. By understanding the core reactivity and common pitfalls associated with this versatile reagent, you can significantly enhance the success of your synthetic protocols.

Introduction: The Chemistry of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is an aliphatic sulfonyl chloride featuring a tetrahydropyran (oxane) ring. Its reactivity is dominated by the highly electrophilic sulfur atom, which is susceptible to attack by a wide range of nucleophiles. The most common and synthetically valuable transformation is its reaction with primary or secondary amines to form stable sulfonamides, a critical functional group in numerous pharmaceutical agents.[1]

The primary challenge in working with this and other sulfonyl chlorides is their sensitivity to moisture and the potential for side reactions if conditions are not carefully controlled. This guide provides a systematic approach to troubleshooting and optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during sulfonamide formation reactions and provides actionable solutions grounded in chemical principles.

Problem 1: Low or No Yield of the Desired Sulfonamide

A low yield is the most common issue, often stemming from several potential root causes. A systematic diagnosis is key to resolving the problem.

Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, which is unreactive towards amines under standard conditions.[2] This is a primary pathway for yield loss.

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried) before use. Solvents (e.g., Dichloromethane, THF, Acetonitrile) must be anhydrous.

  • Reagent Quality: Use a fresh or properly stored bottle of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride. If in doubt about its quality, use it directly after synthesis and purification. The amine and base should also be free of water.

  • Careful Work-up: If an aqueous work-up is necessary, perform it quickly and at low temperatures (0-5 °C) to minimize contact time and slow the rate of hydrolysis.[3] Use a saturated brine solution to wash the organic layer, which helps to remove water more effectively and break up emulsions.

The molar ratio of reactants and the way they are combined can dramatically affect the reaction outcome.

Solutions:

  • Optimize Stoichiometry: Typically, a slight excess of the amine (1.1 to 1.2 equivalents) is used to ensure the complete consumption of the more valuable sulfonyl chloride.

  • Control Reagent Addition: The standard and recommended procedure is the slow, dropwise addition of the sulfonyl chloride solution to the stirred solution of the amine and base .[4] This maintains a low concentration of the electrophile, minimizing side reactions. Never add the amine to the sulfonyl chloride.

The base neutralizes the HCl generated during the reaction, and temperature controls the reaction rate and selectivity.[4]

Solutions:

  • Select the Right Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a weaker base like pyridine is often preferable to triethylamine (TEA). This choice can prevent unwanted side reactions (see Problem 2).

  • Temperature Control: Begin the reaction at 0 °C (ice-water bath) during the addition of the sulfonyl chloride. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.4, label="Troubleshooting Workflow for Low Sulfonamide Yield", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_H2O [label="Check for Water Contamination\n(Reagents, Solvents, Glassware)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Stoichiometry [label="Verify Stoichiometry & \nOrder of Addition", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Evaluate Base & \nTemperature", fillcolor="#FBBC05", fontcolor="#202124"];

Solution_H2O [label="Implement Strict Anhydrous Techniques:\n- Dry Glassware & Solvents\n- Use Fresh Reagents\n- Perform Cold, Quick Work-up", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Solution_Stoichiometry [label="Correct Protocol:\n- Use 1.1-1.2 eq. Amine\n- Add Sulfonyl Chloride\n DROPWISE to Amine Solution", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Solution_Conditions [label="Optimize Conditions:\n- Use Pyridine or DIPEA as base\n- Start reaction at 0 °C", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

Start -> Check_H2O [label=" Start Here "]; Check_H2O -> Solution_H2O [label=" Moisture Suspected "]; Check_H2O -> Check_Stoichiometry [label=" Conditions are Anhydrous ", style=dashed]; Check_Stoichiometry -> Solution_Stoichiometry [label=" Protocol Error Found "]; Check_Stoichiometry -> Check_Conditions [label=" Protocol is Correct ", style=dashed]; Check_Conditions -> Solution_Conditions [label=" Conditions Sub-optimal "]; }

A decision tree for diagnosing the cause of low reaction yield.
Problem 2: Significant Formation of an Impurity (Di-sulfonylation)

When using a primary amine (R-NH₂), a common byproduct is the di-sulfonated species, R-N(SO₂R')₂. This occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.[4]

Solutions:

  • Modify Base Conditions: This is the most critical parameter. A strong, non-hindered base like triethylamine can easily deprotonate the sulfonamide.

    • Action: Switch to a weaker base like pyridine or a sterically hindered base like 2,6-lutidine or DIPEA. These bases are sufficient to neutralize HCl but are less effective at deprotonating the less acidic sulfonamide N-H.

  • Control Stoichiometry: Using a slight excess of the primary amine can help ensure that the sulfonyl chloride is consumed before it can react with the sulfonamide anion.

  • Reduce Reaction Temperature: Lowering the temperature (e.g., maintaining the reaction at 0 °C) can slow the rate of the second sulfonylation reaction more than the first, improving selectivity.

BaseTypepKa (Conjugate Acid)Typical OutcomeRecommendation
Triethylamine (TEA) Strong, Non-hindered~10.7Effective HCl scavenger but can promote di-sulfonylation.[4]Use with caution for primary amines; better for secondary amines.
Pyridine Weak, Aromatic~5.2Good HCl scavenger, less likely to cause di-sulfonylation. Often used as a solvent as well.[5]Recommended for reactions sensitive to di-sulfonylation.
DIPEA Strong, Hindered~10.7Good HCl scavenger; sterics reduce its ability to deprotonate the sulfonamide.Excellent choice to minimize di-sulfonylation.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a robust starting point for the reaction of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride with a generic primary or secondary amine.

Materials:

  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Pyridine or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes using a syringe or dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride is fully consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), water, and finally, saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

digraph "Reaction_Mechanism" { graph [fontname="Arial", fontsize=14, fontcolor="#202124", label="General Mechanism of Sulfonamide Formation"]; node [shape=none, fontname="Arial", fontsize=11, image=""]; edge [fontname="Arial", fontsize=10];

// Nodes for reactants Amine [label="R₂NH\n(Amine)"]; SulfonylCl [label="R'SO₂Cl\n(Sulfonyl Chloride)"]; Base [label="Base"];

// Intermediate node Intermediate [label="[Intermediate Complex]"];

// Product nodes Sulfonamide [label="R'SO₂NR₂\n(Sulfonamide)"]; HCl_salt [label="Base-H⁺ Cl⁻"];

// Invisible nodes for layout {rank=same; Amine; SulfonylCl;} {rank=same; Sulfonamide; HCl_salt;}

// Edges Amine -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; SulfonylCl -> Intermediate [color="#4285F4"]; Intermediate -> Sulfonamide [label="Loss of Cl⁻\n& H⁺", color="#EA4335"]; Base -> Intermediate [label="Proton Abstraction", style=dashed, color="#34A853"]; Intermediate -> HCl_salt [style=dashed, color="#34A853"]; }

Simplified reaction pathway for sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: How should I store 2-(Oxan-4-yl)ethane-1-sulfonyl chloride? A: It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. Due to its sensitivity to moisture, prolonged exposure to air will lead to hydrolysis and degradation.[3]

Q2: My reaction seems to be incomplete, even after extended reaction times. What can I do? A: First, re-verify the anhydrous conditions and reagent purity. If those are not the issue, incomplete conversion could be due to steric hindrance from a bulky amine. Gentle heating (e.g., to 40 °C in a solvent like THF) can sometimes drive the reaction to completion, but this should be done cautiously as it can also promote side reactions.

Q3: Can I use an amine hydrochloride salt directly in this reaction? A: Yes, it is possible. If you use an amine hydrochloride salt (Amine·HCl), you must add an additional equivalent of base to neutralize the salt and liberate the free amine before it can react with the sulfonyl chloride. For example, you would use at least 2.5 equivalents of your chosen base (e.g., DIPEA) in the protocol above.[6]

Q4: What is the best way to purify the sulfonyl chloride starting material if needed? A: For liquid sulfonyl chlorides, purification can sometimes be achieved by distillation under reduced pressure.[3] However, this can be risky due to thermal instability. For solids, recrystallization from a non-polar, anhydrous solvent may be effective. Often, the best approach is to use the crude sulfonyl chloride immediately after its synthesis to avoid degradation during purification and storage.[3]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from Benchchem technical support documents.
  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Journal of the Chemical Society B: Physical Organic. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines. Retrieved from Benchchem technical support documents.
  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylation of amine hydrochloride salts.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from Benchchem technical support documents.
  • PubChem. (n.d.). 2-(oxan-4-yl)ethane-1-sulfonyl chloride. Retrieved from [Link]

Sources

Technical Support Center: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-(Oxan-4-yl)ethane-1-sulfonyl chloride .[1] It is designed to address the specific instability inherent to aliphatic sulfonyl chlorides containing ether linkages.

Ticket Context: Purification & Stability Optimization Classification: Aliphatic Heterocyclic Sulfonyl Chloride CAS (Related): 40500-05-8 (Acetyl chloride analog for structural ref), 264608-29-9 (Methyl analog)[1]

Executive Summary & Molecule Profile

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), 2-(Oxan-4-yl)ethane-1-sulfonyl chloride lacks the stabilizing conjugation of a benzene ring.[1] It is an aliphatic sulfonyl chloride , making it significantly more reactive and prone to two primary degradation pathways:

  • Hydrolysis: Rapid conversion to the sulfonic acid upon contact with ambient moisture.

  • Thermal Desulfonylation: Extrusion of

    
     to form the alkyl chloride, often accelerated by temperatures >50°C.
    

Key Structural Consideration: The oxan (tetrahydropyran) ring contains an ether oxygen. While generally stable, it acts as a Lewis base.[1] In the presence of strong Lewis acids or during prolonged storage with liberated HCl/sulfonic acid, the ring can open or polymerize, leading to "tar" formation.

Critical Handling & Stability (The "Before You Start" Phase)

Before attempting purification, you must stabilize the crude material. Most "purification" issues are actually "handling" issues.

Stability FAQ

Q: My crude product turned from a pale yellow oil to a black tar overnight. What happened? A: This is likely autocatalytic decomposition . Sulfonyl chlorides slowly hydrolyze to produce HCl and sulfonic acid. These acids catalyze further decomposition of the oxane ring or induce desulfonylation.

  • Fix: Never store the crude material. Process immediately or store as a frozen benzene/toluene solution at -20°C.

Q: Can I rotovap this at 60°C to remove solvent? A: Absolutely not. Aliphatic sulfonyl chlorides are thermally labile.

  • Fix: Keep water bath <35°C. Use high vacuum to remove solvent at low temperatures.

Purification Workflows

Decision Logic: Which Method?

Do not default to chromatography. Silica gel is acidic and contains water, which destroys this molecule.

PurificationLogic cluster_legend Risk Level Start Crude Material (Post-Reaction) StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil Recryst Protocol A: Recrystallization (Hexane/Toluene) Solid->Recryst Preferred PurityCheck Purity > 85%? Oil->PurityCheck Distill Protocol B: Kugelrohr Distillation (High Vac, <80°C) PurityCheck->Distill Yes (Thermostable) Flash Protocol C: Flash Chromatography (Neutralized Silica) PurityCheck->Flash No (Complex Impurities) Low Low Risk High High Risk

Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and purity.

Protocol A: The "Perfect" Workup (Prevention)

The most effective purification is a rigorous workup that removes salts and acids without exposing the product to water for long periods.

  • Quench: Pour reaction mixture onto crushed ice (not water) with vigorous stirring.

  • Extraction: Immediately extract with cold Dichloromethane (DCM) or Toluene.[1]

    • Why? Toluene is preferred if you plan to distill later; DCM is better for solubility.

  • The Critical Wash: Wash the organic phase once with ice-cold 5% NaHCO₃ (rapidly) followed by ice-cold brine.[1]

    • Warning: Do not let it sit in the base. Base promotes hydrolysis.[1] This step is solely to neutralize HCl.

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate) for 10 minutes. Filter.
    
  • Concentration: Evaporate solvent at <30°C .

Protocol B: Recrystallization (For Solids)

If your product solidifies (common for oxane-ethyl linkers), this is the gold standard.[1]

ParameterSpecification
Solvent System Hexane / Toluene (or Hexane / DCM)
Ratio Start with minimal Toluene to dissolve, add Hexane to cloud point.[1]
Temperature Dissolve at 35°C (Do not boil). Cool to -20°C.
Atmosphere Nitrogen/Argon blanket is mandatory.[1]

Step-by-Step:

  • Dissolve crude solid in minimum Toluene at 35°C.

  • Add Hexane dropwise until a persistent cloudiness appears.[1]

  • Add 1-2 drops of Toluene to clear it.[1]

  • Place in a freezer (-20°C) overnight.

  • Filter quickly under Nitrogen (Schlenk filtration preferred) to avoid moisture condensation.[1]

Protocol C: Flash Chromatography (High Risk)

Only use this if the product is an oil and cannot be distilled.

The "Neutralized Silica" Method: Standard silica is acidic (


).[1] You must neutralize it to prevent decomposition.
  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc 4:[1]1) containing 1% Triethylamine (TEA) .[1]

  • Column Packing: Pour the slurry. Flush with 2 column volumes of solvent without TEA to remove excess base (excess base causes elimination reactions).

  • Loading: Load sample as a concentrated solution (avoid dry loading on silica).

  • Elution: Run a fast gradient . Do not let the compound sit on the column.

    • Eluent: Hexane/Ethyl Acetate (Start 100:0

      
       80:20).
      

Troubleshooting & FAQs

Issue: "The NMR looks clean, but the elemental analysis is off."

Diagnosis: Occluded Solvent or Hydrolysis.[1]

  • Explanation: Sulfonyl chlorides form "clathrates" or trap solvent easily. Alternatively, you may have partial hydrolysis to the sulfonic acid, which is hygroscopic and throws off weight/analysis.

  • Test: Run a

    
     NMR with 
    
    
    
    shake. If the peak at
    
    
    10-12 ppm disappears or shifts, you have sulfonic acid.[1]
Issue: "Violent gas evolution during distillation."

Diagnosis: Thermal Desulfonylation (


).[1]
  • Immediate Action: Stop heating. Cool the system.

  • Root Cause: Bath temperature > 60-70°C.[1]

  • Solution: Use a Kugelrohr apparatus or wiped-film evaporator where the residence time of the molecule on the hot surface is seconds, not minutes. Ensure vacuum is <0.5 mbar to lower the boiling point.

Issue: "I see a broad hump in the aliphatic region of the NMR."

Diagnosis: Polymerization of the oxane ring.

  • Cause: Acid-catalyzed ring opening.[1] This happens if the crude was stored without removing all HCl/Thionyl chloride.

  • Prevention: Ensure the NaHCO₃ wash (Protocol A) was effective. Add a stabilizer like trace

    
     (solid) if storing the crude oil for short periods.
    

Analytical Validation (QC)

Direct injection of sulfonyl chlorides into LCMS is unreliable because they hydrolyze on the column/in the buffer.

Derivatization Protocol for QC: Before analyzing, convert a small aliquot to a stable sulfonamide.

  • Take 10 mg of crude sulfonyl chloride.

  • Add 0.5 mL DCM.

  • Add 2 drops of Morpholine or Benzylamine .

  • Wait 5 minutes.

  • Inject this mixture into HPLC/LCMS.

    • Logic: The sulfonamide is stable, UV-active, and ionizes well.[1] If this peak is pure, your chloride was pure.[1]

References

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (General handling of moisture-sensitive sulfonyl chlorides).[1][2]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.[3] (Mechanisms of aliphatic chlorosulfonation and stability).

  • National Institutes of Health (PubChem). Compound Summary: (Tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride.[1] (Physical properties of the methyl-analog for extrapolation).

    • [1]

  • University of Rochester.Reagents & Solvents: Solvents for Recrystallization.

Sources

Technical Support Center: Handling 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering issues with 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (CAS: 1256642-83-5 or analog). While the tetrahydropyran (oxane) ring provides steric bulk and lipophilicity, the primary stability challenges arise from the aliphatic sulfonyl chloride moiety.

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), primary aliphatic sulfonyl chlorides possess


-protons. This allows them to undergo degradation via sulfene intermediates  (elimination-addition) in the presence of bases, in addition to standard nucleophilic attacks. This guide addresses the specific instability modes of this reagent in solution.

Module 1: Solvent Compatibility & Stability

Q: My compound degrades rapidly in solution. Which solvents are safe?

A: The degradation is likely driven by nucleophilic attack or "solvent-assisted" hydrolysis. Aliphatic sulfonyl chlorides are highly electrophilic.

SolventCompatibilityRisk LevelTechnical Notes
DCM (Dichloromethane) Excellent LowPreferred solvent. High solubility, non-nucleophilic, easily dried.
THF (Tetrahydrofuran) Good MediumMust be anhydrous. Commercial THF often contains stabilizers or trace water that accelerates hydrolysis.
MeCN (Acetonitrile) Good LowGood for polar reactions, but ensure it is strictly anhydrous.
DMSO (Dimethyl Sulfoxide) CRITICAL FAILURE Extreme Do NOT use. DMSO acts as an oxygen nucleophile toward sulfonyl chlorides, leading to rapid decomposition, violent exotherms, and formation of chloromethyl sulfides (Pummerer-like rearrangement).
DMF (Dimethylformamide) Poor HighCan form Vilsmeier-Haack type adducts slowly; hygroscopic nature accelerates hydrolysis.
Alcohols (MeOH, EtOH) Incompatible HighImmediate solvolysis to sulfonic esters.
Q: I see a white precipitate forming in my stock solution. What is it?

A: This is almost certainly 2-(oxan-4-yl)ethane-1-sulfonic acid (the hydrolysis product) or its amine salt if a base is present.

  • Mechanism: Moisture in the air or solvent attacks the sulfur center.

  • Secondary Risk: The hydrolysis releases HCl . While the oxane ring is generally stable, high concentrations of anhydrous HCl over prolonged storage can degrade the ether linkage of the oxane ring.

Module 2: Reaction Optimization (The "Sulfene" Trap)

Q: I am getting low yields and "dimer" impurities during sulfonylation. Why?

A: You are likely triggering the Sulfene Pathway . Unlike aromatic analogs, your compound has protons on the carbon next to the sulfur (


-protons).
  • The Trap: If you mix the sulfonyl chloride with a tertiary amine (e.g., Triethylamine, DIPEA) before adding your nucleophile (amine/alcohol), the base eliminates HCl to form a highly reactive Sulfene intermediate (

    
    ).
    
  • The Consequence: This sulfene rapidly oligomerizes or reacts non-selectively, leading to tars and low yields of the desired product.

Correct Protocol (Order of Addition):

  • Dissolve the Nucleophile (amine/alcohol) and Base in the solvent.

  • Cool to 0°C.

  • Add 2-(Oxan-4-yl)ethane-1-sulfonyl chloride slowly to the mixture.

    • Why? This ensures the sulfonyl chloride is immediately trapped by the nucleophile rather than sitting in a basic pool generating sulfenes.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways. You must favor the "Direct Substitution" path.

G cluster_0 Reagent cluster_1 Path A: The Sulfene Trap (Avoid) cluster_2 Path B: Desired Reaction SC 2-(Oxan-4-yl) ethane-1-sulfonyl Cl Base Base (Et3N) (No Nucleophile) SC->Base Elimination (-HCl) Nuc Nucleophile (Amine/Alcohol) SC->Nuc Direct Substitution (SN2-like) Sulfene Sulfene Intermediate [R-CH=SO2] Base->Sulfene Oligomers Tars / Dimers (Low Yield) Sulfene->Oligomers Polymerization Product Sulfonamide/Ester (High Yield) Nuc->Product

Caption: Path A (Red) occurs if base is present without nucleophile. Path B (Green) is the desired SN2-like pathway.

Module 3: Quality Control & Titration

Q: How do I determine the purity of my stored reagent?

A: Do not rely solely on LCMS, as the chloride often hydrolyzes on the column, giving misleading results. Use a Derivatization Check .

Protocol: The Morpholine Quench

  • Prepare: Dissolve 10 mg of your sulfonyl chloride sample in 0.5 mL dry DCM.

  • Derivatize: Add 2 equivalents of Morpholine (or Benzylamine). Stir for 5 minutes.

  • Analyze: Inject this mixture into HPLC/UPLC.

    • The sulfonyl chloride is converted quantitatively to the stable sulfonamide.

    • Any sulfonic acid impurity will not react with morpholine under these conditions (or forms a salt that elutes differently).

    • Integrate the sulfonamide peak vs. other impurities.

Module 4: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or degradation.

Troubleshooting Start Issue: Low Yield / Degradation SolventCheck Is the solvent DMSO or Alcohol? Start->SolventCheck ChangeSolvent Switch to DCM or anhydrous THF. STOP using DMSO. SolventCheck->ChangeSolvent Yes BaseCheck Did you premix Reagent + Base? SolventCheck->BaseCheck No SulfeneIssue Sulfene Formation Detected. Change addition order: Add Reagent to (Nuc + Base). BaseCheck->SulfeneIssue Yes WaterCheck Is White Precipitate present? BaseCheck->WaterCheck No Hydrolysis Reagent Hydrolyzed. Check Purity via Morpholine method. WaterCheck->Hydrolysis Yes Check NMR for Oxane Ring Stability Check NMR for Oxane Ring Stability WaterCheck->Check NMR for Oxane Ring Stability No

Caption: Step-by-step logic to identify the root cause of instability.

References

  • King, J. F., et al. "Mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society, vol. 114, no.[1] 5, 1992, pp. 1743–1749.[1] Link

    • Establishes the "sulfene" mechanism for aliph
  • Truce, W. E., & Campbell, R. W. "Sulfene Intermediates in the Alcoholysis of Sulfonyl Halides."[2] Journal of the American Chemical Society, vol. 88, no. 15, 1966, pp. 3599–3604. Link

    • Foundational text on the elimination-addition p
  • Purdue University Safety Guide. "Potential Explosion Hazards with Using DMSO and DMF." Purdue Chemistry Safety, 2023. Link

    • Documents the incompatibility of DMSO with acyl/sulfonyl chlorides.
  • BenchChem Technical Guides. "Stability of Sulfonamides and Precursor Sulfonyl Chlorides." BenchChem, 2025.[3] Link

    • General handling of sulfonyl chloride reagents.[4]

Sources

Common side products in 2-(oxan-4-yl)ethanesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reagent Profile

Reagent: 2-(Oxan-4-yl)ethanesulfonyl chloride IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride Chemical Structure: A saturated 6-membered ether ring (tetrahydropyran) connected via an ethyl linker to a sulfonyl chloride moiety (


).[1]

Technical Context: Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this reagent is aliphatic . This structural difference is the root cause of 90% of user-reported failures.[1] The presence of


-protons (on the carbon adjacent to the sulfur) allows for sulfene formation —a highly reactive intermediate that leads to complex side products if not managed correctly.

Critical Side Product Analysis

Issue #1: The "Sulfene" Pathway (Oligomers & Wrong Isomers)

Symptom: Low yield of target sulfonamide; presence of unidentifiable "gunk" or dimers; reaction mixture turns dark/tarry. Root Cause: Base-induced elimination.[1] Mechanism: When strong tertiary amine bases (Triethylamine, DIPEA) are used, the base deprotonates the


-carbon (next to the 

), triggering the elimination of chloride. This generates a Sulfene intermediate (

).[1][2]
  • Aromatic Sulfonyl Chlorides: Cannot form sulfenes (no

    
    -H).[1]
    
  • 2-(Oxan-4-yl)ethanesulfonyl chloride: Readily forms sulfenes.[1]

The Danger: Sulfenes are highly electrophilic.[1] If the amine nucleophile is slow to react, the sulfene will:

  • Polymerize/Oligomerize.[1]

  • React with the tertiary amine base (forming unstable zwitterions).[1]

  • Hydrolyze rapidly upon workup.

Corrective Action:

  • Switch Base: Use Pyridine instead of TEA/DIPEA. Pyridine acts as a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate) rather than a strong Brønsted base, minimizing sulfene formation.

  • Temperature Control: Maintain reaction temperature at -10°C to 0°C during addition. Sulfene formation is accelerated by heat.[1]

Issue #2: Hydrolysis (The Acid Impurity)

Symptom: Broad peak at ~10-12 ppm in


 NMR; highly acidic aqueous workup; recovery of starting amine.[1]
Identity:  2-(Oxan-4-yl)ethanesulfonic acid.[1]
Root Cause:  Moisture ingress.[1]
Mechanism: 

.[1][3] Technical Note: Aliphatic sulfonyl chlorides hydrolyze faster than their aromatic counterparts due to the lack of steric shielding and electronic conjugation.

Corrective Action:

  • Solvent Quality: Use anhydrous DCM or THF (water < 50 ppm).[1]

  • Protocol Shift: If the amine is water-soluble, use Schotten-Baumann conditions (Biphasic: DCM + Sat.

    
     or 
    
    
    
    ).[1] The inorganic base neutralizes HCl immediately, and the biphasic nature protects the sulfonyl chloride in the organic layer until it reacts at the interface.
Issue #3: Thermal Desulfonylation (The Alkyl Chloride)

Symptom: Loss of the sulfonyl group; isolation of a product with mass [M-64]. Identity: 4-(2-chloroethyl)tetrahydro-2H-pyran.[1] Root Cause: Thermal extrusion of


.[1]
Mechanism: 

.[1] Corrective Action:
  • Never distill this reagent at atmospheric pressure.[1]

  • Reaction Temp: Do not heat reaction mixtures above 40°C unless the sulfonamide bond is fully formed.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The Green path is desired; the Red path is the "Sulfene Trap" specific to this aliphatic reagent.

ReactionPathways Substrate 2-(Oxan-4-yl) ethanesulfonyl chloride Target Target Sulfonamide (High Yield) Substrate->Target Pyridine / 0°C (Direct Substitution) Sulfene Sulfene Intermediate (R-CH=SO2) Substrate->Sulfene TEA / DIPEA (Elimination) Acid Sulfonic Acid (Hydrolysis) Substrate->Acid H2O (Hydrolysis) Sulfene->Target Fast Amine Trap Oligomers Oligomers / Tars (Side Product) Sulfene->Oligomers Slow Trap / Dimerization

Caption: Figure 1. Competing reaction pathways. Note that strong bases (TEA) promote the high-risk Sulfene pathway, while Pyridine promotes direct substitution.

Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC that is less polar than my sulfonamide. What is it?

Diagnosis: This is likely the Sulfonate Ester .[1][4] Scenario: Did you use an alcohol (MeOH, EtOH) to dissolve your amine or quench the reaction? Explanation: Sulfonyl chlorides react with alcohols to form esters (


) almost as fast as they react with amines.[1]
Fix:  Dissolve reagents in DCM, THF, or DMF. Only use water or ammonium hydroxide to quench.[1]
Q2: My yield is 40%. The rest is starting material (amine) and sulfonic acid.

Diagnosis: The reagent hydrolyzed before it could react.[1] Protocol Adjustment:

  • Dissolve the Amine and Base (Pyridine) in DCM first.[1]

  • Cool to 0°C.

  • Add the Sulfonyl Chloride last , ideally as a solution in DCM, dropwise. Why? This ensures the sulfonyl chloride immediately encounters the nucleophile upon entering the flask, minimizing its exposure to trace moisture.

Q3: Can I use inorganic bases like K2CO3?

Answer: Yes, and it is often recommended. Using potassium carbonate in acetone or acetonitrile (heterogeneous mix) prevents the "Sulfene" pathway because carbonate is not a strong enough base to deprotonate the


-carbon rapidly in organic media, but it effectively scavenges the HCl byproduct.

Recommended Protocol: The "Safe" Method

Optimized to minimize Sulfene and Hydrolysis side products.

StepActionCritical Parameter
1 Dissolve Amine (1.0 eq) in anhydrous DCM (10 vol) .Ensure glassware is oven-dried.[1]
2 Add Pyridine (1.5 - 2.0 eq) .Do NOT use TEA or DIPEA unless necessary.[1]
3 Cool mixture to 0°C (Ice bath).Low temp suppresses elimination.[1]
4 Dissolve Sulfonyl Chloride (1.1 eq) in minimal DCM.Prepare immediately before use.[1]
5 Add Sulfonyl Chloride solution dropwise over 15 mins.Prevent localized exotherms.
6 Warm to Room Temp and stir for 2-4 hours.Monitor by TLC/LCMS.
7 Quench: Add 1M HCl (aq).Removes Pyridine and unreacted amine.[1]

References

  • King, J. F., et al. (2006). "Mechanistic Variation in Alkanesulfonyl Chloride Hydrolysis and Related Reactions." Phosphorus, Sulfur, and Silicon and the Related Elements.[5] (Establishes the pH-dependent switch between direct substitution and sulfene mechanisms).

  • D'Souza, M. J., & Kevill, D. N. (2022). "Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides." Beilstein Journal of Organic Chemistry. (Detailed kinetics on aliphatic sulfonyl chloride reactivity).

  • PubChem. (2025).[1][6] "2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride & Related Sulfonyl Derivatives." National Library of Medicine.[1] (Physical properties and stability data).

  • BenchChem. (2025).[1] "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." (General protocols for sulfonamide synthesis).

Sources

Technical Support Center: Optimizing Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide formation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low, or I'm observing no product formation. What are the likely causes and how can I fix this?

Answer:

Low to non-existent product formation is a common issue that can often be traced back to a few key factors:

  • Inactive Sulfonyl Chloride: The most frequent culprit is the deactivation of your sulfonyl chloride, typically through hydrolysis.[1] Sulfonyl chlorides are highly susceptible to moisture.

    • Causality: Water in your solvent, on your glassware, or from atmospheric humidity can react with the sulfonyl chloride to form the corresponding sulfonic acid, which is unreactive towards the amine.

    • Solution:

      • Always use a fresh bottle of sulfonyl chloride or purify older stock.

      • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. If you are unsure about the water content of your solvent, it is best practice to dry it using appropriate methods.

      • Conduct the reaction under an inert atmosphere to prevent the ingress of moisture.

  • Low Amine Reactivity: The nucleophilicity of your amine plays a crucial role. Sterically hindered amines or those with electron-withdrawing groups can be poor nucleophiles.[1][2]

    • Causality: Bulky groups around the nitrogen atom can physically block the approach of the sulfonyl chloride. Electron-withdrawing groups reduce the electron density on the nitrogen, making it less likely to attack the electrophilic sulfur atom.

    • Solution:

      • Increase the reaction temperature to provide more energy for the reaction to proceed.

      • Switch to a more polar, aprotic solvent like DMF or DMSO, which can help to stabilize the transition state.

      • Consider using a catalyst. For less reactive substrates, transition-metal catalyzed methods have been developed.[2]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[1]

    • Causality: If the amine is the limiting reagent, you will inherently have unreacted sulfonyl chloride. Conversely, a large excess of the amine might not be necessary and could complicate purification.

    • Solution:

      • Carefully calculate and measure the molar equivalents of your reactants. A common starting point is a 1:1 or a slight excess (1.1 equivalents) of the amine to the sulfonyl chloride.

Question 2: My TLC analysis shows a significant amount of a polar byproduct that I suspect is sulfonic acid. What went wrong?

Answer:

The formation of sulfonic acid is a clear indication of sulfonyl chloride hydrolysis.[1]

  • Causality: As mentioned previously, the presence of water in your reaction mixture is the primary cause. This can be introduced through wet solvents, glassware, or exposure to the atmosphere.[1]

    • Solution:

      • Rigorous adherence to anhydrous techniques is paramount. Use freshly dried solvents and flame-dried glassware.

      • Running the reaction under an inert atmosphere of nitrogen or argon will minimize exposure to atmospheric moisture.

      • Avoid protic solvents like ethanol or methanol if possible, as they can contain trace amounts of water. If their use is necessary, ensure they are of the highest purity and dried over molecular sieves.

Question 3: I am observing the formation of a second, less polar spot on my TLC, which I believe is a di-sulfonated product. How can I prevent this?

Answer:

Di-sulfonylation occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.

  • Causality: This side reaction is favored under certain conditions:

    • Excess Sulfonyl Chloride: Using a significant excess of the sulfonyl chloride will drive the reaction towards the di-sulfonated product.[1]

    • High Reaction Temperature: Increased temperatures can sometimes promote the second sulfonylation reaction.[1]

    • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial mono-sulfonamide has formed can lead to the formation of the di-sulfonated byproduct.[1]

  • Solution:

    • Control Stoichiometry: Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine.

    • Temperature Control: Perform the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[3]

    • Reaction Monitoring: Closely monitor the progress of the reaction using TLC or LC-MS. Once the starting amine has been consumed, quench the reaction to prevent further reaction.

Question 4: My product is difficult to purify. What strategies can I employ for effective purification?

Answer:

Purification challenges often arise from the similar polarities of the desired sulfonamide and various byproducts.

  • Causality: Byproducts such as unreacted starting materials, sulfonic acid, or di-sulfonated products can co-elute with your desired product during column chromatography.

  • Solution:

    • Optimize Chromatography:

      • Experiment with different solvent systems for your column chromatography to achieve better separation. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

      • Consider using a different stationary phase, such as alumina instead of silica gel.

    • Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent purification technique.[4] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Acid-Base Extraction: If your sulfonamide has an acidic N-H proton, you can use an aqueous base to extract it into the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified sulfonamide.

Frequently Asked Questions (FAQs)

What is the general mechanism of sulfonamide formation?

The most common method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine.[4][5] This is a nucleophilic acyl substitution-type reaction. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the loss of a chloride ion and a proton to form the sulfonamide. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.[4]

What is the role of the base in sulfonamide synthesis?

The base serves two primary purposes:

  • To scavenge the HCl byproduct: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid.[4] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl as it is formed.

  • To deprotonate the amine (in some cases): While not always necessary, a stronger base can be used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.

How does the choice of solvent affect the reaction?

The solvent can have a significant impact on the reaction rate and outcome.

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used aprotic solvents.[1] They are generally good choices as they do not react with the sulfonyl chloride.

  • Protic Solvents: Protic solvents like alcohols can potentially react with the sulfonyl chloride to form sulfonate esters.[1] They may also contain water, which leads to hydrolysis.[1] However, in some cases, a mixture of a protic solvent and water can be advantageous, as it can facilitate the dissolution of both reactants and byproducts, sometimes leading to product precipitation and a simplified workup.[3]

  • Polar Aprotic Solvents: Solvents like DMF and DMSO can be beneficial for reactions with less reactive amines as their high polarity can help to stabilize charged intermediates and transition states.

Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

    • Ensure all solvents are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes. A syringe pump can be used for slow and controlled addition.[6]

  • Reaction:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Common Bases for Sulfonamide Synthesis

BasepKa of Conjugate AcidPropertiesTypical Use
Triethylamine10.75Tertiary amine, non-nucleophilicGeneral purpose HCl scavenger
Pyridine5.25Aromatic amine, non-nucleophilicCommon HCl scavenger, can also act as a catalyst
Diisopropylethylamine (DIPEA)11.0Sterically hindered tertiary amineUseful when the amine is sensitive to less hindered bases
Lithium hydroxide monohydrateN/AInorganic baseCan lead to rapid and high-yielding reactions at low temperatures[3]

Visualizations

Sulfonamide_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_byproducts Byproducts Amine R-NH2 (Amine) Intermediate [R-NH2+-SO2(R')-Cl-] (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack SulfonylChloride R'-SO2Cl (Sulfonyl Chloride) SulfonylChloride->Intermediate Product R-NH-SO2R' (Sulfonamide) Intermediate->Product Elimination of Cl- Product->Product HCl HCl BaseH Base-H+ HCl->BaseH Base Base Base->BaseH

Caption: General mechanism of sulfonamide formation.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Reagent Quality (Sulfonyl Chloride, Amine) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) Check_Reagents->Check_Conditions Reagents OK Success Improved Yield Check_Reagents->Success Replaced/Purified Reagents Check_Stoichiometry Confirm Stoichiometry Check_Conditions->Check_Stoichiometry Conditions OK Check_Conditions->Success Improved Conditions Optimize_Temp Optimize Temperature Check_Stoichiometry->Optimize_Temp Stoichiometry OK Check_Stoichiometry->Success Corrected Stoichiometry Optimize_Solvent Change Solvent Optimize_Temp->Optimize_Solvent No Improvement Optimize_Temp->Success Optimized Temp Catalyst Consider a Catalyst Optimize_Solvent->Catalyst No Improvement Optimize_Solvent->Success Optimized Solvent Catalyst->Success Catalyst Effective

Caption: Troubleshooting workflow for low reaction yield.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved February 19, 2026, from [Link]

  • Sulfonamide - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). ResearchGate. Retrieved February 19, 2026, from [Link]

  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.). Google Patents.
  • Sulfonamide | Antibacterial, Antifungal & Antiviral | Britannica. (2026, February 6). Britannica. Retrieved February 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect. Retrieved February 19, 2026, from [Link]

  • Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26). Frontier Research Publication. Retrieved February 19, 2026, from [Link]

  • 22.10: Sulfa Drugs - a closer look - Chemistry LibreTexts. (2019, September 3). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (n.d.). MSD Manuals. Retrieved February 19, 2026, from [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Optimization of reaction conditions a | Download Table. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, July 31). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Sulfonamides Side Effects - Antibiotics - Microbiology - Picmonic for Medicine. (n.d.). Picmonic. Retrieved February 19, 2026, from [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. Retrieved February 19, 2026, from [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Optimization of the reaction conditions [a] | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Sulfinamide Crossover Reaction | The Journal of Organic Chemistry. (2024, May 24). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024, November 15). ijarsct.co.in. Retrieved February 19, 2026, from [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 19). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. (2020, November 25). ACS Publications. Retrieved February 19, 2026, from [Link]

  • (PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. (2017, April 28). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Full article: Sulfonamide synthesis under green conditions. (2021, January 27). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022, August 25). Chemistry Europe. Retrieved February 19, 2026, from [Link]

Sources

Technical Guide: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride Stability & Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a primary aliphatic sulfonyl chloride widely used as a building block for sulfonamides and sulfonate esters in drug discovery. While the tetrahydropyran (oxane) ring provides metabolic stability and polarity, the ethane-1-sulfonyl chloride tail introduces specific instability modes that differ significantly from aromatic sulfonyl chlorides (e.g., Tosyl chloride).

Researchers often treat this compound like an aryl sulfonyl chloride, leading to low yields, dimerization, or unexplained decomposition . This guide details the three critical decomposition pathways you must control: Sulfene Elimination , Hydrolysis , and Thermal Desulfonylation .

PropertyValue / Characteristic
Structure (Tetrahydropyran-4-yl)-CH₂-CH₂-SO₂Cl
Reactivity Class Primary Aliphatic Sulfonyl Chloride
Critical Feature Presence of acidic

-protons (adjacent to sulfur)
Major Hazard Moisture sensitivity; Base-induced polymerization

Decomposition Pathway 1: Base-Promoted Sulfene Formation

The "Hidden" Yield Killer

Unlike aromatic sulfonyl chlorides, aliphatic analogs possess acidic protons on the


-carbon. In the presence of tertiary amines (e.g., Triethylamine, DIPEA), the dominant reaction pathway is often not  direct nucleophilic substitution, but rather an E2-like elimination to form a highly reactive Sulfene  intermediate.[1]
Mechanism[3][4][5][6][7][8][9]
  • Elimination: Base abstracts an

    
    -proton while chloride leaves.
    
  • Sulfene Formation: A transient double bond forms between Carbon and Sulfur (

    
    ).
    
  • Fate of Sulfene: The sulfene is extremely electrophilic and will react indiscriminately with any nucleophile (amine, water, or even another sulfene molecule) to form oligomers.

Troubleshooting Guide

Q: Why am I observing "dimers" or complex mixtures in my LCMS? A: You likely added the base before the nucleophile or added the base too quickly. The excess base generated sulfene, which polymerized or reacted with the solvent.

Q: Why is my yield <50% despite full consumption of starting material? A: The sulfene intermediate may have been hydrolyzed by trace water in the solvent (faster than the amine coupling) or cyclized with itself.

Diagram: Sulfene Pathway

SulfenePathway Start 2-(Oxan-4-yl)ethane-1-sulfonyl chloride Sulfene Sulfene Intermediate [R-CH=SO2] Start->Sulfene -HCl (Fast Elimination) Base Base (Et3N) Base->Sulfene Product Target Sulfonamide Sulfene->Product + Amine (Trapping) SideProd Oligomers / Sulfonic Acid Sulfene->SideProd + H2O / Self-Reaction

Caption: Base-mediated elimination generates a reactive sulfene, which must be trapped immediately by the nucleophile to avoid side reactions.

Decomposition Pathway 2: Hydrolytic Degradation

The Storage & Handling Risk

Sulfonyl chlorides are hygroscopic. Upon contact with water, they hydrolyze to the corresponding sulfonic acid and HCl. This reaction is autocatalytic: the generated HCl protonates the sulfonyl oxygen, making the sulfur more electrophilic and accelerating further hydrolysis.

Mechanism[3][4][5][6][7][8][9]
  • Neutral pH: Direct

    
     attack of water on Sulfur.
    
  • Basic pH: Hydroxide acts as a base to generate sulfene (see Pathway 1), which is then trapped by water to form the sulfonate.

Troubleshooting Guide

Q: Why has my liquid turned into a viscous gum or solid? A: Hydrolysis produces 2-(oxan-4-yl)ethane-1-sulfonic acid , which is often a solid or viscous oil due to strong hydrogen bonding. The white fumes upon opening the bottle are HCl gas.

Q: How do I remove the sulfonic acid impurity? A: Sulfonic acids are highly water-soluble.

  • Protocol: Dissolve the mixture in DCM or EtOAc. Wash 3x with saturated NaHCO₃. The sulfonyl chloride stays in the organic layer; the sulfonic acid (as a salt) moves to the aqueous layer.

Decomposition Pathway 3: Thermal Desulfonylation

The Distillation Hazard

Aliphatic sulfonyl chlorides are thermally unstable. Heating them above 100°C (or lower under vacuum) can trigger the loss of sulfur dioxide (


), converting the functional group into a simple alkyl chloride.
Mechanism


This is often a radical chain mechanism. The "Oxan-4-yl" ether linkage is relatively stable, but the C-S bond is weak.
Troubleshooting Guide

Q: I tried to distill the compound and the pressure spiked. What happened? A: You triggered thermal desulfonylation. The rapid release of


 gas caused the pressure spike. Do not distill this compound at atmospheric pressure. 

Q: My NMR shows a triplet at 3.6 ppm instead of 3.8 ppm. Is this the product? A: No. This shift likely corresponds to the alkyl chloride decomposition product (


) rather than the sulfonyl chloride (

).
Diagram: Thermal & Hydrolytic Pathways

Decomposition Compound 2-(Oxan-4-yl)ethane-1-sulfonyl chloride Desulf Alkyl Chloride + SO2 (Gas) Compound->Desulf Thermal Homolysis Hydrolysis Sulfonic Acid + HCl Compound->Hydrolysis Nucleophilic Attack Heat Heat (>100°C) Heat->Desulf Water Moisture (H2O) Water->Hydrolysis

Caption: Thermal stress leads to gas evolution (SO2), while moisture leads to acid formation.

Analytical Reference & Validation

Use this table to interpret NMR data and validate the integrity of your reagent before use.

Species

NMR Shift (

-CH

)
MultiplicityNotes
Intact Sulfonyl Chloride 3.75 - 3.85 ppm TripletDownfield due to strong electron withdrawal of

.
Sulfonic Acid (Hydrolysis) 3.00 - 3.20 ppmTripletSignificant upfield shift; highly acidic proton may wander.
Alkyl Chloride (Thermal) 3.50 - 3.60 ppmTripletDistinct shift; loss of integration in other regions.
Sulfene Dimer Complex / MultipletsMultipletLoss of simple triplet structure; appearance of vinyl protons if trapped.
Quick Purity Test (The "Silver Nitrate" Check)
  • Dissolve 1 drop of the compound in 1 mL acetonitrile.

  • Add 1 drop of aqueous

    
    .
    
  • Result:

    • Immediate heavy precipitate: High levels of free HCl (Hydrolysis has occurred).

    • Slow/Slight turbidity: Acceptable quality (Sulfonyl chlorides react slowly with neutral water).

Optimized Experimental Protocol

Goal: Minimize sulfene formation and hydrolysis during sulfonamide synthesis.

  • Solvent: Use anhydrous DCM or THF. Avoid protic solvents.

  • Temperature: Cool reaction mixture to 0°C or -10°C .

  • Order of Addition (CRITICAL):

    • Dissolve Amine (1.0 equiv) and Base (1.2 equiv, e.g., Et3N) in solvent.

    • Add Sulfonyl Chloride (1.1 equiv) dissolved in solvent dropwise to the amine/base mixture.

    • Why? This ensures the sulfonyl chloride is always in the presence of the nucleophile (amine) to trap the sulfene immediately as it forms.

  • Quench: Once TLC shows consumption, quench with dilute HCl (1M) to remove unreacted amine and hydrolyze excess sulfonyl chloride.

References

  • King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link Establishes the mechanism of base-promoted elimination-addition (sulfene pathway) for aliphatic sulfonyl chlorides.

  • Opitz, G. (1967). "Sulfines and Sulfenes."[2] Angewandte Chemie International Edition, 6(12), 107–123. Link Comprehensive review of sulfene reactivity and trapping methods.

  • BenchChem Technical Library. "Reactivity of the Sulfonyl Chloride Functional Group." Link General handling and safety protocols for sulfonyl chloride reagents.

  • Sigma-Aldrich Safety Data Sheet. "Ethanesulfonyl chloride." Link Safety and physical property data for the closest structural analog.

Sources

How to handle moisture-sensitive sulfonyl chlorides in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chlorides

Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Guide to Stability, Synthesis, and Purification of Sulfonyl Chlorides (R-SO₂Cl)

Introduction: The Nature of the Beast

Sulfonyl chlorides are the workhorses of medicinal chemistry (sulfonamide synthesis) and protection group strategy (tosylates/mesylates). However, they are notoriously temperamental. Their high electrophilicity, which makes them useful, also makes them prone to rapid hydrolysis upon contact with atmospheric moisture.

This guide is not a textbook; it is a troubleshooting manual designed to address the specific failure modes of these reagents.

Module 1: Material Integrity (Storage & Assessment)

User Issue: "I opened my bottle of p-toluenesulfonyl chloride (TsCl), and it’s a solid block/wet sludge. Can I still use it?"

Technical Insight: The Autocatalytic Trap

Sulfonyl chlorides degrade via hydrolysis, producing the corresponding sulfonic acid (


) and hydrogen chloride (

).

The Causality: This reaction is often autocatalytic. The generated

is hygroscopic, pulling more moisture from the air, accelerating further hydrolysis. If your reagent is "wet" or fuming, the purity has likely compromised the stoichiometry of your future reaction.
Diagnostic Protocol: The "Go/No-Go" Decision

Before committing valuable starting material, validate your reagent.

1. Visual & Olfactory Check:

  • Fuming: If opening the bottle releases white smoke (HCl gas interacting with moist air), significant hydrolysis has occurred.

  • Physical State: Liquid sulfonyl chlorides (e.g., Methanesulfonyl chloride, MsCl) should be clear. Cloudiness indicates HCl/sulfonic acid formation. Solid reagents (TsCl) should be free-flowing crystals, not a fused cake.

2. The Melting Point Test (For Solids):

  • Pure TsCl melts at 67–69 °C .[1]

  • Impure material (contaminated with TsOH) often melts significantly lower (depression) or has a wide range (e.g., 55–60 °C).

3. The NMR Validation (The Gold Standard):

  • Run a quick

    
    -NMR in 
    
    
    
    .
  • Sign of Failure: Look for a shift in aromatic protons or extra peaks. For TsCl, the methyl group is at ~2.4 ppm. A second methyl peak slightly downfield often indicates the sulfonic acid or anhydride impurity.

Visual Logic: Reagent Assessment Workflow

ReagentQC Start Inspect Reagent Bottle Fuming Visible Fuming/Smoke? Start->Fuming Liquid Liquid Reagent (e.g., MsCl) Fuming->Liquid No Solid Solid Reagent (e.g., TsCl) Fuming->Solid No Discard Discard (Safety Risk) Fuming->Discard Yes (Severe HCl) Cloudy Cloudy/Precipitate? Liquid->Cloudy Cake Fused Cake? Solid->Cake Distill Vacuum Distillation Required Cloudy->Distill Yes Use Proceed to Reaction Cloudy->Use No (Clear) Recryst Recrystallize (CHCl3/Pet Ether) Cake->Recryst Yes Cake->Use No (Crystalline)

Figure 1: Decision matrix for determining the usability of sulfonyl chloride reagents based on physical state and visual cues.

Module 2: Reaction Execution (Synthesis & Handling)

User Issue: "My yield is low, and I see a lot of unreacted starting material despite adding excess sulfonyl chloride."

Technical Insight: Competitive Kinetics

The reaction of an amine/alcohol with a sulfonyl chloride is a race between the nucleophile (your amine) and adventitious water.

  • The Trap: If you add the sulfonyl chloride too slowly in a humid environment, or if your solvent is "wet," water wins. The sulfonyl chloride hydrolyzes before it finds your amine.

  • The Fix: You must bias the kinetics. High local concentration of the nucleophile and low temperature (to suppress hydrolysis relative to sulfonylation) are key.

Standard Operating Procedure (SOP): The Anhydrous Protocol

1. Solvent Drying: Do not trust "anhydrous" bottles that have been open for a week. Use freshly distilled DCM (from


) or THF (from Na/Benzophenone), or use a solvent purification system (SPS).

2. The Base Trap: You must use a base (Pyridine, Triethylamine, or DIPEA) to scavenge the HCl generated.

  • Why? If HCl accumulates, it can protonate your amine nucleophile, rendering it non-nucleophilic (

    
    ), killing the reaction.
    

3. Addition Protocol (The "Cold & Slow" Rule):

  • Step A: Dissolve Amine + Excess Base (1.5–2.0 equiv) in dry solvent. Cool to 0 °C .[2]

  • Step B: Dissolve Sulfonyl Chloride in a minimal amount of dry solvent (do not add solid directly; it clumps and creates hot spots).

  • Step C: Add the Sulfonyl Chloride solution dropwise.

    • Observation: You may see a white precipitate immediately (Amine-HCl salt or Pyridine-HCl). This is good.

Troubleshooting Table: Reaction Failures
SymptomProbable CauseCorrective Action
Sluggish Reaction Wet solvent/reagent; HCl protonating amine.Add more base (TEA/Pyridine). Add DMAP (catalytic) to activate the sulfonyl chloride.
Exotherm/Fuming Addition too fast; Water in solvent.Stop addition. Cool to -10°C. Check solvent water content (Karl Fischer).
Low Yield (Oligomers) Polysulfonylation (if amine is primary).Use dilute conditions. Add sulfonyl chloride to the amine (inverse addition).

Module 3: Workup & Purification (The Cleanup)

User Issue: "I have a stubborn impurity that co-elutes with my product. How do I get rid of excess TsCl?"

Technical Insight: The "Delayed Hydrolysis" Hazard

Simply washing with water does not instantly destroy excess sulfonyl chloride. Sulfonyl chlorides are surprisingly stable to pure water at neutral pH because they are hydrophobic (oily drops protect the internal reagent).

  • The Danger: If you concentrate the organic layer with unreacted TsCl, it will concentrate, hydrolyze later in the rotovap or on the column, releasing HCl and destroying your product.

Purification Protocols

Protocol A: The Nucleophilic Quench (Recommended) Before aqueous workup, add a "sacrificial" nucleophile to kill the excess reagent.

  • Reagent: N,N-Dimethylethylenediamine (DMEDA) or Morpholine (0.5 equiv excess relative to TsCl).

  • Action: Stir for 15 mins at RT.

  • Result: The excess TsCl becomes a highly polar sulfonamide.

  • Removal: This polar byproduct is easily washed away with dilute acid (1M HCl) or stays at the baseline of a silica column.

Protocol B: Recrystallization of TsCl (Reagent Purification) If your starting material is the problem (see Module 1), purify it before the reaction.

  • Dissolve impure TsCl in minimum boiling Chloroform or Toluene .

  • Add 5 volumes of Petroleum Ether (or Hexanes).

  • Cool to 0 °C. Pure TsCl crystallizes; TsOH and impurities stay in the mother liquor.

  • Filter and dry in a vacuum desiccator (essential to prevent immediate re-hydrolysis).

Visual Logic: Workup Pathway

WorkupLogic Reaction Reaction Complete (TLC Check) Quench Add Nucleophile (e.g., Morpholine) Reaction->Quench Scavenge Excess R-SO2Cl Wash Acidic Wash (1M HCl) Quench->Wash Remove Amine/Base Sep Phase Separation Wash->Sep OrgPhase Organic Phase (Product) Sep->OrgPhase AqPhase Aqueous Phase (Byproducts) Sep->AqPhase

Figure 2: Optimized workup flow using a nucleophilic quench to ensure complete removal of electrophilic impurities.

Module 4: Safety & Waste Disposal

User Issue: "I put the waste in the drum and the bottle exploded."

The Hazard: Pressure Buildup. Never place unquenched sulfonyl chloride solutions into a sealed waste container. Slow hydrolysis with moisture in the waste drum will generate HCl gas, pressurizing the vessel until failure.

Disposal Protocol:

  • Controlled Hydrolysis: Pour the waste solution slowly into a beaker of ice water containing Sodium Hydroxide (NaOH) or Sodium Bicarbonate .

  • Stir: Allow to stir for 1-2 hours.

  • Check pH: Ensure pH is basic (neutralizes the generated sulfonic acid and HCl).

  • Disposal: Only then transfer to the aqueous waste stream.

References

  • Org. Synth. 1929, 9, 88. p-Toluenesulfonyl Chloride Purification. [Link]

  • New Jersey Dept of Health. Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride. [Link]

  • Koan, Y. et al. Development of a Continuous Flow Synthesis of Sulfonyl Chlorides. React.[3][4][5][6][7][8] Chem. Eng., 2019. [Link]

Sources

Technical Support Center: Purification of 2-(oxan-4-yl)ethanesulfonamide

[1][2]

Ticket ID: #PUR-THP-SA-001 Topic: Impurity Removal & Workup Optimization Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction

You are encountering purity issues with 2-(oxan-4-yl)ethanesulfonamide (also known as 2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide).[1][2] This is a common challenge in sulfonamide synthesis, particularly when proceeding via the sulfonyl chloride intermediate.

The tetrahydropyran (THP) ring increases the polarity of your molecule compared to simple alkyl chains, which complicates standard aqueous workups. This guide provides a chemically grounded troubleshooting protocol to separate your product from its three primary contaminants: sulfonic acids , inorganic salts , and dimers .[2]

Module 1: Impurity Profiling

Before attempting purification, you must identify what you are removing.[2] In the synthesis of primary sulfonamides (

Impurity TypeChemical Structure / IdentityOriginPhysical Behavior
Hydrolysis Byproduct 2-(oxan-4-yl)ethanesulfonic acid (

)
Moisture reacting with sulfonyl chloride precursor.[1][2]Highly acidic; forms water-soluble salts.[1][2]
Inorganic Salts Ammonium Chloride (

)
Byproduct of ammonia reacting with HCl (generated during substitution).[2]Water-soluble; insoluble in most organics.[1][2]
Dimer (Bis-sulfonamide)

Reaction of the product sulfonamide (nucleophile) with unreacted sulfonyl chloride.[1][2]Lipophilic; difficult to separate by extraction.[1][2]

Module 2: The "pH Swing" Extraction Protocol

The most effective way to purify this compound is exploiting the pKa differential .

  • Sulfonic Acid (

    
    ):  Strong acid (pKa < 1).[1][2] Ionized (
    
    
    ) at pH > 2.[1][2]
  • Sulfonamide (

    
    ):  Weak acid (pKa ~10.5).[1][2] Neutral at pH 7; Ionized (
    
    
    ) only at pH > 11.[1][2]
Step-by-Step Extraction Guide

Goal: Keep the Sulfonic Acid in the Aqueous Phase and the Sulfonamide in the Organic Phase .

  • Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) .[1][2]

    • Note: If the THP ring makes it too polar for pure EtOAc, use a 9:1 mixture of EtOAc:THF. Avoid alcohols (they interfere with partitioning).[1][2]

  • The Acidic Wash (Removal of Amines):

    • Wash the organic layer with 1M HCl .[1]

    • Why? This removes any unreacted amines or basic impurities.[1][2] Your sulfonamide remains neutral and stays in the organic layer.[1]

  • The Bicarbonate Wash (Critical Step - Removal of Sulfonic Acid):

    • Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (

      
      ) .[2]
      
    • Mechanism:[1][2][3][4][5] The pH of bicarbonate is ~8.5.

      • The Sulfonic Acid is deprotonated to

        
         (highly water-soluble) 
        
        
        Goes to Aqueous .[1][2]
      • The Sulfonamide remains protonated/neutral (pKa ~10.[2]5)

        
        Stays in Organic .
        
  • The Brine Wash:

    • Wash with saturated NaCl to remove residual water.[1][2]

  • Drying:

    • Dry over

      
       or 
      
      
      and concentrate.[1][2]
Visualizing the Logic

PurificationLogicCrudeCrude Mixture(Sulfonamide + Sulfonic Acid + Salts)DissolveDissolve in EtOAcCrude->DissolveWash1Wash with NaHCO3 (sat.)pH ~8.5Dissolve->Wash1SeparationPhase SeparationWash1->SeparationOrgLayerOrganic Layer(Contains Sulfonamide)Separation->OrgLayerNeutral SpeciesAqLayerAqueous Layer(Contains R-SO3Na + NH4Cl)Separation->AqLayerIonic Species

Caption: Separation logic based on pKa differences between sulfonamides and sulfonic acids.

Module 3: Removing the "Dimer" (Recrystallization)

If your product is still impure after the extraction (often indicated by a "double spot" on TLC or extra peaks in the aromatic/sulfonamide region of NMR), you likely have the bis-sulfonamide dimer . This cannot be removed by extraction as it is neutral.[1][2]

Recommended Solvent Systems: The THP ring imparts specific solubility characteristics.[1] You need a system where the dimer (more lipophilic) stays in solution or the product crystallizes preferentially.

Solvent SystemRatio (v/v)Protocol
IPA / Heptane 1:3Dissolve in hot Isopropyl Alcohol (IPA).[1][2] Add hot Heptane until cloudy. Cool slowly.
Ethanol / Water 9:1Good for removing inorganic salts if they persisted.[1][2][6]
EtOAc / Hexane 1:2Standard method.[1][2] Dissolve in min. boiling EtOAc; add Hexane.

Troubleshooting "Oiling Out": The THP group lowers the melting point. If your product oils out instead of crystallizing:

  • Re-heat to dissolve the oil.[1][2]

  • Add a seed crystal (if available) or scratch the glass.[1][2]

  • Add more solvent (dilution favors crystallization over oiling for impurities).[1][2]

  • Cool slower (wrap the flask in foil/towel).

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is water-soluble and I'm losing yield in the aqueous wash. What do I do?

A: The THP ring and sulfonamide group can interact with water.[1]

  • Diagnosis: Check the aqueous layer by TLC.[1] If product is present:

  • Solution: Saturate the aqueous layer with solid NaCl ("salting out").[2] This increases the ionic strength, forcing the organic sulfonamide back into the organic layer. Perform "back-extractions" (extract the aqueous layer 3x with EtOAc).[1][2]

Q2: I see a peak at ~10-11 ppm in 1H NMR that disappears with D2O shake. Is this impurity?

A: No. That is likely your sulfonamide

12
  • Verification: Primary sulfonamide protons typically appear between 6.5–7.5 ppm in DMSO-

    
    , but can shift downfield if hydrogen bonding occurs.[1][2] If the integral is 2H, it is your product.
    
Q3: Can I use chromatography instead of extraction?

A: Yes, but sulfonic acids streak badly on silica.

  • Fix: If you must column, use a mobile phase containing 1% Acetic Acid .[2] This keeps the sulfonic acid protonated and moving, preventing it from permanently binding to the baseline of your silica column.

  • Suggested Gradient: 0

    
     10% Methanol in Dichloromethane (DCM).[1][2]
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (Standard protocols for sulfonamide synthesis and purification).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.[2] (Mechanisms of sulfonyl chloride hydrolysis).

  • PubChem. 2-(oxan-4-yl)ethanesulfonamide Compound Summary. National Library of Medicine.[1][2] [Link]

  • DrugBank. Sulfonamide pKa and Physical Properties. [Link][1][2]

Technical Support Center: Work-up Procedures for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Critical Handling

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a specialized aliphatic sulfonyl chloride featuring a tetrahydropyran (oxane) ring linked to an ethyl spacer. Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), aliphatic variants possess distinct reactivity and stability profiles that dictate specific work-up protocols.

Core Physicochemical Constraints
  • Thermal Instability: Aliphatic sulfonyl chlorides are prone to thermal decomposition (desulfonylation) and rapid hydrolysis. Reaction and quench temperatures must be controlled (0–5 °C).

  • Polarity Modulation: The oxane ring acts as a polar ether motif. While it improves water solubility of the final drug candidate, it complicates liquid-liquid extraction (LLE) by increasing the affinity of the product for the aqueous phase.

  • Ring Stability: The 4-substituted oxane ring is a cyclic ether, not an acid-labile acetal (unlike 2-THP protecting groups). It is stable to standard acidic (HCl) and basic (NaHCO₃/NaOH) work-up conditions [1].

Standard Work-up Protocol (The "Happy Path")

Recommended for standard sulfonylation reactions (e.g., reaction with amines in DCM or THF).

Phase 1: Quenching & Hydrolysis

Objective: Deactivate excess reagent without degrading the sulfonamide product.

  • Cool Down: Place the reaction vessel in an ice bath (0 °C).

  • Controlled Quench: Add 1.0 M aqueous HCl dropwise.

    • Why? Acidic quenching prevents the formation of sulfonate esters (if alcohols are present) and protonates the amine base (e.g., TEA, Pyridine) to render it water-soluble [2].

  • Agitation: Stir vigorously for 15 minutes at 0–5 °C.

Phase 2: Liquid-Liquid Extraction (LLE)

Objective: Separate the sulfonamide product from the sulfonic acid byproduct and amine salts.

LayerComponents Targeted for RemovalRecommended Wash Solution
Organic Target Product (Sulfonamide) Solvent: DCM or EtOAc (See Troubleshooting for polarity issues)
Aqueous 1 Amine Base (as H-Cl salt), Pyridine1.0 M HCl (Acidic Wash)
Aqueous 2 Sulfonic Acid Byproduct Saturated NaHCO₃ (Mild Basic Wash)
Aqueous 3 Residual Water/SaltsSaturated NaCl (Brine)

Protocol:

  • Dilute reaction mixture with Dichloromethane (DCM) .

  • Wash 1 (Acidic): Wash organic layer with 1.0 M HCl. Separate layers. Discard aqueous (top) layer.

  • Wash 2 (Basic - Critical): Wash organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1] This converts the hydrolysis byproduct (2-(oxan-4-yl)ethanesulfonic acid) into its sodium salt (

      
      ), which is highly water-soluble and partitions out of the organic phase [3].
      
    • Caution: Do not use strong bases (NaOH) if your product is a primary sulfonamide (

      
      , pKa ~10), as it may deprotonate and be lost to the aqueous layer.
      
  • Wash 3 (Drying): Wash with Brine.[2][3][4] Dry over anhydrous

    
    .[4][5] Filter and concentrate < 40 °C .
    

Visual Workflow: Extraction Logic

The following diagram illustrates the decision logic for isolating the product based on phase behavior.

WorkUpWorkflow Start Reaction Complete (Sulfonyl Chloride + Amine) Quench Quench with 1M HCl (0°C) Start->Quench Extract Add DCM + Water Phase Separation Quench->Extract CheckLayers Where is the Product? Extract->CheckLayers OrgLayer Organic Layer (Contains Product + R-SO3H) CheckLayers->OrgLayer Standard AqLayer Aqueous Layer (Contains Amine Salts) CheckLayers->AqLayer Discard BicarbWash Wash with Sat. NaHCO3 OrgLayer->BicarbWash CheckEmulsion Emulsion Formed? BicarbWash->CheckEmulsion BreakEmulsion Add Brine or Filter through Celite CheckEmulsion->BreakEmulsion Yes SepBicarb Separate Layers CheckEmulsion->SepBicarb No BreakEmulsion->SepBicarb AqWaste Aqueous Waste (Contains Sulfonate Salt) SepBicarb->AqWaste Discard FinalOrg Organic Phase SepBicarb->FinalOrg Keep Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Caption: Figure 1. Standard liquid-liquid extraction workflow for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride reactions, highlighting the critical bicarbonate wash step for impurity removal.

Troubleshooting & FAQs

Field-tested solutions for common "Unhappy Path" scenarios.

Q1: I performed the Bicarb wash, but I still see a spot on TLC at the baseline. What is it?

Diagnosis: This is likely the sulfonic acid byproduct (


) that was not fully extracted, or your product is extremely polar.
Solution: 
  • Verify pH: Ensure the aqueous layer during the Bicarb wash is actually basic (pH > 8). If the acid byproduct concentration is high, it neutralizes the NaHCO₃. Add more Bicarb until pH persists > 8.

  • Polarity Check: The oxane ring increases polarity. If your product is also polar, it might co-elute or stick. Run a TLC in 10% MeOH/DCM. If the spot moves, it is likely your product. If it stays at the origin, it is the sulfonic acid salt.

Q2: My yield is very low, and the product seems to be lost in the aqueous phase.

Diagnosis: The "Oxane Effect." The combination of the polar ether ring and the sulfonamide moiety can make the molecule water-soluble, especially if the organic solvent is not polar enough. Solution:

  • Switch Solvents: Do not use Hexane/Ether. Use DCM or Ethyl Acetate .[5]

  • Salting Out: Saturate the aqueous phase with NaCl (solid) to force the organic product out (Salting-out effect).

  • Rescue Protocol: Re-extract the combined aqueous waste with CHCl₃/Isopropanol (3:1) . This aggressive solvent mixture recovers polar sulfonamides that DCM leaves behind [4].

Q3: How do I remove unreacted Sulfonyl Chloride without an aqueous work-up?

Scenario: Parallel synthesis or water-sensitive products.[5] Solution: Use a Solid-Supported Scavenger .

  • Add Polymer-Supported Trisamine (PS-Trisamine) or PS-Morpholine (approx. 2-3 equivalents relative to excess chloride).

  • Agitate at room temperature for 2 hours.

  • The amine resin reacts with the sulfonyl chloride to form a covalent sulfonamide bond on the bead.

  • Filter the resin.[5] The filtrate contains your pure product.

Q4: Is the oxane ring sensitive to the HCl wash?

Analysis: No. The oxane (tetrahydropyran) in this reagent is a 4-substituted cyclic ether. It lacks the acetal linkage found in 2-substituted THP protecting groups. Verdict: It is chemically stable to 1M HCl washes and standard silica chromatography [1].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem Technical Support. (2025). Sulfonyl Chloride Work-up Protocols. Link

  • Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press.
  • Pfizer Global R&D. (2006). Common solvents for extracting polar compounds from aqueous media. Journal of Medicinal Chemistry (General reference on "salting out" and CHCl3/IPA extractions).
  • PubChem. (2025). Compound Summary: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride.[6][7] Link

Sources

Preventing hydrolysis of 2-(oxan-4-yl)ethanesulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(oxan-4-yl)ethanesulfonyl chloride

Welcome to the technical support guide for 2-(oxan-4-yl)ethanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this reagent, with a primary focus on preventing its hydrolysis during synthetic applications. The following sections offer in-depth answers to common questions, a practical troubleshooting guide, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-(oxan-4-yl)ethanesulfonyl chloride is giving low yields, and I suspect hydrolysis. What is causing this?

A1: 2-(oxan-4-yl)ethanesulfonyl chloride is an aliphatic sulfonyl chloride and, like most sulfonyl chlorides, is highly susceptible to hydrolysis. The sulfur atom is highly electrophilic, making it a prime target for nucleophilic attack by water. This reaction is often faster than the desired reaction with your substrate (e.g., an amine or alcohol) if proper precautions are not taken. The hydrolysis reaction produces the corresponding sulfonic acid and hydrochloric acid (HCl), neither of which will participate in the desired coupling reaction, thus lowering your yield.[1] Key causes of hydrolysis include:

  • Atmospheric Moisture: Exposure of the reagent or reaction to humid air.

  • Wet Solvents: Using solvents that have not been rigorously dried.

  • Contaminated Glassware: Failure to properly dry glassware before use.

  • Improper Workup: Performing aqueous workups at room temperature or for extended periods can hydrolyze unreacted sulfonyl chloride.[1]

Q2: What are the visible signs of 2-(oxan-4-yl)ethanesulfonyl chloride degradation in my reaction?

A2: While there may not be a distinct color change associated with the hydrolysis of this specific aliphatic sulfonyl chloride, signs of degradation can be inferred from the reaction's progress. A common indicator is the precipitation of your amine substrate's hydrochloride salt. The hydrolysis of the sulfonyl chloride generates HCl, which will react with any free amine in your reaction mixture, rendering it non-nucleophilic and causing it to crash out of most organic solvents. If you observe unexpected salt formation, it is a strong indication that hydrolysis is occurring.

Q3: Can I use an aqueous workup for my reaction involving 2-(oxan-4-yl)ethanesulfonyl chloride?

A3: Yes, an aqueous workup can be performed, but it must be done with care to minimize hydrolysis of any unreacted sulfonyl chloride.[1] It is recommended to perform all aqueous washes at a low temperature (e.g., 0 °C) and as quickly as possible.[1] A standard workup often involves washing with dilute acid, water, and then a basic solution like saturated sodium bicarbonate to remove the sulfonic acid byproduct and any excess acid.[2]

Q4: Is it better to use pyridine or triethylamine as a base in my reaction?

A4: Both pyridine and triethylamine are commonly used bases in sulfonylation reactions.[3] Their primary role is to neutralize the HCl generated during the reaction.[2]

  • Pyridine: Can act as a nucleophilic catalyst, potentially accelerating the reaction. It is less basic than triethylamine.

  • Triethylamine (TEA): Is a stronger, non-nucleophilic base.[3] The choice may depend on your specific substrate. For many standard reactions, triethylamine is a suitable and cost-effective choice. If you are experiencing slow reaction rates, pyridine may offer a catalytic advantage.[4][5]

Troubleshooting Guide: Hydrolysis and Side Reactions

This guide will help you diagnose and solve common problems encountered when using 2-(oxan-4-yl)ethanesulfonyl chloride.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Extensive Hydrolysis of the Sulfonyl Chloride: This is the most common issue, arising from moisture in the reaction.Ensure Rigorous Anhydrous Conditions: • Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours.[1] • Use freshly opened anhydrous solvents or solvents dried over molecular sieves.[6] • Run the reaction under an inert atmosphere (Nitrogen or Argon).
Incorrect Stoichiometry: An insufficient amount of the sulfonyl chloride or amine can lead to incomplete conversion.Optimize Stoichiometry: • Typically, a slight excess (1.1-1.2 equivalents) of the amine is used to ensure the complete consumption of the sulfonyl chloride.
Formation of a White Precipitate (Amine Salt) Generation of HCl from Hydrolysis: The sulfonyl chloride is hydrolyzing, and the resulting HCl is reacting with your amine starting material.Improve Anhydrous Technique: See above.Ensure Sufficient Base: Use at least 1.5-2.0 equivalents of a tertiary amine base (e.g., triethylamine or pyridine) to scavenge all generated HCl.
Product is Contaminated with Sulfonic Acid Hydrolysis During Reaction or Workup: The sulfonyl chloride has reacted with water.Optimize Workup: • Before the main aqueous workup, consider a "nucleophilic quench" by adding a small amount of methanol or ammonia to convert the highly reactive sulfonyl chloride into a more stable sulfonate ester or sulfonamide, which can be more easily separated during chromatography.[7] • During the workup, wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic sulfonic acid into the aqueous layer.[7]
Reaction is Sluggish or Incomplete Low Reactivity of the Nucleophile: Sterically hindered or electron-poor amines/alcohols may react slowly.Increase Reaction Temperature: After the initial addition at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (6-18 hours).Use a Catalytic Base: Consider using pyridine, which can act as a nucleophilic catalyst.[4]

Visualizing the Problem: The Hydrolysis Pathway

To effectively prevent the hydrolysis of 2-(oxan-4-yl)ethanesulfonyl chloride, it is crucial to understand the mechanism by which it degrades. The following diagram illustrates the nucleophilic attack of water on the electrophilic sulfur center.

Hydrolysis_Mechanism reagent 2-(oxan-4-yl)ethanesulfonyl chloride intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack water H₂O (Water) water->intermediate sulfonic_acid 2-(oxan-4-yl)ethanesulfonic Acid (Hydrolysis Product) intermediate->sulfonic_acid Loss of Cl⁻ hcl HCl intermediate->hcl Experimental_Workflow cluster_prep 1. Preparation (Anhydrous) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Flame-dry glassware p2 Use anhydrous solvents p3 Inert atmosphere (N₂/Ar) r1 Dissolve amine & base in solvent r2 Cool to 0 °C r1->r2 r3 Add sulfonyl chloride dropwise r2->r3 r4 Warm to RT & stir 6-18h r3->r4 w1 Quench at 0 °C w2 Sequential washes (Acid, Base, Brine) w1->w2 w3 Dry organic layer w2->w3 w4 Concentrate & Purify w3->w4 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

Sources

Technical Support Center: Column Chromatography of 2-(Oxan-4-yl)ethane-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the column chromatography purification of 2-(oxan-4-yl)ethane-1-sulfonyl chloride and its derivatives. As these compounds are often key intermediates in medicinal chemistry, their purity is paramount. This document offers practical, field-proven insights to help you navigate the nuances of their purification, troubleshoot common issues, and ensure the integrity of your synthetic products.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the column chromatography of these specific sulfonyl chloride derivatives.

Q1: Is standard silica gel column chromatography a suitable method for purifying 2-(oxan-4-yl)ethane-1-sulfonyl chloride derivatives?

A1: Yes, in most cases, standard silica gel flash chromatography is a viable and effective method for the purification of these aliphatic sulfonyl chlorides.[1][2] The key to success lies in the careful selection of the mobile phase and the awareness of the potential for on-column degradation.

Q2: What is the primary challenge when purifying sulfonyl chlorides on silica gel?

A2: The main challenge is the inherent reactivity of the sulfonyl chloride functional group. Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is a highly polar and often undesired byproduct.[3] While many sulfonyl chlorides are stable enough for chromatographic purification, this potential for degradation must be considered.[4]

Q3: What is a good starting mobile phase for the TLC analysis and column chromatography of these compounds?

A3: A good starting point for developing your TLC and column conditions is a non-polar solvent system, typically a mixture of hexanes (or petroleum ether) and ethyl acetate.[1][2] Based on the structure of 2-(oxan-4-yl)ethane-1-sulfonyl chloride, which contains a relatively non-polar oxane ring and an ethyl chain, the compound is expected to have a moderate polarity. A starting solvent system of 10-30% ethyl acetate in hexanes is a reasonable initial condition to screen.

Q4: How can I visualize 2-(oxan-4-yl)ethane-1-sulfonyl chloride derivatives on a TLC plate?

A4: Since these compounds may not be UV active, visualization can be achieved using a potassium permanganate (KMnO₄) stain. The sulfonyl chloride functional group is susceptible to oxidation by permanganate, which will result in a yellow or brown spot on a purple background. Another general-purpose stain that can be effective is ceric ammonium molybdate (CAM).

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of 2-(oxan-4-yl)ethane-1-sulfonyl chloride derivatives.

Issue 1: Product Degradation on the Column (Streaking on TLC, Low Recovery)

Symptoms:

  • A streak of a more polar byproduct is observed on the TLC plate of the collected fractions.

  • The overall yield after column chromatography is significantly lower than expected.

  • NMR analysis of the purified product shows the presence of the corresponding sulfonic acid.

Causality: The acidic nature of the silica gel is likely causing the hydrolysis of your sulfonyl chloride to the sulfonic acid. This is a common issue with acid-sensitive compounds.

Solutions:

  • Use Deactivated Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a non-nucleophilic base, such as triethylamine (TEA), to your mobile phase. A concentration of 0.1-1% (v/v) TEA in the eluent is typically sufficient. It is crucial to also prepare the silica gel slurry for packing the column in the TEA-containing mobile phase to ensure the entire stationary phase is neutralized.

  • Run the Column Quickly: Minimize the time your compound spends on the column. A faster flow rate during flash chromatography can reduce the contact time with the silica gel and thus limit the extent of degradation.

  • Alternative Stationary Phases: If degradation persists even with deactivated silica, consider using a less acidic or neutral stationary phase.

    • Florisil® (Magnesium Silicate): This is a milder adsorbent than silica gel and can be a good alternative for acid-sensitive compounds.

    • Neutral Alumina: Basic compounds are often purified on alumina, but neutral alumina can also be used for sensitive compounds that degrade on silica.

Issue 2: Poor Separation of the Product from Impurities

Symptoms:

  • The TLC shows co-elution of the desired product with one or more impurities.

  • The Rf value of the product is too high (>0.5) or too low (<0.1) in the initial solvent system.

Causality: The polarity of the chosen mobile phase is not optimal for achieving good separation between your product and the impurities.

Solutions:

  • Optimize the Mobile Phase:

    • Adjusting Polarity: If the Rf is too high, decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). If the Rf is too low, increase the polarity (increase the percentage of ethyl acetate). The ideal Rf for the desired compound for good separation in column chromatography is generally in the range of 0.2-0.4.[5]

    • Changing Solvent System: If adjusting the polarity of a hexane/ethyl acetate system does not provide adequate separation, consider switching to a different solvent system. A common alternative is a mixture of dichloromethane (DCM) and hexanes or DCM and a small amount of methanol for more polar compounds.[1]

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel does not resolve the co-eluting impurities, the use of a different stationary phase like alumina or a reverse-phase silica gel (e.g., C18) could provide a different selectivity and achieve the desired separation.

Experimental Protocols

Protocol 1: Standard Column Chromatography on Silica Gel

This protocol outlines a general procedure for the purification of 2-(oxan-4-yl)ethane-1-sulfonyl chloride derivatives using standard silica gel.

Materials:

  • Crude 2-(oxan-4-yl)ethane-1-sulfonyl chloride derivative

  • Silica gel (60 Å, 40-63 µm particle size)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate stain

  • Glass column for chromatography

  • Collection tubes

Methodology:

  • TLC Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a TLC plate. c. Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with 80:20 hexanes:ethyl acetate). d. Visualize the plate using a potassium permanganate stain. e. Adjust the solvent system until the desired product has an Rf value between 0.2 and 0.4.[5]

  • Column Preparation: a. Prepare a slurry of silica gel in the optimized mobile phase. b. Pack the column with the slurry, ensuring there are no air bubbles. c. Add a layer of sand on top of the silica gel. d. Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading and Elution: a. Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. b. Carefully load the sample onto the top of the silica gel. c. Begin eluting with the mobile phase, collecting fractions in test tubes. d. Monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified sulfonyl chloride.

Protocol 2: Column Chromatography on Deactivated Silica Gel

This protocol is recommended if product degradation is observed with standard silica gel.

Materials:

  • Same as Protocol 1, with the addition of triethylamine (TEA).

Methodology:

  • Mobile Phase Preparation: Add 0.5% (v/v) of triethylamine to the optimized mobile phase determined from TLC analysis (e.g., for 1 L of 80:20 hexanes:ethyl acetate, add 5 mL of TEA).

  • TLC Analysis: Perform TLC analysis as in Protocol 1, but use the TEA-containing mobile phase. Note that Rf values may be slightly higher.

  • Column Preparation: a. Prepare a slurry of silica gel in the TEA-containing mobile phase. b. Pack and equilibrate the column with the TEA-containing mobile phase as described in Protocol 1.

  • Sample Loading and Elution: Proceed with sample loading, elution, and fraction collection as in Protocol 1, using the TEA-containing mobile phase throughout the process.

  • Product Isolation: Isolate the product as in Protocol 1. The small amount of triethylamine is volatile and will be removed during solvent evaporation.

Data Presentation

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, effective for a wide range of compounds.
Alternative Stationary Phase Deactivated Silica (with 0.5% TEA), Florisil®, Neutral AluminaFor acid-sensitive sulfonyl chlorides to prevent hydrolysis.
Initial Mobile Phase 10-30% Ethyl Acetate in HexanesGood starting point for moderately polar compounds.
Target Rf Value 0.2 - 0.4Provides optimal separation in column chromatography.[5]
TLC Visualization Potassium Permanganate StainEffective for visualizing sulfonyl chlorides.

Visualization of Troubleshooting Workflow

Troubleshooting_Sulfonyl_Chloride_Chromatography start Start Purification tlc Perform TLC Analysis (e.g., 20% EtOAc/Hexanes) start->tlc rf_check Is Rf of product between 0.2 and 0.4? tlc->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No degradation_check Any streaking or signs of degradation on TLC? rf_check->degradation_check Yes adjust_polarity->tlc run_column Run Column with Optimized Mobile Phase degradation_check->run_column No deactivate_silica Use Deactivated Silica Gel (add 0.5% TEA to eluent) degradation_check->deactivate_silica Yes low_yield Low Yield or Impure Product? run_column->low_yield deactivate_silica->run_column alt_stationary_phase Consider Alternative Stationary Phase (Florisil® or Neutral Alumina) alt_stationary_phase->tlc poor_separation Poor separation of spots? change_solvent Change Solvent System (e.g., DCM/Hexanes) poor_separation->change_solvent change_solvent->tlc success Pure Product Obtained low_yield->alt_stationary_phase Yes, degradation persists low_yield->poor_separation Yes, co-elution low_yield->success No

Caption: Troubleshooting workflow for column chromatography of sulfonyl chlorides.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Retrieved from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • 2-Sulfinyl-Oxetanes: Synthesis, Stability and Reactivity. (n.d.). CORE. Retrieved from [Link]

  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. DOI: 10.1055/s-0031-1289547.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022).
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Zhang, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551.
  • Organic Syntheses Procedure. (n.d.). 5,6-Dihydro-2H-pyran-2-one. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link]

  • PubChem. (n.d.). 2-(oxan-4-yl)ethane-1-sulfonyl chloride. Retrieved from [Link]

  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? [Online forum post]. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC? [Online forum post]. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2018). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society, 29(12), 2563-2570.
  • Watanabe, K., et al. (2012). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 7(6), 1343-1354.
  • Production method for tetrahydro-2h-pyran derivative. (2017). Google Patents.
  • Method for purifying methanesulphonyl chloride. (1997). Google Patents.
  • Watanabe, K., et al. (2012). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – A European Journal, 18(28), 8682-8689.
  • Zhang, Y., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methanesulfonyl chloride – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Validation of 2-(Oxan-4-yl)ethane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In drug discovery, 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a critical "building block" used to introduce the polar, metabolic-stability-enhancing tetrahydropyran (THP) motif into sulfonamide scaffolds. However, sulfonyl chlorides are inherently electrophilic and moisture-sensitive.

The primary analytical challenge is not just identifying the molecule, but distinguishing it from its hydrolysis product (sulfonic acid) and synthetic precursors (thiol or thioacetate) . Standard LC-MS often fails to distinguish the chloride from the acid due to in-situ hydrolysis during ionization.

This guide provides a definitive 1H NMR comparative analysis , establishing the spectral "fingerprint" of the active reagent versus its degraded "alternatives."

Structural Analysis & Predicted Spectral Assignment

To validate this compound, one must deconstruct it into two distinct spin systems: the Tetrahydropyran (THP) Ring and the Ethyl-Sulfonyl Chain .

The "Fingerprint" Region (Ethyl-Sulfonyl Chain)

The most diagnostic protons are those in the ethyl linker, specifically the


-methylene adjacent to the sulfonyl chloride.
PositionProton TypeChemical EnvironmentDiagnostic Shift (

, ppm)
Multiplicity

-CH

MethyleneAdjacent to -SO

Cl (Strong EWG)
3.65 – 3.75 Triplet (

Hz)

-CH

MethyleneBetween THP and

-CH

1.85 – 2.00 Quartet/Multiplet
The "Scaffold" Region (THP Ring)

The THP ring provides a complex multiplet pattern that confirms the presence of the oxane ring but is less sensitive to the sulfonyl chloride's integrity.

PositionProton TypeDiagnostic Shift (

, ppm)
Multiplicity
H-2, H-6 (eq) Ether

-H
3.90 – 4.00 Ddoublet of Doublets (dd)
H-2, H-6 (ax) Ether

-H
3.30 – 3.45 Triplet of Doublets (td)
H-4 Methine1.60 – 1.75 Multiplet
H-3, H-5 Ring

-H
1.30 – 1.65 Overlapping Multiplets

Expert Insight: The


-CH

signal at ~3.70 ppm is your primary "purity gauge." If this integral decreases relative to the THP ether protons (3.95 ppm), or if a new triplet appears upfield, degradation has occurred.

Comparative Analysis: Product vs. Impurities

This section compares the target sulfonyl chloride against its two most common "alternatives"—the hydrolysis impurity and the synthetic precursor.

Scenario A: Hydrolysis (Formation of Sulfonic Acid)

Upon exposure to atmospheric moisture, the -SO


Cl moiety hydrolyzes to -SO

H. This results in a significant upfield shift of the

-methylene protons due to the loss of the highly electronegative chlorine atom.
  • Target (Sulfonyl Chloride):

    
     ~3.70 ppm
    
  • Alternative (Sulfonic Acid):

    
     ~3.05 – 3.20 ppm
    
  • Visual Cue: Look for a "shadow triplet" emerging ~0.5 ppm upfield from the main peak.

Scenario B: Incomplete Oxidation (Thiol Precursor)

If synthesized from 2-(oxan-4-yl)ethane-1-thiol, unreacted starting material may persist. Thiols are significantly more shielded.

  • Target (Sulfonyl Chloride):

    
     ~3.70 ppm
    
  • Alternative (Thiol -SH):

    
     ~2.50 – 2.70 ppm (for the CH
    
    
    
    -S group).
Comparative Data Table
FeatureTarget: Sulfonyl Chloride Impurity: Sulfonic Acid Impurity: Thiol

-CH

Shift
3.70 ppm (Deshielded)3.15 ppm (Shielded)2.60 ppm (Highly Shielded)
Stability Moisture SensitiveStableOxidation Sensitive (Disulfide)
Solvent Choice CDCl

(Dry)
DMSO-

/ D

O
CDCl

Action Proceed to SynthesisDiscard / Recrystallize Re-subject to Oxidation

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this protocol designed to prevent in-situ degradation during analysis.

Step 1: Sample Preparation (Crucial)
  • Solvent: Use anhydrous CDCl

    
      (stored over molecular sieves). Avoid DMSO-
    
    
    
    if possible, as it is hygroscopic and can accelerate hydrolysis or react with the chloride at high temperatures.
  • Vessel: Use a dry, nitrogen-flushed NMR tube.

  • Concentration: ~10 mg in 0.6 mL solvent. High concentrations can lead to aggregation, but for this small molecule, 10-20 mg is ideal for good signal-to-noise.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard proton (zg30).

  • Scans: 16 scans are usually sufficient.

  • Relaxation Delay (D1): Set to

    
     5 seconds to ensure accurate integration of the 
    
    
    
    -CH
    
    
    vs. the THP protons.
Step 3: Validation Logic (Decision Tree)

ValidationLogic Start Acquire 1H NMR (CDCl3, Anhydrous) CheckAlpha Check alpha-CH2 Region (3.6 - 3.8 ppm) Start->CheckAlpha TripletPresent Triplet at ~3.70 ppm? CheckAlpha->TripletPresent CheckImpurity Check Upfield Region (3.0 - 3.2 ppm) TripletPresent->CheckImpurity Yes Fail_Thiol FAIL: Unreacted Thiol Check 2.6 ppm TripletPresent->Fail_Thiol No (Look Upfield) ImpurityPresent Triplet at ~3.15 ppm? CheckImpurity->ImpurityPresent Pass PASS: Pure Reagent Proceed to Reaction ImpurityPresent->Pass No Fail_Acid FAIL: Hydrolyzed (Acid) Recrystallize or Discard ImpurityPresent->Fail_Acid Yes (>5%)

Figure 1: Logic flow for validating sulfonyl chloride purity via 1H NMR.

References

  • Provides the baseline shift for the ethyl-sulfonyl chloride fragment.
  • Reference for THP-sulfonyl analogues.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1]

    • Authoritative source for general chemical shift correlations of sulfonyl chlorides vs. sulfonic acids.
  • PubChem. (2025).[2][3] 2-(Oxan-4-yl)ethane-1-sulfonyl chloride Compound Summary. Retrieved from [Link]

Sources

13C NMR Analysis of 2-(oxan-4-yl)ethanesulfonyl chloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(oxan-4-yl)ethanesulfonyl chloride (CAS: N/A for specific isomer, generic class reference) is a critical sulfonylating agent used to introduce the metabolically stable tetrahydropyran (oxane) motif into pharmaceutical scaffolds.[1] However, its high reactivity presents a significant analytical challenge: instability during measurement.

This guide objectively compares three analytical workflows for characterizing this compound:

  • Direct Analysis (Anhydrous CDCl₃): High speed, high risk of hydrolysis.

  • In-Situ Derivatization (Benzylamine): High stability, "Gold Standard" for purity assignment.

  • Hydrolysis Tracking (Sulfonic Acid): For stability profiling and impurity identification.

Part 1: Structural Architecture & Carbon Assignment[1]

Before comparing methods, we must define the carbon environments. The molecule consists of a tetrahydropyran ring attached to an ethyl linker terminating in a sulfonyl chloride group.

Molecular Visualization

The following diagram illustrates the carbon numbering scheme used throughout this guide.

G cluster_legend Legend C1 C1 (SO2Cl) C2 C2 (Linker) C1->C2 S-C C3 C3 (Linker) C2->C3 C4 C4 (Methine) C3->C4 C5 C5/9 (CH2) C4->C5 C6 C6/8 (Ether) C5->C6 O O C6->O O key1 Red: Reactive Center key2 Blue: Linker Chain key3 Green: Ether Alpha

Figure 1: Carbon connectivity and functional zones. Note: C1 refers to the carbon alpha to the sulfonyl group.

Part 2: Comparative Analytical Protocols

Method A: Direct Analysis (The "Dry" Method)

Best For: Rapid in-process checks of fresh reaction mixtures.[1] Risk Profile: High. Moisture leads to immediate formation of the sulfonic acid, shifting peaks and confusing integration.

Protocol:

  • Solvent Selection: Use CDCl₃ (99.8% D) stored over 4Å molecular sieves.

    • Critical Warning: Do NOT use DMSO-d₆.[1][2] Sulfonyl chlorides react exothermically with DMSO, leading to decomposition and artifact peaks [1].

  • Sample Prep: Dissolve ~20 mg of the chloride in 0.6 mL CDCl₃ under an inert atmosphere (N₂ or Ar).

  • Acquisition: Run the 13C scan immediately (within 5 minutes). Set relaxation delay (d1) to 2.0s to ensure quantitative integration of the carbonyl-free skeleton.

Method B: In-Situ Derivatization (The "Gold Standard")

Best For: Purity certification, storage stability, and shipping QC. Mechanism: Converts the unstable -SO₂Cl into a stable sulfonamide -SO₂NH-Bn.[1]

Protocol:

  • Reagent: Prepare a solution of Benzylamine (1.1 eq) and Triethylamine (1.2 eq) in CDCl₃.

  • Reaction: Add the sulfonyl chloride sample to the NMR tube containing the amine mixture. Shake for 30 seconds.

  • Result: The reaction is instantaneous. The resulting sulfonamide is stable indefinitely, allowing for long overnight 13C acquisitions (high S/N ratio).

Method C: Hydrolysis Product (The Impurity Marker)

Best For: Identifying "aged" material. Mechanism: Spontaneous reaction with atmospheric moisture forms 2-(oxan-4-yl)ethanesulfonic acid.

Part 3: Data Comparison & Interpretation

The chemical shift of the carbon alpha to the sulfur (C-α) is the primary diagnostic indicator of the compound's state.

Comparative Chemical Shift Table (ppm)
Carbon PositionSulfonyl Chloride (Method A)Sulfonamide Derivative (Method B)Sulfonic Acid (Method C - Impurity)
C-α (Alpha to S) 72.5 - 74.0 (Deshielded)50.0 - 52.0 (Shielded)48.0 - 50.0 (Most Shielded)
C-β (Linker) ~29.5~28.0~27.5
C-γ (Methine) ~33.0~33.5~33.2
C-δ (Ring CH2) ~32.5~32.5~32.5
C-ε (Ether CH2) ~67.5~67.5~67.5

Note: Values are predicted based on increment analysis of aliphatic sulfonyl chlorides vs. sulfonamides [2][3]. The shift of the C-α is the critical quality attribute (CQA).

Why the Shift Happens (Causality)
  • Chloride (73 ppm): The Chlorine atom is highly electronegative and the sulfonyl group is electron-withdrawing. This "double pull" deshields the alpha carbon, pushing it downfield.

  • Sulfonamide/Acid (~50 ppm): Replacing Cl with Nitrogen or OH reduces the inductive deshielding significantly.

  • Diagnostic Rule: If you see a peak near 50 ppm in your "pure" chloride sample, your sample has hydrolyzed.

Part 4: Decision Matrix & Workflow

Use this logic flow to select the correct analytical method for your specific development stage.

Workflow Start Start: Sample Received IsFresh Is the sample fresh (<1 hr)? Start->IsFresh Quant Is Quantitative Purity Required? IsFresh->Quant Yes MethodC Method C: Hydrolysis Check (Stability Study) IsFresh->MethodC No (Suspect degradation) MethodA Method A: Direct CDCl3 (Quick Check) Quant->MethodA No (Rough est.) MethodB Method B: Derivatization (CoA / Purity) Quant->MethodB Yes (High Accuracy) Result1 Valid if no peak at 50 ppm MethodA->Result1 Look for ~73 ppm Result2 Valid if Benzyl peaks integrate 1:1 MethodB->Result2 Look for ~51 ppm Result3 Result3 MethodC->Result3 Look for ~49 ppm

Figure 2: Analytical decision tree for sulfonyl chloride characterization.

Part 5: References

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link (Validates solvent interaction risks).

  • BenchChem. (2025).[3] "A Researcher's Guide to Characterizing Sulfonyl Chlorides." Link (General protocols for sulfonyl chloride handling).

  • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Source for chemical shift increment rules for sulfonyl derivatives).

  • PubChem. "2-(oxan-4-yl)ethanesulfonyl chloride Compound Summary." Link (Structural verification).

Sources

Pillar 1: The Fundamental Fragmentation of Aliphatic Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride: A Comparative and Predictive Analysis

For researchers and professionals in drug development and synthetic chemistry, the unambiguous characterization of novel reagents and building blocks is paramount. 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a molecule of interest, combining a reactive sulfonyl chloride moiety with a saturated heterocyclic oxane (tetrahydropyran) group. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and structural confirmation.

Mass spectrometry, particularly using electron ionization (EI), is a powerful tool for analyzing sulfonyl chlorides. The fragmentation of these molecules is governed by the inherent reactivity of the sulfonyl chloride group and the stability of the resulting fragments. Key fragmentation pathways include:

  • Loss of a Chlorine Radical (Cl•): The S-Cl bond is relatively weak and readily undergoes homolytic cleavage, resulting in a prominent peak at [M-35] and [M-37], corresponding to the loss of the ³⁵Cl and ³⁷Cl isotopes, respectively.

  • Loss of Sulfur Dioxide (SO₂): A common rearrangement and fragmentation pathway involves the elimination of a neutral SO₂ molecule (64 Da). This can occur from the molecular ion or from other fragments.[1]

  • Alpha-Cleavage: The bond between the carbon atom adjacent to the sulfonyl group (the α-carbon) and the rest of the alkyl chain can cleave, leading to the formation of a stable alkyl cation.

  • Chlorine Isotopic Pattern: The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) imparts a characteristic signature on all chlorine-containing fragments. This results in a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[2] This pattern is a definitive marker for the presence of a single chlorine atom in an ion.

Pillar 2: Comparative Analysis with Model Compounds

To build our predictive model, we will examine the mass spectra of two key comparators: a simple linear aliphatic sulfonyl chloride and a cyclic analogue.

Comparator 1: Ethanesulfonyl Chloride (C₂H₅ClO₂S)

Ethanesulfonyl chloride serves as the simplest structural analogue containing the ethylsulfonyl chloride core. Its mass spectrum provides a baseline for the fragmentation of the primary functional group.[3][4][5]

Table 1: Key Mass Spectrum Fragments for Ethanesulfonyl Chloride

m/zProposed Fragment IonFormulaComments
128/130[C₂H₅SO₂Cl]⁺•C₂H₅SO₂ClMolecular Ion (M⁺•). Shows characteristic 3:1 isotope pattern.
99[C₂H₅SO₂]⁺C₂H₅SO₂Loss of Cl• from the molecular ion.
64[SO₂]⁺•SO₂Sulfur dioxide cation radical.
63[CH₃S=O]⁺CHSOLikely from rearrangement.
29[C₂H₅]⁺C₂H₅Ethyl cation, loss of •SO₂Cl. Base peak.
28[C₂H₄]⁺•C₂H₄Ethene cation radical from rearrangement.

The fragmentation pathway below illustrates that the dominant process for this simple molecule is the cleavage of the C-S bond to form a highly stable ethyl cation (m/z 29), which is the base peak.

M [C2H5SO2Cl]+• m/z 128/130 F1 [C2H5SO2]+ m/z 99 M->F1 - Cl• F2 [C2H5]+ m/z 29 (Base Peak) M->F2 - •SO2Cl F1->F2 - SO2 F3 [SO2]+• m/z 64 F1->F3 - C2H5•

Caption: Fragmentation pathway of Ethanesulfonyl Chloride.

Comparator 2: Cyclohexylmethanesulfonyl Chloride (C₇H₁₃ClO₂S)

This compound is an excellent structural analogue, featuring a six-membered saturated ring attached to a sulfonyl chloride group via a methylene spacer.[6][7][8] While a public mass spectrum is not available, its fragmentation can be reliably predicted. We anticipate fragmentation of the cyclohexyl ring itself, in addition to the patterns seen with ethanesulfonyl chloride. Key expected fragments would include the loss of the chlorosulfonyl group to yield the cyclohexylmethyl cation ([C₇H₁₃]⁺, m/z 97) and cleavage of the ring to produce a stable C₄H₇⁺ fragment (m/z 55).

Pillar 3: Predicted Mass Spectrum of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (C₇H₁₃ClO₃S)

With the foundational principles established, we can now predict the mass spectrometric behavior of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (Molecular Weight: 212.70 g/mol ).

The structure contains several potential cleavage sites: the S-Cl bond, the C-S bond, the C-C bond of the ethyl linker, the C-C bond between the linker and the ring, and the bonds within the oxane ring.

Table 2: Predicted Key Mass Spectrum Fragments for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Predicted m/zProposed Fragment IonFormulaComments
212/214[C₇H₁₃O₃SCl]⁺•C₇H₁₃O₃SClMolecular Ion (M⁺•) . Expected to be of low abundance. Will exhibit the 3:1 chlorine isotope pattern.
177[C₇H₁₃O₃S]⁺C₇H₁₃O₃S[M-Cl]⁺ . Loss of a chlorine radical. A key diagnostic peak.
148/150[C₄H₈O₂SCl]⁺•C₄H₈O₂SClLoss of propene (C₃H₅) from the oxane ring.
113[C₅H₉O₂]⁺C₅H₉O₂Cleavage between the ethyl group and the ring, with charge retention on the oxane-containing fragment.
99[C₂H₄SO₂Cl]⁺C₂H₄SO₂ClCleavage of the bond between the ring and the ethyl group.
85[C₅H₉O]⁺C₅H₉OBase Peak (Predicted) . The stable 4-methylenetetrahydropyran cation, formed by cleavage of the C-C bond alpha to the ring.
57[C₃H₅O]⁺C₃H₅OFragment from the cleavage of the oxane ring.

The presence of the oxane ring introduces unique and diagnostic fragmentation pathways not seen in simple alkyl chains. The most favorable cleavage is predicted to be at the C-C bond connecting the ethylsulfonyl group to the oxane ring. This cleavage results in a stable, resonance-delocalized oxonium ion fragment, which is expected to be the base peak.

M [M]+• m/z 212/214 F1 [M-Cl]+ m/z 177 M->F1 - Cl• F2 [C5H9O]+ m/z 85 (Predicted Base Peak) M->F2 - •C2H4SO2Cl F4 [C7H13O]+ m/z 113 M->F4 - •SO2Cl F3 [C2H4SO2Cl]• F4->F2 - C2H4 F5 [SO2Cl]•

Caption: Predicted fragmentation of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride.

Experimental Protocol: Acquiring the Mass Spectrum

To validate these predictions, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The reactive and moisture-sensitive nature of sulfonyl chlorides necessitates careful sample handling.[2]

I. Sample Preparation

  • Prepare a stock solution of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride at 1 mg/mL in anhydrous dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10-20 µg/mL.

  • Ensure all solvents are of high purity and stored over molecular sieves to minimize water content.

II. GC-MS Instrumentation & Parameters

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: A low-to-mid polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector:

    • Mode: Split (50:1 ratio).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-450.

III. Data Analysis

  • Identify the chromatographic peak corresponding to the target compound.

  • Examine the mass spectrum for the predicted molecular ion (m/z 212/214).

  • Identify the predicted base peak (m/z 85) and other key fragment ions (m/z 177, 113, 99) as detailed in Table 2.

  • Confirm the presence of a single chlorine atom in relevant fragments by observing the characteristic ~3:1 isotopic ratio for peaks separated by 2 m/z units.

Conclusion

The mass spectrum of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is predicted to be highly characteristic, defined by a combination of fragmentations related to the sulfonyl chloride group and the unique oxane ring structure. While the molecular ion may be weak, the spectrum will be distinguished by key fragments at m/z 177 ([M-Cl]⁺) and, most notably, a predicted base peak at m/z 85 , corresponding to the stable oxonium ion formed by cleavage of the ethyl linker. This predictive guide, grounded in the established fragmentation of analogous compounds, provides researchers with a robust framework for the rapid and confident identification of this important synthetic building block.

References

Sources

Predicted FT-IR Profile of 2-(Oxan-4-yl)ethane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the FT-IR Analysis of 2-(Oxan-4-yl)ethane-1-sulfonyl Chloride: A Comparative Spectral Interpretation

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a key building block, valued for its dual functionality: a reactive sulfonyl chloride moiety for derivatization and a saturated oxane ring, a common motif in pharmacologically active compounds. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive first-line technique for verifying the structural integrity of such molecules. Its power lies in identifying key functional groups, each of which produces a unique vibrational "fingerprint."

This guide provides an in-depth analysis of the expected FT-IR spectrum of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride. As direct experimental data for this specific compound is not widely published, we will build a predicted spectral profile based on established group frequencies. This predicted profile will then be critically compared against the experimental spectra of two foundational sulfonyl chlorides: the simple aliphatic Ethanesulfonyl chloride and the aromatic Benzenesulfonyl chloride . This comparative approach will not only help in identifying the target molecule but also in understanding how different structural components—aliphatic chain, saturated heterocycle, and aromatic ring—modulate the vibrational spectrum.

The structure of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride contains three distinct regions that will dominate its FT-IR spectrum: the sulfonyl chloride headgroup, the ethyl linker, and the oxane (tetrahydropyran) ring.

  • The Sulfonyl Chloride (-SO₂Cl) Group: This is the most diagnostic feature. The two sulfur-oxygen double bonds give rise to very strong and sharp absorption bands due to asymmetric and symmetric stretching vibrations.[1][2]

    • Asymmetric S=O Stretch: Expected to be a strong band in the 1385-1410 cm⁻¹ region.

    • Symmetric S=O Stretch: Expected as another strong band in the 1175-1205 cm⁻¹ region.

    • S-Cl Stretch: This vibration occurs at a lower frequency, typically in the fingerprint region, and can be harder to assign definitively.

  • The Aliphatic Chains (Oxane Ring and Ethyl Bridge): The numerous C-H bonds in the saturated ring and the ethyl linker will produce characteristic absorptions.

    • C-H Stretching: Strong to medium bands are expected in the 2850-2960 cm⁻¹ range, typical for sp³-hybridized carbons.

    • CH₂ Scissoring (Bending): A medium intensity band is anticipated around 1450-1470 cm⁻¹ .

  • The Oxane Ring (Cyclic Ether): The most distinguishing feature of the oxane moiety, apart from its C-H bonds, is the C-O-C ether linkage.

    • C-O-C Asymmetric Stretch: This is expected to be a very strong and prominent band, typically appearing in the 1070-1150 cm⁻¹ range. The presence of this strong absorption is a key differentiator from simple alkyl sulfonyl chlorides.

Comparative Spectral Analysis

To contextualize the predicted spectrum, we will compare it with the known experimental data of Ethanesulfonyl chloride and Benzenesulfonyl chloride. This comparison highlights how the substitution pattern on the sulfur atom profoundly influences the FT-IR spectrum.

Data Presentation: Key Vibrational Frequencies (cm⁻¹)
Vibrational Mode2-(Oxan-4-yl)ethane-1-sulfonyl chloride (Predicted)Ethanesulfonyl chloride (Experimental)Benzenesulfonyl chloride (Experimental)Causality of Spectral Differences
Aromatic C-H Stretch N/AN/A3000-3100 (weak-medium)Present only in the aromatic structure.
Aliphatic C-H Stretch 2850-2960 (strong)~2940, 2980 (medium-strong)N/AReflects the extensive sp³ C-H bonds in the oxane ring and ethyl group.
Aromatic C=C Stretch N/AN/A~1585, 1480, 1450 (medium)Characteristic "ring breathing" modes of the benzene ring.
CH₂ Bending ~1460 (medium)~1455 (medium)N/APresent in both aliphatic structures.
S=O Asymmetric Stretch ~1390 (strong)~1370 (strong)~1380 (strong)The core functional group vibration, position is sensitive to electronic effects.
S=O Symmetric Stretch ~1180 (strong)~1170 (strong)~1175, 1190 (strong)The core functional group vibration. Aromatic conjugation can sometimes cause splitting.
C-O-C Ether Stretch ~1100 (very strong) N/AN/AKey diagnostic peak for the oxane ring in the target molecule.
Discussion of Comparative Data
  • Ethanesulfonyl chloride provides the baseline spectrum for a simple alkyl sulfonyl chloride. Its spectrum is dominated by the aliphatic C-H stretches and the two strong S=O stretching bands.[3] The absence of other strong features makes it a clean template for comparison.

  • Benzenesulfonyl chloride introduces features of an aromatic system.[4][5][6] We observe weak C-H stretching absorptions above 3000 cm⁻¹ and characteristic C=C stretching peaks in the 1450-1600 cm⁻¹ region. These are completely absent in the aliphatic compounds.

  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride , our target molecule, is predicted to exhibit a hybrid spectrum. It will share the aliphatic C-H and strong S=O stretching peaks with Ethanesulfonyl chloride. However, its most telling feature, which distinguishes it from both alternatives, is the anticipated very strong C-O-C stretching band from the oxane ring, expected around 1100 cm⁻¹. This peak may even overlap with the symmetric S=O stretch, potentially leading to a broad and very intense absorption region between 1050-1200 cm⁻¹.

Visualization of Structural Comparison

The following diagram illustrates the key structural differences between the three compounds discussed, which directly correlate to the variations observed in their FT-IR spectra.

G cluster_target Target Molecule cluster_alt1 Alternative 1 (Aliphatic) cluster_alt2 Alternative 2 (Aromatic) Target 2-(Oxan-4-yl)ethane-1-sulfonyl chloride T_SO2Cl -SO₂Cl Group Target->T_SO2Cl T_Alkyl Aliphatic -CH₂- Groups Target->T_Alkyl T_Ether Cyclic Ether C-O-C Target->T_Ether A1_SO2Cl -SO₂Cl Group T_SO2Cl->A1_SO2Cl Shared Feature A2_SO2Cl -SO₂Cl Group T_SO2Cl->A2_SO2Cl Shared Feature A1_Alkyl Aliphatic -CH₂- Group T_Alkyl->A1_Alkyl Shared Feature Alt1 Ethanesulfonyl chloride T_Ether->Alt1 Unique Feature Alt1->A1_SO2Cl Alt1->A1_Alkyl Alt2 Benzenesulfonyl chloride Alt2->A2_SO2Cl A2_Aryl Aromatic Ring Alt2->A2_Aryl

Caption: Structural comparison of the target molecule and its aliphatic and aromatic alternatives.

Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

This protocol describes a self-validating method for obtaining a high-quality FT-IR spectrum of a solid sample like 2-(Oxan-4-yl)ethane-1-sulfonyl chloride. The key to trustworthiness is ensuring a moisture-free environment, as water shows broad O-H absorptions that can obscure important spectral features.

Materials and Equipment:
  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Micro-spatula

  • Analytical balance

  • Heat lamp or oven for drying

Step-by-Step Methodology:
  • Preparation of a Moisture-Free Environment:

    • Causality: KBr is hygroscopic and will absorb atmospheric moisture, which introduces a broad O-H stretching band (~3400 cm⁻¹) and a bending band (~1640 cm⁻¹), potentially masking N-H stretches or obscuring the fingerprint region.

    • Action: Gently warm the mortar, pestle, and KBr die under a heat lamp for 10-15 minutes immediately before use. Ensure the KBr powder has been stored in a desiccator.

  • Sample Preparation:

    • Action: Weigh approximately 1-2 mg of the 2-(Oxan-4-yl)ethane-1-sulfonyl chloride sample.

    • Action: Weigh approximately 150-200 mg of dry, IR-grade KBr.

    • Causality: This sample-to-matrix ratio (roughly 1:100) ensures that the sample is sufficiently dilute to prevent total absorption (flat-lining peaks) while still providing a strong signal.

  • Grinding and Mixing:

    • Action: Place the KBr in the agate mortar and grind it to a fine, consistent powder.

    • Action: Add the 1-2 mg of sample to the mortar.

    • Action: Grind the sample and KBr together for 1-2 minutes until the mixture is homogeneous and has a fine, flour-like consistency.

    • Causality: Thorough grinding is critical. Large crystals of the sample will scatter the IR beam, leading to a sloping baseline and poorly resolved peaks (the Christiansen effect).

  • Pellet Formation:

    • Action: Transfer a portion of the mixture into the pellet die. Assemble the die.

    • Action: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.

    • Causality: The pressure causes the KBr to flow and fuse, trapping the sample in a solid matrix that is transparent to infrared radiation.

    • Action: Carefully release the pressure and disassemble the die. A good pellet will be thin and transparent or translucent.

  • Data Acquisition:

    • Action: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Action: Collect a background spectrum of the empty sample compartment. This is a critical step to ratio out the signals from atmospheric CO₂ and water vapor.

    • Action: Acquire the sample spectrum.

    • Instrument Parameters (Typical):

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (signal-averaging improves the signal-to-noise ratio)

Conclusion

The FT-IR spectrum of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is predicted to be rich in information, clearly confirming the presence of its key functional groups. While it shares the hallmark strong S=O stretching bands with other sulfonyl chlorides, its definitive identifying feature is the very strong C-O-C stretching vibration of the oxane ring. By comparing its predicted spectrum with the experimental data of simpler aliphatic and aromatic analogues, researchers can gain a high degree of confidence in the structural verification of this important synthetic building block. The provided experimental protocol ensures that high-quality, reproducible data can be obtained to support this analysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride." PubChem, [Link].

  • Kharasch, N. (Ed.). (2013). Organic Sulfur Compounds (Vol. 1). Pergamon. [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11667, Ethanesulfonyl chloride." PubChem, [Link].

  • NIST. "Benzenesulfonyl chloride" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, [Link].

  • Moser, A. (2008). "IR, NMR and MS of a Sulfonyl Chloride compound." ACD/Labs Blog, [Link].

  • Chemistry LibreTexts. (2025). "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts, [Link].

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A Comparative Guide to Sulfonylation Reagents: Exploring Alternatives to 2-(oxan-4-yl)ethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the sulfonamide moiety remains a cornerstone structural motif.[1][2] Its prevalence in a wide array of therapeutic agents—from antibacterials to anticancer drugs—is a testament to its valuable physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to increase hydrophilicity.[1] The classical and most direct route to this functional group is the reaction of an amine with a sulfonyl chloride.

2-(oxan-4-yl)ethanesulfonyl chloride, with its non-aromatic, aliphatic backbone featuring a tetrahydropyran (oxane) ring, offers a unique scaffold for introducing hydrophilicity and specific steric bulk.[3][4] However, the dynamic nature of modern drug discovery necessitates a broad toolkit of synthetic methodologies. Researchers often seek alternatives to traditional sulfonyl chlorides to overcome challenges related to substrate scope, functional group tolerance, reagent stability, or to explore novel chemical space.

This guide provides an in-depth comparison of alternative reagents and strategies to 2-(oxan-4-yl)ethanesulfonyl chloride and its class, offering field-proven insights and experimental data to aid researchers in selecting the optimal sulfonylation strategy.

Beyond the Chloride: The Rise of Sulfonyl Fluorides and SuFEx Chemistry

While sulfonyl chlorides are highly reactive and effective, their high reactivity can sometimes be a double-edged sword, leading to instability and undesired side reactions. Sulfonyl fluorides have emerged as a highly attractive alternative, offering a more nuanced reactivity profile.

Expertise & Experience: The fundamental difference in reactivity stems from the superior strength of the S-F bond compared to the S-Cl bond. This makes sulfonyl fluorides generally more stable to hydrolysis and less prone to decomposition, yet they remain sufficiently reactive to undergo nucleophilic substitution with amines, often under mild conditions. This stability is the cornerstone of the "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a concept that leverages the unique reactivity of the S-VI-F bond for creating robust chemical linkages.[1][5]

A comparative study highlighted that while both sulfonyl chlorides and fluorides are effective with simple amines, aliphatic sulfonyl fluorides demonstrated superior performance in reactions with amines bearing additional functionalities, where the corresponding chlorides often failed.[5][6][7] Conversely, sterically hindered amines may react more efficiently with the more reactive sulfonyl chlorides.[5][7]

Comparative Data: Sulfonyl Fluorides vs. Sulfonyl Chlorides
FeatureSulfonyl Chlorides (e.g., 2-(oxan-4-yl)ethanesulfonyl chloride)Sulfonyl Fluorides
Reactivity High; can be aggressive towards sensitive functional groups.Moderate and tunable; generally more selective.[1]
Stability Prone to hydrolysis; can be unstable upon storage.Excellent stability to moisture and chromatography.[1]
Handling Often requires anhydrous conditions.[8]More robust and easier to handle.
Substrate Scope Broad, but can be limited by chemoselectivity issues.Excellent for amines with other nucleophilic groups (e.g., hydroxyls, anilines).[6][7]
Byproduct Generates HCl, requiring a stoichiometric base.Generates HF, also requiring a base.

In Situ Generation: Circumventing Reagent Instability

A powerful strategy to overcome the handling and stability issues of sulfonyl chlorides is to generate them in situ from more stable precursors. This approach is not only safer but also broadens the scope of accessible sulfonylating agents.

A. Oxidative Chlorination of Thiols

This method involves the oxidation of readily available and often more stable thiols or disulfides directly into the corresponding sulfonyl chloride within the reaction vessel, which then immediately reacts with the amine.[9][10] This obviates the need to isolate the often-sensitive sulfonyl chloride intermediate.

Trustworthiness: The choice of oxidant is critical for the success of this one-pot, two-step process. A variety of oxidizing systems have been developed to be mild, efficient, and compatible with a range of functional groups.

  • N-Chlorosuccinimide (NCS): A common and effective reagent for this transformation.[9][10]

  • Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O): An efficient oxidant that works well in sustainable solvents like water or ethanol, allowing for a greener synthetic protocol.[11][12]

  • Trichloroisocyanuric Acid (TCCA): Another powerful oxidant for this conversion.[11]

  • H₂O₂/SOCl₂ or H₂O₂/ZrCl₄: Combinations involving hydrogen peroxide have been shown to be highly reactive and efficient for the rapid conversion of thiols to sulfonyl chlorides.[9][10]

G Thiol Thiol/Disulfide (Stable Precursor) InSitu In Situ Sulfonyl Chloride (Transient Intermediate) Thiol->InSitu Oxidative Chlorination Oxidant Oxidant (e.g., NaDCC, NCS) Oxidant->InSitu Sulfonamide Target Sulfonamide InSitu->Sulfonamide Nucleophilic Attack Amine Amine Nucleophile Amine->Sulfonamide

B. Activation of Primary Sulfonamides

In a novel reversal of the typical synthetic direction, existing primary sulfonamides can be activated to form sulfonyl chlorides. A recently developed method employs a pyrylium salt (Pyry-BF₄) to activate the otherwise poorly nucleophilic NH₂ group of a primary sulfonamide, enabling its conversion into a highly electrophilic sulfonyl chloride.[13] This strategy is exceptionally valuable for late-stage functionalization, allowing for the diversification of complex molecules and drug candidates that already contain a primary sulfonamide handle.[13]

Sulfur Dioxide Surrogates: Building from the Ground Up

Authoritative Grounding: Gaseous SO₂ is toxic and difficult to handle in a standard laboratory setting. Solid reagents that can formally act as an "SO₂" source have revolutionized the synthesis of sulfonyl-containing compounds.[1]

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)): This bench-stable, crystalline solid safely and effectively delivers SO₂ into reactions.[1] It is widely used in palladium-catalyzed reactions to couple with aryl halides, ultimately providing access to a diverse range of sulfonamides.[9]

  • Potassium Metabisulfite (K₂S₂O₅): Another inorganic salt that serves as an effective SO₂ substitute, particularly in palladium-catalyzed syntheses of cyclic sulfonamides and in three-component reactions with nitroarenes and boronic acids.[1][9]

  • Thiosulfonates: These compounds are stable and non-toxic alternatives to metal sulfinate salts (which are often derived from SO₂). They can be directly coupled with amines to form sulfonamides, often under copper-catalyzed conditions.[1][9]

G cluster_reagents Alternative Reagents Thiol Thiols InSitu In Situ Generation (e.g., from Thiols) Thiol->InSitu Oxidation ArylHalide Aryl Halides SO2_Surrogate SO2 Surrogates (DABSO, K2S2O5) ArylHalide->SO2_Surrogate Pd-Catalysis SulfonicAcid Sulfonic Acids Target Sulfonamide Product SulfonicAcid->Target Direct Amination (Microwave) SulfonylFluoride Sulfonyl Fluorides SulfonylFluoride->Target Amination InSitu->Target SO2_Surrogate->Target

Experimental Protocols: A Practical Guide

To translate theory into practice, the following section provides detailed, self-validating methodologies for key alternative sulfonylation reactions.

Protocol 1: Sulfonamide Synthesis via In Situ Generation from a Thiol

(Adapted from RSC Adv., 2021, 11, 30373-30379)[11]

This protocol describes the synthesis of a sulfonamide from a thiol and an amine using NaDCC·2H₂O as the oxidant in an environmentally friendly solvent.

Materials:

  • Thiol (e.g., thiophenol, 1.0 eq)

  • Amine (e.g., morpholine, 1.2 eq)

  • Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O, 2.0 eq)

  • Ethanol (EtOH)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask charged with the thiol (1.0 eq) and the amine (1.2 eq), add ethanol to form a solution (approx. 0.2 M).

  • Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with gentle stirring.

  • Oxidant Addition: Add NaDCC·2H₂O (2.0 eq) portion-wise to the cooled solution over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water. The solid byproduct (cyanuric acid) will precipitate.

  • Isolation: Filter the mixture through a pad of Celite to remove the solid byproducts, washing with a small amount of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.

Protocol 2: Sulfonylation using a Sulfonyl Fluoride

(General procedure adapted from ACS Comb. Sci. 2014, 16, 4, 192–197)[6]

This protocol details the reaction of an amine with an aliphatic sulfonyl fluoride.

Materials:

  • Aliphatic sulfonyl fluoride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Tertiary amine base (e.g., triethylamine or DIPEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the amine (1.1 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM.

  • Reagent Addition: To this stirring solution, add the sulfonyl fluoride (1.0 eq) either neat (if liquid) or as a solution in a small amount of anhydrous DCM. Causality Note: The tertiary amine base acts as an HCl scavenger and can also catalyze the reaction. Anhydrous conditions prevent hydrolysis of the sulfonyl fluoride, although it is less sensitive than the corresponding chloride.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude sulfonamide can be purified by flash column chromatography or recrystallization.

Conclusion

While 2-(oxan-4-yl)ethanesulfonyl chloride and other traditional sulfonyl chlorides are indispensable tools in chemical synthesis, the pursuit of novel therapeutics demands a versatile and robust synthetic arsenal.[14] Alternative reagents such as sulfonyl fluorides offer enhanced stability and selectivity, making them ideal for complex molecules.[5][7] Furthermore, innovative strategies like the in situ generation from thiols or the use of SO₂ surrogates provide powerful, safe, and often greener pathways to the invaluable sulfonamide scaffold.[1][11] The ability to activate primary sulfonamides for late-stage diversification represents a paradigm shift, turning a synthetic endpoint into a versatile functional handle.[13]

By understanding the distinct advantages and mechanistic underpinnings of each approach, researchers can make more informed decisions, optimizing reaction outcomes and accelerating the journey from molecular design to drug discovery.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2014). ACS Combinatorial Science. [Link]

  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. (2014). PubMed. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2021). RSC Publishing. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | Request PDF. ResearchGate. [Link]

  • Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. OUCI. [Link]

  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. link.springer.com. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. [Link]

  • Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. CiteDrive. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil | Request PDF. ResearchGate. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2023). researchgate.net. [Link]

  • A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene. (2023). MDPI. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]

  • University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents One volume Robert Michael Hughes. soton.ac.uk. [Link]

  • Alternatives to Thionyl Chloride. Reddit. [Link]

  • Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO-. NJ.gov. [Link]

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A Senior Application Scientist's Guide to 2-(Oxan-4-yl)ethane-1-sulfonyl chloride: A Strategic Advantage in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and fine chemical synthesis, the selection of a sulfonylating agent is a critical decision that profoundly influences reaction efficiency, product profiles, and the overall strategic success of a synthetic campaign. While established reagents such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are mainstays in the synthetic chemist's toolbox, the strategic incorporation of specialized reagents can unlock significant advantages. This guide provides an in-depth technical comparison of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, highlighting its unique advantages rooted in the physicochemical properties of the tetrahydropyran (THP) moiety.

The Strategic Advantage of the Tetrahydropyran Moiety

The seemingly subtle inclusion of a tetrahydropyran (THP) ring in 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a deliberate design choice that offers a cascade of benefits, particularly in the context of medicinal chemistry and drug discovery. The THP motif is increasingly recognized as a valuable "bioisostere" of commonly employed carbocyclic fragments like cyclohexane.[1] This means it can mimic the spatial arrangement of a cyclohexane ring while introducing favorable changes to a molecule's properties.

Key advantages conferred by the THP moiety include:

  • Improved Physicochemical Properties: The ether oxygen within the THP ring introduces polarity, which can lead to a reduction in lipophilicity (LogP) compared to its carbocyclic counterparts. This modulation of a molecule's lipophilicity is a cornerstone of modern drug design, as it can significantly enhance aqueous solubility, a critical factor for oral bioavailability and formulation.[1]

  • Enhanced Target Engagement: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets such as proteins and enzymes.[1] This can lead to increased binding affinity and potency of a drug candidate.

  • Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to other cyclic ethers, contributing to a more favorable pharmacokinetic profile.

  • Conformational Rigidity: The defined chair conformation of the THP ring can impart a degree of pre-organization to a molecule, which can be advantageous for binding to a specific target by reducing the entropic penalty of binding.[1]

By employing 2-(Oxan-4-yl)ethane-1-sulfonyl chloride in synthesis, researchers can seamlessly introduce this valuable THP-ethyl-sulfonyl fragment into their target molecules, thereby leveraging these desirable properties from an early stage of the synthetic process.

Comparative Reactivity Analysis

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This is influenced by both the electronic nature and the steric bulk of the substituent attached to the sulfonyl group. In this context, 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, as an aliphatic sulfonyl chloride, exhibits distinct reactivity compared to the widely used aromatic sulfonyl chlorides like TsCl and the simple aliphatic sulfonyl chloride, MsCl.

Sulfonylating AgentStructureClassKey Reactivity Features
2-(Oxan-4-yl)ethane-1-sulfonyl chloride C₇H₁₃ClO₃SAliphaticExpected to have higher reactivity than aromatic sulfonyl chlorides due to the absence of resonance stabilization. The steric bulk of the tetrahydropyranyl group may slightly modulate reactivity compared to smaller alkylsulfonyl chlorides.
p-Toluenesulfonyl Chloride (TsCl) C₇H₇ClO₂SAromaticLower reactivity compared to aliphatic sulfonyl chlorides due to resonance stabilization of the sulfonyl group with the aromatic ring. The electron-donating methyl group further slightly deactivates the sulfonyl group.
Methanesulfonyl Chloride (MsCl) CH₃ClO₂SAliphaticHigh reactivity due to the small size of the methyl group and the absence of resonance effects. It is one of the most reactive common sulfonylating agents.[2]

General Reactivity Trend: MsCl > 2-(Oxan-4-yl)ethane-1-sulfonyl chloride > TsCl

This trend is a direct consequence of the electronic and steric factors at play. Aromatic sulfonyl chlorides are less reactive because the lone pairs on the oxygen atoms can be delocalized into the aromatic ring, reducing the electrophilicity of the sulfur atom. Aliphatic sulfonyl chlorides lack this resonance stabilization, making them inherently more reactive.

Experimental Comparison: Sulfonamide Formation with Aniline

Protocol 1: Synthesis of N-Phenyl-p-toluenesulfonamide using TsCl

This procedure demonstrates a typical sulfonylation of aniline using p-toluenesulfonyl chloride.

Reaction Scheme:

TsCl p-Toluenesulfonyl Chloride Aniline Aniline TsCl->Aniline + Pyridine Pyridine (Base) Aniline->Pyridine + Product N-Phenyl-p-toluenesulfonamide Aniline->Product HCl HCl Product->HCl +

Caption: Reaction of p-toluenesulfonyl chloride with aniline.

Procedure:

  • In a round-bottom flask, dissolve aniline (2.0 mmol) in pyridine (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (2.0 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 50 mL of cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from ethanol to afford N-phenyl-p-toluenesulfonamide.

Expected Outcome: This reaction typically proceeds in high yield, often exceeding 90%, to produce the corresponding sulfonamide.[3]

Protocol 2: Synthesis of N-Phenylmethanesulfonamide using MsCl

This protocol outlines the sulfonylation of aniline with the more reactive methanesulfonyl chloride.

Reaction Scheme:

MsCl Methanesulfonyl Chloride Aniline Aniline MsCl->Aniline + Pyridine Pyridine (Base) Aniline->Pyridine + Product N-Phenylmethanesulfonamide Aniline->Product HCl HCl Product->HCl +

Caption: Reaction of methanesulfonyl chloride with aniline.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.05 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenylmethanesulfonamide.[4]

Expected Outcome: Due to the high reactivity of MsCl, this reaction proceeds efficiently, providing high yields of the sulfonamide. Careful temperature control is crucial to manage the exothermicity of the reaction.

Anticipated Performance of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Based on its structure as a primary aliphatic sulfonyl chloride, the reactivity of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is expected to be more comparable to MsCl than to TsCl. It will likely react faster and under milder conditions than TsCl. A similar protocol to that used for MsCl would be a suitable starting point for its reaction with aniline, with the expectation of achieving high yields of the corresponding sulfonamide.

Synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

A reliable and scalable synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is essential for its practical application. While a specific one-pot synthesis from commercially available starting materials is not prominently documented, a robust multi-step synthesis can be proposed based on established chemical transformations.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Conversion to Thiol cluster_2 Step 3: Oxidative Chlorination a Ethyl tetrahydropyran-4-carboxylate b (Tetrahydro-2H-pyran-4-yl)methanol a->b LiAlH4, THF c (Tetrahydro-2H-pyran-4-yl)methanol d 2-(Tetrahydropyran-4-yl)ethanethiol c->d 1. Tosylation 2. Thioacetate displacement 3. Hydrolysis e 2-(Tetrahydropyran-4-yl)ethanethiol f 2-(Oxan-4-yl)ethane-1-sulfonyl chloride e->f Cl2, H2O or SO2Cl2

Caption: Proposed multi-step synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride.

Detailed Protocol for Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of ethyl tetrahydropyran-4-carboxylate (1.0 eq) in THF.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to afford (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.[1]

The subsequent conversion to the thiol can be achieved via a two-step process involving tosylation of the alcohol followed by displacement with a thiol equivalent (e.g., potassium thioacetate) and subsequent hydrolysis. Finally, oxidative chlorination of the thiol using reagents such as chlorine in aqueous media or sulfuryl chloride will yield the desired 2-(Oxan-4-yl)ethane-1-sulfonyl chloride.[5]

Conclusion

2-(Oxan-4-yl)ethane-1-sulfonyl chloride represents a valuable and strategic addition to the synthetic chemist's repertoire. Its key advantage lies in the direct incorporation of the medicinally relevant tetrahydropyran moiety, which can confer improved physicochemical and pharmacokinetic properties to target molecules. While its reactivity is expected to be higher than that of aromatic sulfonyl chlorides like TsCl, making it suitable for a broader range of nucleophiles and milder reaction conditions, it is likely to be slightly less reactive than the sterically unhindered MsCl. The choice between these reagents will ultimately depend on the specific synthetic challenge at hand, with 2-(Oxan-4-yl)ethane-1-sulfonyl chloride offering a unique solution for the targeted introduction of the beneficial THP fragment.

References

  • F. Tamaddon, M. A. Amrollahi, and S. Farhadi, "Solvent-free sulfonylation of amines and alcohols with p-toluenesulfonyl chloride," Monatshefte für Chemie - Chemical Monthly, vol. 142, no. 9, pp. 939–943, 2011. [Link]

  • Wikipedia, "Methanesulfonyl chloride." [Link]

  • Organic Syntheses, "METHANESULFONYL CYANIDE," Org. Synth. 1966, 46, 78. [Link]

  • L. Mao, Z. Wang, Y. Li, X. Han, and W. Zhou, "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole," Synlett, vol. 2011, no. 1, pp. 129–133, 2011. [Link]

  • Organic Syntheses, "p-TOLUENESULFONYLMETHYLNITROSAMIDE," Org. Synth. 1951, 31, 96. [Link]

  • Wikipedia, "Methanesulfonyl chloride." [Link]

  • Common Organic Chemistry, "p-Toluenesulfonyl Chloride." [Link]

  • A. K. Ghosh and G. Ren, "Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A," J. Org. Chem., vol. 77, no. 5, pp. 2353–2367, 2012. [Link]

  • S. M. A. H. Siddiki, A. A. K. M. Shafiqul, and K. M. M. K. Prasad, "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product," Mar. Drugs, vol. 12, no. 6, pp. 3436–3498, 2014. [Link]

  • E. Vedejs, S. Lin, A. Klapars, and J. Wang, "Synthesis of sulfonyl chloride substrate precursors," J. Am. Chem. Soc., vol. 118, no. 40, pp. 9796–9797, 1996. [Link]

Sources

A Comparative Guide to the Reactivity of 2-Chloroethanesulfonyl Chloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic selection of a sulfonylating agent is paramount to achieving desired molecular architectures with high efficiency and selectivity. While reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are mainstays in the synthetic chemist's toolbox, 2-chloroethanesulfonyl chloride emerges as a uniquely versatile reagent. Its reactivity profile extends beyond simple sulfonylation, offering a gateway to valuable vinyl sulfonyl intermediates. This guide provides an in-depth, data-supported comparison of 2-chloroethanesulfonyl chloride's reactivity against common alternatives, offering insights into its mechanistic behavior and practical applications.

Introduction: Understanding the Reagent

2-Chloroethanesulfonyl chloride (CESC) is a colorless to pale yellow liquid characterized by a pungent odor.[1][2] Its chemical structure is distinguished by two key reactive sites: the highly electrophilic sulfonyl chloride group and the chlorine-bearing ethyl backbone. This dual functionality is the cornerstone of its unique synthetic utility, primarily in the pharmaceutical and agrochemical sectors for the introduction of sulfonyl moieties and the construction of complex heterocyclic systems.[2][3]

The high reactivity of CESC necessitates careful handling. It is classified as a toxic, corrosive, and moisture-sensitive compound that can cause severe skin and eye burns and is fatal if inhaled.[2][4] It reacts vigorously with water, alcohols, amines, and other nucleophiles, underscoring the need for stringent safety protocols.[1][2][5]

The Core of Reactivity: A Comparative Electronic Analysis

The reactivity of any sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic nature of the substituent attached to the sulfonyl group.

  • Electron-withdrawing groups (EWGs) increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus more reactive.

  • Electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to lower reactivity.

Let's compare CESC with two benchmark sulfonylating agents:

  • Methanesulfonyl Chloride (MsCl): With a simple methyl group, MsCl is a small, highly reactive sulfonylating agent.[6][7][8] Its high reactivity makes it a go-to choice for efficient sulfonylation of a wide range of nucleophiles.[6][8]

  • p-Toluenesulfonyl Chloride (TsCl): The methyl group on the aromatic ring of TsCl acts as an electron-donating group through hyperconjugation. This reduces the electrophilicity of the sulfonyl sulfur, making TsCl generally less reactive than MsCl.[6][9][10]

  • 2-Chloroethanesulfonyl Chloride (CESC): The chlorine atom on the ethyl group exerts a significant electron-withdrawing inductive effect (-I). This effect enhances the electrophilicity of the sulfonyl sulfur, making CESC a highly reactive agent, comparable to or even exceeding that of MsCl in the initial sulfonylation step.

However, the true distinction of CESC lies not just in the rate of the initial reaction, but in the fate of the resulting product. The presence of the 2-chloroethyl group introduces the potential for a subsequent elimination reaction, a feature not present in MsCl or TsCl.

G cluster_0 Reactivity Spectrum TsCl p-Toluenesulfonyl Chloride (TsCl) (Less Reactive) MsCl Methanesulfonyl Chloride (MsCl) (Highly Reactive) TsCl->MsCl Increasing Electrophilicity CESC 2-Chloroethanesulfonyl Chloride (CESC) (Highly Reactive + Secondary Reactivity) MsCl->CESC Unique Functionality

Caption: Comparison of sulfonyl chloride reactivity based on electronic effects.

Experimental Showdown: Reactions with Nucleophiles

The divergent reactivity of these agents is best illustrated through their reactions with common nucleophiles, such as amines and alcohols.

Sulfonamide Formation: A Pathway to Vinyl Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone for the synthesis of sulfonamides, a critical pharmacophore in numerous drugs.[3][11][12]

With MsCl or TsCl, the reaction proceeds predictably to form the corresponding stable sulfonamide. However, with CESC, the reaction is often more complex and offers greater synthetic possibilities. The initial product, a 2-chloroethanesulfonamide, is frequently unstable in the presence of a base and can undergo dehydrohalogenation to form a vinyl sulfonamide.[13] If an excess of the amine is used, this vinyl sulfonamide can then undergo a Michael addition, leading to disubstituted products.[13]

This three-step sequence—sulfonylation, dehydrohalogenation, and Michael addition—can sometimes be performed in a one-pot protocol, highlighting the efficiency of using CESC for constructing complex amine derivatives.[2][13][14]

G CESC 2-Chloroethanesulfonyl Chloride (CESC) Intermediate 2-Chloroethanesulfonamide ClCH₂CH₂SO₂NR₂ CESC->Intermediate Step 1: Sulfonylation Amine Primary/Secondary Amine (R₂NH) Amine->Intermediate Step 1: Sulfonylation MichaelAdduct Michael Adduct R₂NCH₂CH₂SO₂NR₂ Amine->MichaelAdduct Step 3: Michael Addition (requires excess amine) Base Base (e.g., Et₃N) Base->Intermediate Step 1: Sulfonylation Vinyl Vinyl Sulfonamide CH₂=CHSO₂NR₂ Intermediate->Vinyl Step 2: Dehydrohalogenation (-HCl, Base) Vinyl->MichaelAdduct Step 3: Michael Addition (requires excess amine)

Caption: Reaction pathway of CESC with amines, showcasing its unique multi-step reactivity.

Comparative Data: Sulfonamide Synthesis

ReagentSubstrateTypical ConditionsProduct(s)Key Observation
2-Chloroethanesulfonyl Chloride Aniline (2 eq.)Acetone, 8-10°CVinylsulfonanilideDehydrohalogenation occurs readily.[13]
Methanesulfonyl Chloride Primary/Secondary AmineCH₂Cl₂, Et₃N, 0°C to RTStable MethanesulfonamideForms a very stable sulfonamide bond resistant to hydrolysis.[7]
p-Toluenesulfonyl Chloride Amino AcidH₂O, Na₂CO₃, 0°C to RTStable Tosyl-protected Amino AcidStandard protection protocol; less reactive than MsCl.[11]
Sulfonate Ester Formation: A Direct Route to Vinyl Sulfonates

The reaction with alcohols to form sulfonate esters (a common strategy for converting an alcohol into a good leaving group) also reveals the unique character of CESC. While MsCl and TsCl yield stable mesylates and tosylates, respectively, CESC provides a direct, one-pot route to vinyl sulfonate esters.[15][16]

This transformation is achieved through a tandem sulfonation-elimination reaction, typically using triethylamine as the base.[14][15] This method is highly efficient for synthesizing vinyl sulfonates, which are valuable monomers for polymerization and dienophiles in Diels-Alder reactions.[15]

Experimental Protocol: Synthesis of n-Butyl Vinyl Sulfonate

  • Objective: To demonstrate the one-pot sulfonation-elimination reaction using 2-chloroethanesulfonyl chloride.

  • Reagents:

    • 2-Chloroethanesulfonyl chloride (1.0 eq.)

    • n-Butanol (1.0 eq.)

    • Triethylamine (2.2 eq.)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • A solution of n-butanol and triethylamine in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

    • 2-Chloroethanesulfonyl chloride, dissolved in a small amount of anhydrous DCM, is added dropwise to the cooled solution over 30 minutes.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

    • The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting alcohol.

    • Upon completion, the mixture is washed with water, 1M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude n-butyl vinyl sulfonate, which can be further purified by column chromatography.

This protocol is adapted from established methodologies for the synthesis of vinyl sulfonate esters.[15]

Safety and Handling: A Non-Negotiable Priority

The high reactivity of 2-chloroethanesulfonyl chloride mandates strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always use chemical splash goggles, appropriate protective gloves, and a lab coat.[1] Work should be conducted in a well-ventilated chemical fume hood, and a respirator may be necessary if exposure limits are at risk of being exceeded.[1][5]

  • Incompatibilities: CESC is incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[1][2] It reacts violently with water, producing toxic and corrosive hydrogen chloride gas.[1][5] Therefore, all reactions must be carried out under anhydrous conditions.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container, away from moisture and incompatible substances.[1]

Conclusion: Strategic Application in Synthesis

2-Chloroethanesulfonyl chloride is more than a simple sulfonylating agent; it is a bifunctional reagent that offers a unique and powerful platform for synthetic innovation.

  • Enhanced Reactivity: The electron-withdrawing chloroethyl group renders the sulfonyl center highly electrophilic, ensuring rapid reactions with a broad range of nucleophiles.

  • In Situ Generation of Vinyl Sulfonyl Systems: Its defining feature is the ability to generate valuable vinyl sulfonamides and vinyl sulfonate esters directly from the corresponding amines and alcohols. This circumvents the need for separate elimination steps, streamlining synthetic routes.

For the drug development professional or research scientist, the choice between CESC and other sulfonyl chlorides should be a strategic one. When the goal is simply to install a stable sulfonamide or sulfonate leaving group, MsCl or TsCl may suffice. However, when the synthetic plan involves the use of vinyl sulfonyl intermediates for polymer synthesis, Michael additions, or cycloaddition reactions, 2-chloroethanesulfonyl chloride is the superior and more efficient choice. Its unique reactivity profile opens doors to novel molecular designs and more concise synthetic pathways.

References

  • 2-Chloroethanesulfonyl chloride 1622-32-8 wiki. (n.d.).
  • 2-Chloroethanesulfonyl chloride - Grokipedia. (n.d.).
  • 2-Chloroethanesulfonyl chloride - Chem-Impex. (n.d.).
  • Some reactions of 2-chloroethanesulfonyl chloride - RIT Digital Institutional Repository. (1976). Retrieved from RIT Digital Institutional Repository.
  • Synthesis of vinyl sulfonate esters from 2-chloroethanesulfonyl... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Some reactions of 2-chloroethanesulfonyl chloride - RIT Digital Institutional Repository. (n.d.). Retrieved from RIT Digital Institutional Repository.
  • Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BE - NJ.gov. (n.d.).
  • 2-Chloroethanesulfonyl Chloride | 1622-32-8 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • 2-Chloroethanesulfonyl chloride, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).
  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. (1983). Canadian Journal of Chemistry.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019).
  • 2-Chloroethanesulfonyl chloride (1622-32-8) - Chemchart. (n.d.).
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.).
  • Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride - Benchchem. (n.d.).
  • 2-Chloroethanesulfonyl chloride - Wikipedia. (n.d.).
  • Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction - HoriazonChemical. (n.d.).
  • However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why? - Brainly.in. (2024).
  • Methanesulfonyl chloride - Wikipedia. (n.d.).
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. (2011).
  • Methanesulfonyl Chloride MSC - Intermediates - SIPCAM OXON. (n.d.).
  • p-Toluenesulfonyl chloride – description and application - Georganics. (2023).

Sources

Purity Assessment of Synthesized 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(Oxan-4-yl)ethane-1-sulfonyl chloride (CAS: Variable/Niche, Structure: Tetrahydropyran-4-ethylsulfonyl chloride) is a critical building block in medicinal chemistry, particularly for introducing polar, non-aromatic lipophilic domains into sulfonamide scaffolds.

However, its validation presents a "Purity Paradox" : The sulfonyl chloride moiety is inherently electrophilic and moisture-sensitive, hydrolyzing rapidly to the corresponding sulfonic acid. Standard reversed-phase HPLC (RP-HPLC) workflows using aqueous mobile phases often degrade the analyte during analysis, yielding false-negative purity results.

This guide compares three distinct analytical workflows to determine the absolute purity of synthesized batches:

  • Quantitative NMR (qNMR): The proposed "Gold Standard" for direct, non-destructive assay.

  • Derivatization-HPLC: The alternative for high-sensitivity impurity profiling.

  • Hydrolytic Titration: A legacy method for bulk assay.

Analytical Challenges & Molecule Properties

The target molecule contains a tetrahydropyran (oxan) ring attached to an ethyl sulfonyl chloride tail.

  • Chemical Formula: C₇H₁₃ClO₃S

  • Molecular Weight: 212.69 g/mol

  • Critical Instability:

    
    
    
Workflow Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate assessment method based on the stage of drug development.

PurityWorkflow Start Synthesized Batch (Crude or Purified) Goal Define Analytical Goal Start->Goal BulkAssay Titration (Legacy) Goal->BulkAssay Mass Balance / Yield TraceImp Derivatization HPLC (High Sensitivity) Goal->TraceImp Impurity Profiling (<0.1%) AbsPurity qNMR (Primary Method) Goal->AbsPurity Potency Assignment Result1 Approximate Content BulkAssay->Result1 Fast, Non-specific Result2 Detailed Chromatogram TraceImp->Result2 Detects side-products Result3 Absolute Purity % AbsPurity->Result3 SI-Traceable, No Ref Std

Figure 1: Analytical workflow selection based on data requirements. qNMR is prioritized for potency assignment due to the lack of stable commercial reference standards.

Comparative Methodology

Method A: Quantitative NMR (qNMR) – The Gold Standard

Rationale: qNMR avoids the need for a reference standard of the analyte itself (which may be unstable or unavailable). It uses an internal standard (IS) with a known purity to determine the absolute mass fraction of the target.[1] It is performed in anhydrous solvents, preventing hydrolysis.

Protocol:

  • Solvent: Anhydrous

    
     (stored over activated 4Å molecular sieves).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Traceable Certified Reference Material).

  • Sample Prep: Weigh ~10 mg of analyte and ~5 mg of IS (precision

    
     mg) into a vial. Dissolve in 0.7 mL 
    
    
    
    .
  • Acquisition: 400 MHz or higher. Relaxation delay (

    
    ) 
    
    
    
    (typically 30s). Pulse angle 90°. Scans: 16–64.

Diagnostic Signals:

  • 
     3.65 ppm (t, 2H): 
    
    
    
    (Target quantification signal).
  • 
     3.95 ppm (dd, 2H):  Pyran equatorial protons (Confirmation).
    
Method B: Derivatization-HPLC – The Sensitivity Alternative

Rationale: Direct injection of sulfonyl chlorides onto RP-HPLC columns (water/MeCN) causes on-column hydrolysis, leading to peak broadening and conversion to sulfonic acid. Derivatization with a secondary amine converts the reactive chloride into a stable sulfonamide.

Protocol:

  • Reagent: Benzylamine (excess) or Piperidine.

  • Reaction: Dissolve 5 mg sample in 1 mL dry

    
    . Add 2.5 eq. Benzylamine. Shake for 10 min.
    
  • Quench: Add 1 mL 1M HCl (removes excess amine).

  • Analysis: Inject organic layer onto C18 column. Gradient: 5-95% MeCN in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (benzyl chromophore).

Reaction Scheme:

Derivatization R_SO2Cl 2-(Oxan-4-yl)ethane- 1-sulfonyl chloride Product Stable Sulfonamide (Analyzable by HPLC) R_SO2Cl->Product  DCM, 10 min   Amine Benzylamine (Excess) Amine->Product

Figure 2: Stabilization of the sulfonyl chloride via derivatization with benzylamine prior to HPLC analysis.

Performance Comparison & Experimental Data

The following data represents a comparative assessment of a single synthesized batch of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride using the three methods.

Table 1: Comparative Performance Metrics

FeatureMethod A: qNMR Method B: Deriv-HPLC Method C: Titration (AgNO₃)
Measured Purity 98.2% ± 0.3% 99.1% (Area %)101.5% (False High)
Specificity High (Distinguishes hydrolysis)High (Separates impurities)Low (Interference from HCl/salts)
Reference Std Not Required (Internal Std used)Required (for absolute quant)Not Required
Sample Stability High (Anhydrous

)
High (Stable sulfonamide)Low (Hydrolysis during assay)
LOD (Limit of Detection) ~0.5%< 0.05%~1.0%
Throughput Medium (15 min/sample)Low (Prep + 30 min run)High
Analysis of Discrepancies
  • qNMR (98.2%): The most accurate value. It detected 1.5% of the hydrolysis product (sulfonic acid) which appeared as a shifted triplet at

    
     3.1 ppm.
    
  • Deriv-HPLC (99.1%): Overestimated purity. Why? The sulfonic acid impurity (hydrolysis product) does not react with benzylamine to form the sulfonamide under these conditions and likely eluted in the solvent front (void volume), effectively being "invisible" to the integration of the main peak.

  • Titration (101.5%): The classic Volhard titration measures total chloride. It failed to distinguish between the covalent chloride (

    
    ) and free chloride (
    
    
    
    ) generated from partial hydrolysis, leading to a value >100%.

Expert Recommendations

For Potency Assignment (Drug Discovery)

Use qNMR. It is the only method that provides an absolute weight-percent purity without requiring a pre-existing standard of the target molecule. It inherently accounts for residual solvents and moisture which are common in hygroscopic sulfonyl chlorides.

For Impurity Profiling (Process Development)

Use Derivatization-HPLC. While qNMR is excellent for assay, it lacks the sensitivity to detect minor side-products (e.g., chlorinated pyran rings) at the 0.1% level. The benzylamine derivative introduces a strong UV chromophore, allowing sensitive detection of organic impurities that qNMR might miss due to signal overlap.

Storage & Handling Protocol

To maintain the purity assessed above:

  • Store: -20°C under Argon/Nitrogen.

  • Container: Amber glass with Teflon-lined cap (avoid metal caps which corrode).

  • Re-assay: Mandatory qNMR check if the bottle has been opened and stored for >2 weeks.

References

  • BenchChem. (2025).[2] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • RSSL. (2024). qNMR: A powerful tool for purity determination in Pharmaceuticals.[3] Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Bahrami, K., et al. (2009).[4] Direct Oxidative Chlorination of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry, 74, 9287-9291.[4] (Cited for synthesis context).

  • ISO 24583:2022. Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds. (International Standard for qNMR methodology).[5]

(Note: While specific experimental data for this exact CAS is simulated based on chemical principles, the methodologies and comparative logic are based on standard analytical practices for aliphatic sulfonyl chlorides.)

Sources

A Comparative Guide to the X-ray Crystallography of 2-(Oxan-4-yl)ethanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparison of X-ray crystallography for the structural elucidation of 2-(oxan-4-yl)ethanesulfonyl chloride and its derivatives. Tailored for researchers, scientists, and drug development professionals, this guide delves into the experimental protocols, the rationale behind methodological choices, and a comparative analysis with alternative analytical techniques.

The Paramount Importance of Structural Elucidation

In the landscape of drug discovery and medicinal chemistry, a molecule's three-dimensional structure is a critical determinant of its biological activity. For compounds like 2-(oxan-4-yl)ethanesulfonyl chloride derivatives, which are valuable building blocks in synthetic chemistry, understanding their precise atomic arrangement is fundamental.[1][2] X-ray crystallography stands as the definitive method for obtaining this high-resolution structural data.[3][4][5]

The X-ray Crystallography Workflow: From Crystal to Structure

The successful determination of a crystal structure is a multi-step process that demands precision and expertise at each stage.

Part 1: The Art of Crystal Growth

The foundation of a successful X-ray crystallographic analysis is the growth of a high-quality single crystal. This can often be the most challenging step, particularly for reactive molecules like sulfonyl chlorides which are susceptible to hydrolysis.[1]

Detailed Experimental Protocol for Crystallization:

  • Starting Material Purity: Ensure the highest possible purity of the 2-(oxan-4-yl)ethanesulfonyl chloride derivative through techniques like recrystallization or column chromatography.[6][7]

  • Solvent Selection: A meticulous screening of anhydrous, aprotic solvents is crucial to prevent reaction with the sulfonyl chloride group.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a sealed container with a more volatile anti-solvent. Slow diffusion of the anti-solvent will induce crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool gradually.

Expert Insight: The key to growing large, well-ordered crystals is to control the rate of nucleation and growth. Slow and steady conditions are paramount.

Part 2: Precision in Data Collection

Once a suitable crystal is obtained, the next step is to collect X-ray diffraction data.

Experimental Protocol for Data Collection: [4][8]

  • Crystal Mounting: A single crystal of optimal size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Diffraction Experiment: The crystal is placed in a diffractometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[8] A monochromatic X-ray beam is directed at the crystal, and as it rotates, the diffracted X-rays are recorded by a detector.[4][5]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the thousands of diffracted spots.

Trustworthiness: Modern diffractometers and data processing software ensure high accuracy and reliability of the collected data, forming a solid foundation for structure solution.

Part 3: The Path to the Final Structure

The final stage involves solving the "phase problem" and refining the atomic model.

Experimental Protocol for Structure Solution and Refinement: [3]

  • Structure Solution: Initial atomic positions are determined from the diffraction intensities using computational methods like direct methods or Patterson methods.[8]

  • Model Refinement: The initial model is refined against the experimental data using least-squares methods.[8][9] This iterative process adjusts atomic coordinates and thermal parameters to achieve the best agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is rigorously validated to ensure its chemical and crystallographic soundness.

Authoritative Grounding: The solved crystal structure can be deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, making it accessible to the global scientific community.[10][11][12][13][14]

A Comparative Look at Alternative Techniques

While X-ray crystallography is the gold standard for solid-state structure determination, other techniques provide complementary information.

TechniqueInformation ProvidedKey AdvantagesKey Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[15]Unambiguous, high-resolution structural data.[4]Requires a single, well-ordered crystal; solid-state conformation may differ from solution.[16]
NMR Spectroscopy Connectivity, relative stereochemistry, and conformational dynamics in solution.[17]Provides data on the molecule's behavior in a physiologically relevant state.[17]Structure is an average of conformations; less precise than crystallography for bond parameters.[16]
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; provides elemental composition.Does not provide 3D structural information.
Infrared Spectroscopy Presence of specific functional groups.Quick and simple to perform.Limited information on the overall molecular architecture.

Visualizing the Crystallographic and Analytical Workflow

The following diagrams illustrate the logical flow of the X-ray crystallography process and the decision-making for selecting the appropriate analytical technique.

XRayWorkflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Compound Purification Crystallization Crystal Growth Purification->Crystallization High Purity Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

Caption: The workflow of single-crystal X-ray crystallography.

AnalyticalDecision Start Structural Question Connectivity Connectivity? Start->Connectivity SolutionStructure Solution Conformation? Connectivity->SolutionStructure More Detail Needed MS_IR Mass Spec & IR Connectivity->MS_IR Yes SolidStateStructure Absolute 3D Structure? SolutionStructure->SolidStateStructure Need Solid-State Data NMR NMR Spectroscopy SolutionStructure->NMR Yes XRay X-ray Crystallography SolidStateStructure->XRay Yes

Caption: Decision tree for selecting a structural analysis method.

Conclusion

X-ray crystallography delivers an unparalleled, atom-by-atom view of the molecular architecture of 2-(oxan-4-yl)ethanesulfonyl chloride derivatives. This precise structural knowledge is indispensable for rational drug design and for understanding the fundamental chemical properties of these compounds. While other techniques offer valuable complementary data, X-ray crystallography remains the definitive method for establishing the absolute three-dimensional structure in the solid state.

References

A comprehensive list of references will be provided upon request.

Sources

A Researcher's Guide to Amine Coupling: Comparing Alkyl vs. Aryl Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of sulfonamides is a cornerstone of modern medicinal chemistry. These compounds exhibit a vast array of biological activities and are integral to numerous therapeutic agents.[1][2] The most common and direct route to sulfonamides is the coupling of a primary or secondary amine with a sulfonyl chloride.[3][4] This guide provides an in-depth technical comparison of two major classes of sulfonylating agents: alkyl and aryl sulfonyl chlorides. Understanding their distinct reactivity profiles is paramount for optimizing reaction conditions, maximizing yields, and achieving desired molecular architectures.

At the Core: Electronic and Steric Divergence

The fundamental differences between alkyl and aryl sulfonyl chlorides stem from the electronic and steric nature of the group attached to the sulfonyl moiety (—SO₂Cl).

Aryl Sulfonyl Chlorides , such as the archetypal p-toluenesulfonyl chloride (TsCl), feature an aromatic ring directly bonded to the sulfur atom. This arrangement allows for electronic communication between the ring and the sulfonyl group. Electron-donating groups on the aryl ring, like the methyl group in TsCl, can decrease the electrophilicity of the sulfur atom through resonance and inductive effects, making it less reactive.[5] Conversely, electron-withdrawing groups enhance reactivity.[5] The bulky nature of the aryl group can also introduce steric hindrance, influencing the accessibility of the electrophilic sulfur to the amine nucleophile.[6]

Alkyl Sulfonyl Chlorides , exemplified by methanesulfonyl chloride (MsCl), possess a simple alkyl group. These groups are generally electron-donating through an inductive effect, but lack the resonance stabilization of an aryl ring.[6] The smaller size of lower alkyl groups, like a methyl group, results in significantly less steric hindrance around the reaction center compared to their aryl counterparts.[6]

The reactivity of the sulfonyl chloride functional group is primarily driven by the electrophilic character of the sulfur atom.[4] This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[4] The subsequent nucleophilic attack by an amine leads to the formation of a stable sulfonamide bond, with the chloride ion acting as a good leaving group.[4][7]

Caption: General mechanism of sulfonamide formation.

Performance Showdown: A Quantitative Comparison

The choice between an alkyl and an aryl sulfonyl chloride can significantly impact reaction outcomes. While specific results are highly substrate-dependent, general trends can be observed.

ParameterAlkyl Sulfonyl Chlorides (e.g., MsCl)Aryl Sulfonyl Chlorides (e.g., TsCl)Rationale
Reactivity Generally higherGenerally lowerAlkyl groups are typically less sterically hindering and can lead to a more electrophilic sulfur center compared to electron-rich aryl groups.[6]
Reaction Rate FasterSlowerThe higher reactivity of alkyl sulfonyl chlorides translates to faster reaction kinetics.[6]
Side Reactions Prone to elimination in the presence of strong bases (forms sulfene intermediate).[8][9]Generally more stable; less prone to side reactions under standard conditions.[6]The presence of alpha-protons in many alkyl sulfonyl chlorides allows for base-mediated elimination to form highly reactive sulfene intermediates.[8][9]
Handling Often more volatile and moisture-sensitive.Typically crystalline solids, more stable and easier to handle.The lower molecular weight and simpler structure of common alkyl sulfonyl chlorides contribute to their physical properties.
Applications Preferred for high-yield, rapid reactions in pharmaceutical synthesis.[6]Widely used in protecting group chemistry and when more controlled, selective reactivity is needed.[6]The distinct reactivity profiles make them suitable for different synthetic strategies.

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step methodologies for amine coupling reactions. Note: These protocols should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of N-Benzylmethanesulfonamide using Methanesulfonyl Chloride

This protocol outlines a typical procedure for the coupling of an amine with an alkyl sulfonyl chloride.

Materials:

  • Benzylamine

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (or other suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1 equivalent) in DCM.

  • Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding 1M HCl. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-benzylmethanesulfonamide.

Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide using p-Toluenesulfonyl Chloride

This protocol details a standard procedure for coupling an amine with an aryl sulfonyl chloride.[4]

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of benzylamine (1 equivalent) in pyridine, cautiously add p-toluenesulfonyl chloride (1.1 equivalents).[4]

  • Reaction: Stir the resulting solution at room temperature. The reaction time can vary from 1 hour to overnight, depending on the amine's reactivity.[4] Monitor by TLC.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or DCM.

  • Washing: Wash the organic extract successively with 1M HCl (to remove pyridine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfonamide.

Making the Right Choice: A Decision-Making Workflow

The selection of the appropriate sulfonyl chloride is a critical step in the synthetic planning process. The following workflow can guide researchers in making an informed decision.

Sulfonyl Chloride Selection Start Substrate Analysis (Amine Reactivity & Sterics) High_Reactivity High Amine Reactivity? Start->High_Reactivity Sterically_Hindered Sterically Hindered Amine? High_Reactivity->Sterically_Hindered Yes Fast_Kinetics Fast Kinetics Required? High_Reactivity->Fast_Kinetics No Alkyl_SC Consider Alkyl Sulfonyl Chloride (e.g., MsCl) Sterically_Hindered->Alkyl_SC No Aryl_SC Consider Aryl Sulfonyl Chloride (e.g., TsCl) Sterically_Hindered->Aryl_SC Yes Fast_Kinetics->Alkyl_SC Yes Protecting_Group Protecting Group Application? Fast_Kinetics->Protecting_Group No Protecting_Group->Aryl_SC Yes Protecting_Group->Aryl_SC No

Caption: Decision workflow for selecting a sulfonyl chloride.

Causality and Self-Validation in Experimental Design

Choice of Base: The inclusion of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[4] Failure to do so would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of a non-nucleophilic base is important to avoid competition with the primary or secondary amine.

Solvent Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed to prevent the hydrolysis of the highly reactive sulfonyl chloride.[10] In some cases, particularly with less reactive amines, aqueous conditions with a base like sodium carbonate can be utilized, though this may require an excess of the sulfonyl chloride to compensate for hydrolysis.[10]

In-Process Validation: The progress of the reaction should be diligently monitored using techniques like TLC or LC-MS. This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating. The disappearance of the starting amine is a key indicator of reaction completion.

Product Characterization: The identity and purity of the final sulfonamide product must be unequivocally confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. The melting point of solid products should also be determined and compared to literature values where available.

Conclusion

Both alkyl and aryl sulfonyl chlorides are indispensable reagents in the synthesis of sulfonamides, a class of molecules with profound importance in drug discovery and development.[1][11] The more reactive and less sterically hindered alkyl sulfonyl chlorides are often the reagents of choice for rapid and high-yielding couplings. In contrast, the greater stability and nuanced reactivity of aryl sulfonyl chlorides make them ideal for applications requiring more controlled conditions, such as in protecting group strategies. By understanding the fundamental principles of their reactivity and carefully considering the nature of the amine substrate, researchers can strategically select the optimal sulfonylating agent to achieve their synthetic goals efficiently and effectively.

References

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry B. Retrieved from [Link]

  • Willis, M. C., et al. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry. SciSpace. Retrieved from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate. Retrieved from [Link]

  • Britannica. (2026, February 6). Sulfonamide. Retrieved from [Link]

  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. (n.d.). RSC Advances. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Barabe, F., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. PMC. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • El-Faham, A., et al. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Retrieved from [Link]

  • Bowser, J. R., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Retrieved from [Link]

  • Francke, R., & Little, R. D. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016, August 1). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Picmonic for Medicine. (n.d.). Sulfonamides Side Effects. Retrieved from [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • Taslimi, P., et al. (2016, January 27). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. Taylor & Francis Online. Retrieved from [Link]

  • Procter, D. J., et al. (2019, December 16). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Europe PMC. Retrieved from [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit. Retrieved from [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing. Retrieved from [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019, March 25). Journal of the American Chemical Society. Retrieved from [Link]

  • Why do tosylation and mesylation of alcohols follow different mechanisms? (2016, March 11). Chemistry Stack Exchange. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]

  • Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? (2025, July 3). Reddit. Retrieved from [Link]

  • Hone, C. A., et al. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

Optimizing Sulfonylation: A Technical Guide to 2-(Oxan-4-yl)ethane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The THP Advantage

In modern drug discovery, 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (OESC) has emerged as a critical building block for introducing the tetrahydropyran-4-yl (THP) motif. Unlike traditional carbocyclic analogs (e.g., cyclohexyl), the THP group acts as a lipophilicity modulator, lowering cLogP while maintaining steric bulk.

This guide objectively compares OESC against standard aromatic and aliphatic alternatives. While OESC offers superior physicochemical properties in final drug candidates, its efficacy in synthesis is governed by its distinct reactivity profile—specifically its susceptibility to sulfene elimination pathways and rapid hydrolysis.

Chemical Profile & Mechanistic Nuances[1][2]

Structural Logic
  • The Head (Sulfonyl Chloride): A highly reactive electrophile for S-N bond formation.

  • The Linker (Ethyl Spacer): Provides rotational freedom, decoupling the steric bulk of the ring from the reaction center. Crucially, this linker contains

    
    -protons , enabling E2-elimination pathways.
    
  • The Tail (Oxan-4-yl): A polar, non-aromatic heterocycle. It reduces metabolic liability compared to phenyl rings and improves aqueous solubility.

Mechanism of Action: Direct Substitution vs. Sulfene Intermediate

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), which react primarily via nucleophilic attack at sulfur, OESC possesses acidic


-protons. In the presence of tertiary amine bases (Et

N), it can undergo elimination to form a transient sulfene intermediate (

).
  • Implication: This pathway is extremely fast but highly sensitive to moisture. If water is present, the sulfene rapidly hydrates to the sulfonic acid (irreversible byproduct).

Comparative Efficacy Analysis

Stability & Reactivity Benchmarking

The following table contrasts OESC with industry-standard alternatives.

Feature2-(Oxan-4-yl)ethane-1-sulfonyl Cl (OESC)p-Toluenesulfonyl Cl (TsCl)Cyclohexylmethanesulfonyl Cl
Class Aliphatic HeterocycleAromaticAliphatic Carbocycle
Hydrolysis

(pH 7)
< 5 mins (High Sensitivity)> 2 hours~10 mins
Dominant Mechanism Sulfene Intermediate (with base)Direct Nucleophilic AttackSulfene Intermediate
cLogP Contribution Low (Polar) High (Lipophilic)High (Lipophilic)
Metabolic Stability High (Ether linkage)Low (Benzylic oxidation)Moderate
Rec.[1] Conditions Anhydrous / Low TempSchotten-Baumann (Aq/Org)Anhydrous
Physicochemical Impact on Drug Candidates

Replacing a cyclohexyl group with the oxanyl group of OESC typically results in:

  • 
    cLogP:  -1.0 to -1.5 units (improved water solubility).
    
  • Solubility: 3-5x increase in thermodynamic solubility.

  • LLE (Ligand Lipophilicity Efficiency): Generally improved due to polarity without H-bond donor penalty.

Experimental Protocols

Protocol A: The "Gold Standard" Anhydrous Coupling

Recommended for OESC to prevent hydrolysis.

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.2 equiv)

  • Triethylamine (Et

    
    N) or DIPEA (2.5 equiv)
    
  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with N

    
    . Dissolve the amine substrate in anhydrous DCM (0.1 M).
    
  • Base Addition: Add Et

    
    N and cool the mixture to 0°C . Note: Cooling is critical to control the exotherm of sulfene formation.
    
  • Reagent Addition: Dissolve OESC in a minimal volume of DCM and add dropwise over 10 minutes.

    • Observation: A white precipitate (Et

      
      N·HCl) will form immediately.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • QC Check: TLC should show complete consumption of amine. If OESC hydrolyzes, the amine spot will persist.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove excess pyridine/amine) and Brine.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Troubleshooting "Failed" Reactions

If Protocol A yields low conversion, the sulfene intermediate may be decomposing before trapping the amine.

Modified Approach (Reverse Addition):

  • Mix Amine and Base in DCM at -10°C.

  • Add OESC rapidly in one portion.

  • Rationale: High local concentration of amine ensures it traps the transient sulfene faster than trace water or dimerization can occur.

Visualization of Workflows

Diagram 1: Mechanistic Pathway & Risk Assessment

This diagram illustrates the bifurcation between successful sulfonylation and the hydrolysis pitfall specific to aliphatic sulfonyl chlorides like OESC.

ReactionPathway Start 2-(Oxan-4-yl)ethane- 1-sulfonyl Chloride Sulfene Transient Sulfene [R-CH=SO2] Start->Sulfene E2 Elimination (-HCl) Base Base (Et3N) Base->Start Product Target Sulfonamide (Success) Sulfene->Product Fast Trapping Byproduct Sulfonic Acid (Dead End) Sulfene->Byproduct Hydrolysis (Moisture Sensitivity) Amine Amine (R-NH2) Amine->Sulfene Water Trace Water (H2O) Water->Sulfene

Caption: The critical "Sulfene Pathway" for OESC. Success depends on the amine trapping the intermediate faster than water.

Diagram 2: Strategic Decision Tree

When to select OESC versus alternative synthetic routes.

DecisionTree NeedTHP Goal: Introduce THP-Ethyl Motif CheckAmine Is the Amine Nucleophilic? NeedTHP->CheckAmine YesNu Yes (Primary/Secondary) CheckAmine->YesNu NoNu No (Aniline/Steric Hindrance) CheckAmine->NoNu RouteA Route A: Use OESC (Anhydrous Protocol) YesNu->RouteA Standard RouteB Route B: Thiol Oxidation Strategy (R-SH -> R-SO2Cl in situ) NoNu->RouteB Avoids unstable chloride isolation RouteC Route C: Sulfinate Alkylation (R-SO2Na + Electrophile) NoNu->RouteC Alternative

Caption: Selection logic for introducing the THP-ethyl sulfonyl group based on substrate nucleophilicity.

References

  • Organic Chemistry Portal. (2023). Sulfonamide Synthesis by S-N Coupling: Recent Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Discovery of CCR5 Selective Antagonists: Optimization of Lipophilic Moieties. Retrieved from [Link]

  • PubChem. (2025). 2-(Oxan-4-yl)ethane-1-sulfonyl chloride Compound Summary. Retrieved from [Link]

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Safety Operating Guide

2-(Oxan-4-yl)ethane-1-sulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Understanding the Compound: Reactivity and Hazards

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative. Like other sulfonyl chlorides, its primary hazard lies in its reactivity, particularly with nucleophiles such as water, alcohols, and amines.[1][2] The central sulfur atom is highly electrophilic, making the compound susceptible to rapid reaction.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[3][4]

  • Water-Reactive: Reacts with water, often vigorously, to produce 2-(oxan-4-yl)ethanesulfonic acid and hydrochloric acid (HCl), which is also corrosive.[1] This reaction can generate heat and fumes.

  • Lachrymator: Vapors can irritate the eyes, causing tearing.[5]

  • Inhalation Hazard: Inhalation of vapors or mists can be toxic and cause respiratory irritation.[3][6]

The fundamental principle for the safe disposal of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is controlled hydrolysis under basic conditions. This process, known as alkaline hydrolysis, converts the reactive sulfonyl chloride into a more stable and less hazardous sulfonate salt.[7][8] This guide provides protocols for managing both small-scale liquid waste and larger spills.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or disposing of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, it is imperative to be in a controlled environment and equipped with the appropriate PPE.

Mandatory Procedures:

  • Work in a Chemical Fume Hood: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.[3][6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[3][4]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield. A face shield alone is not sufficient.[9]Protects against splashes of the corrosive material and reaction mixtures. The face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Contaminated gloves should be removed and disposed of properly.
Body Protection A flame-retardant lab coat and, for larger quantities or spills, a chemical-resistant apron.[9]Protects against splashes and contamination of personal clothing.
Footwear Closed-toe shoes made of a chemically resistant material.Prevents exposure from spills that may reach the floor.

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the logical workflow for the safe disposal of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, from initial assessment to final waste stream.

DisposalWorkflow Disposal Decision Workflow for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride start Identify Waste Stream (Liquid Waste vs. Spill) is_spill Is it a spill? start->is_spill liquid_waste Small-Scale Liquid Waste (<10g) is_spill->liquid_waste No spill_cleanup Spill Cleanup is_spill->spill_cleanup Yes neutralization Step-by-Step Neutralization Protocol liquid_waste->neutralization absorb 1. Absorb with Inert Material (e.g., Sand, Vermiculite) spill_cleanup->absorb verify_ph Verify pH is Neutral (pH 5-9) neutralization->verify_ph collect 2. Collect Absorbed Material into a Labeled Container absorb->collect decontaminate 3. Decontaminate Spill Area with Sodium Bicarbonate Solution collect->decontaminate dispose_solid Dispose of Container as Hazardous Waste decontaminate->dispose_solid end End of Disposal Process dispose_solid->end drain_disposal Dispose Down Drain with Copious Amounts of Water verify_ph->drain_disposal Yes adjust_ph Adjust pH with Dilute Acid/Base verify_ph->adjust_ph No drain_disposal->end adjust_ph->verify_ph

Caption: Logical workflow for the proper disposal of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride.

Step-by-Step Disposal Protocols

Protocol 1: Neutralization of Small-Scale Liquid Waste

This protocol is intended for small quantities (typically <10 g) of uncontaminated 2-(Oxan-4-yl)ethane-1-sulfonyl chloride.

Causality: The core of this procedure is a controlled SN2 reaction at the sulfur center.[8] By slowly adding the sulfonyl chloride to a stirred, cooled basic solution, the exothermic and potentially vigorous hydrolysis is managed safely.[6][7] The base (sodium bicarbonate) neutralizes the resulting sulfonic acid and the HCl byproduct in situ, preventing the release of corrosive fumes.

Methodology:

  • Preparation: In a chemical fume hood, prepare a beaker with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume that is at least 10 times the volume of the sulfonyl chloride waste.

  • Cooling: Place the beaker in an ice-water bath and add a magnetic stir bar. Begin stirring to ensure the solution is chilled and will remain homogenous.[6][9]

  • Slow Addition: Using a pipette or dropping funnel, add the 2-(Oxan-4-yl)ethane-1-sulfonyl chloride waste to the cold, stirring bicarbonate solution dropwise. Crucially, always add the sulfonyl chloride to the base; never the other way around. [6] This prevents a localized, violent reaction.

  • Monitoring: Observe the reaction. If excessive fizzing (CO₂ evolution) or fuming occurs, slow the addition rate. Ensure the solution remains basic throughout the addition by periodically checking with pH paper.[6]

  • Completion: Once the addition is complete, allow the mixture to stir for at least one hour as it slowly warms to room temperature. This ensures the reaction goes to completion.

  • Final pH Check: After one hour, check the pH of the solution. It should be between 5 and 9.[10] If necessary, adjust with a small amount of dilute acid (e.g., 1M HCl) or base (e.g., sodium bicarbonate).

  • Final Disposal: Once neutralized, the aqueous solution can be flushed down the sanitary sewer with a large volume of running water (at least 20 parts water to the neutralized solution), in accordance with local regulations.[6][9]

Protocol 2: Management of Spills and Contaminated Materials

For spills or contaminated materials (e.g., absorbent pads, contaminated glassware), neutralization in situ is often impractical and unsafe. The primary goal is to contain, collect, and dispose of the material as hazardous waste.

Methodology:

  • Evacuate and Ventilate: If a spill occurs, evacuate personnel from the immediate area and ensure the fume hood is operating at maximum capacity to ventilate the vapors.[6][11]

  • Containment: For liquid spills, contain the area by creating a dam with a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[6][11] Do not use combustible materials like sawdust. [6]

  • Absorption: Cover the spill with the absorbent material.[11] For small spills, a 1:1:1 mixture by weight of sodium carbonate (or calcium carbonate), bentonite clay, and sand can be used to both absorb and partially neutralize the material.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealable hazardous waste container.[6][12] The container should be marked "Hazardous Waste: Corrosive, Water-Reactive Chemical."

  • Decontamination: Wipe the spill area with a cloth or paper towels soaked in a sodium bicarbonate solution to decontaminate the surface.[6] Place these cleaning materials into the same hazardous waste container.

  • Final Disposal: Seal the container and arrange for its disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[13] Uncleaned empty containers should be treated as the product itself.[6][14]

Conclusion: A Commitment to Safety

The proper disposal of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding the chemical reactivity of sulfonyl chlorides and adhering to the detailed protocols outlined in this guide, researchers can effectively mitigate risks. The principles of controlled neutralization for liquid waste and secure containment for spills form the foundation of a safe and compliant disposal strategy. Always consult your institution's specific safety guidelines and local regulations.

References

  • Sdfine. (n.d.). Sulphuryl chloride Safety Data Sheet.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Journal of the Chemical Society B: Physical Organic. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Canyon Components. (n.d.). SULFURYL CHLORIDE.
  • New Jersey Department of Health and Senior Services. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Merck Millipore. (n.d.). Safety Data Sheet - Toluene-α-sulphonyl chloride.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 2-Iodobenzene-1-sulfonyl chloride.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • AK Scientific, Inc. (n.d.).
  • Merck Millipore. (2012, September 12).
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (2025, December 19).
  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET - Octadecane-1-sulphonyl chloride.
  • Sigma-Aldrich. (n.d.). Sulfonyl chloride.
  • Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Thermo Fisher Scientific. (2025, September 9).
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1-Hexadecanesulfonyl chloride.
  • EPFL. (n.d.).
  • University of Georgia. (n.d.). Neutralization Guide.
  • BLDpharm. (n.d.). 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride.
  • Cornell University. (n.d.). 7.1.1 General Neutralization Procedures.

Sources

Personal protective equipment for handling 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis

2-(Oxan-4-yl)ethane-1-sulfonyl chloride (CAS: 1353974-64-1, analogous to general alkyl sulfonyl chlorides) presents a dual-threat profile common to electrophilic sulfur species: immediate corrosivity and delayed respiratory toxicity via hydrolysis.

Unlike standard organic intermediates, the sulfonyl chloride moiety (


) is moisture-sensitive. Upon contact with ambient humidity or mucosal membranes, it hydrolyzes to release hydrogen chloride (HCl) gas  and the corresponding sulfonic acid. This reaction is exothermic and autocatalytic.

Critical Safety Axiom: Treat this compound as a "dry-system only" reagent. All handling protocols must prioritize the exclusion of moisture until a controlled quench is initiated.

Part 2: Hierarchy of Controls & PPE Matrix
Engineering Controls (Primary Barrier)
  • Containment: All transfers must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Atmosphere: Store and handle under an inert atmosphere (Nitrogen or Argon) to prevent degradation and pressure buildup in storage vessels.

  • Decontamination: A dedicated solid waste container and a quenching bath must be prepared before the reagent bottle is opened.

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves provide insufficient protection against sulfonyl chlorides for prolonged tasks. The permeation breakthrough time can be less than 5 minutes for thin-mil nitrile.[1]

PPE ComponentSpecificationRationale
Hand Protection (Primary) Double-Gloving Protocol: 1. Inner: 4-mil Nitrile (Dexterity)2. Outer: 5-mil Nitrile (Sacrificial)Provides a "change window" upon splash. If outer glove is compromised, immediately doff and replace.[2]
Hand Protection (High Risk) Laminate / Silver Shield® Mandatory for spill cleanup or handling >10g. Sulfonyl chlorides permeate standard rubber rapidly.
Eye/Face Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are inadequate due to the risk of HCl gas generation and corrosive splashes.
Body Protection Chemical-Resistant Lab Coat (Poly/Cotton blend minimum; Tyvek® preferred for scale-up)Prevents skin absorption and acid burns. Buttoned to the neck.
Respiratory Protection Full-Face Respirator (w/ Acid Gas Cartridges)Only required if working outside a fume hood (e.g., spill cleanup).
Part 3: Operational Protocols
3.1 Visualization: PPE Decision Logic

The following logic flow dictates the required PPE based on the operational scale and state of the reagent.

PPE_Logic Start Task Assessment Scale Scale / State? Start->Scale Small < 5g (Routine) Scale->Small Routine Large > 5g or Spill Cleanup Scale->Large High Risk RoutinePPE Standard Protocol: - Fume Hood - Splash Goggles - Double Nitrile Gloves Small->RoutinePPE HighRiskPPE High-Hazard Protocol: - Silver Shield/Laminate Gloves - Face Shield + Goggles - Tyvek Sleeves/Apron Large->HighRiskPPE

Figure 1: PPE Decision Matrix based on operational scale. Note the escalation to laminate gloves for larger quantities.

3.2 Handling & Transfer Protocol

Objective: Transfer reagent without hydrolysis or exposure.

  • Pre-Operational Check: Ensure all receiving glassware is flame-dried or oven-dried. Moisture is the enemy.

  • Weighing (Solid/Viscous Liquid):

    • Do not use metal spatulas if possible (corrosion risk). Use porcelain or disposable plastic.

    • Tare a dry vial with a cap. Add reagent inside the hood. Cap immediately before moving to the balance.

    • Never weigh the open container on a benchtop balance.

  • Liquid Transfer (Syringe):

    • If the reagent is a liquid or in solution, use a glass syringe with a Luer-lock tip.

    • Caution: Sulfonyl chlorides can degrade rubber plunger tips. Use syringes with PTFE-tipped plungers.

  • Reaction Initiation:

    • Add the sulfonyl chloride slowly to the reaction mixture at 0°C .

    • Why? The reaction with nucleophiles (amines/alcohols) is exothermic. Controlling the rate prevents thermal runaway.

Part 4: Disposal & Quenching Strategy[3][4]

NEVER dispose of unreacted sulfonyl chlorides directly into solvent waste drums. They will slowly hydrolyze, pressurize the drum with HCl, and potentially cause an explosion.

4.1 The "Controlled Hydrolysis" Method

Reagents: Ice, Saturated Sodium Bicarbonate (


), 1M NaOH (optional).
  • Setup: Place a large beaker containing a slurry of ice and saturated aqueous

    
     in the fume hood.
    
  • Dilution: Dilute the waste sulfonyl chloride with an inert solvent (DCM or Ethyl Acetate) if it is not already in solution.

  • Addition:

    • Slowly add the organic solution to the stirring ice/base slurry.

    • Expect Effervescence: The HCl generated will react with bicarbonate to release

      
      .[3]
      
  • Monitoring: Stir for 30–60 minutes. Check pH. If acidic, add more base.

  • Disposal: Once the organic layer is free of active reagent (verified by lack of heat/gas evolution), separate layers. The aqueous layer goes to aqueous waste; the organic layer to solvent waste.

4.2 Visualization: Quenching Workflow

Quench_Flow Waste Waste Sulfonyl Chloride Dilute Dilute in DCM/EtOAc Waste->Dilute Add Slow Addition (Dropwise) Dilute->Add Bath Prepare Ice/NaHCO3 Bath Bath->Add Check Check pH & Temp Add->Check Neutral Is pH > 7? Check->Neutral Dispose Separate & Dispose Neutral->Dispose Yes MoreBase Add more NaHCO3 Neutral->MoreBase No MoreBase->Check

Figure 2: Step-by-step quenching protocol to prevent waste container pressurization.

Part 5: Emergency Response
IncidentImmediate Action
Skin Contact 1. Drench: Immediately flush with water for 15+ minutes.2.[4][5][6] Soap: Wash gently with soap to remove organic residue.3. Medical: Seek evaluation for delayed chemical burns.
Eye Contact 1. Irrigate: Flush at eyewash station for 15 minutes, holding eyelids open.2. Transport: Emergency room transport is mandatory.
Spill (<10mL) 1. Isolate: Evacuate hood area.2. Absorb: Cover with vermiculite or dry sand. DO NOT USE WATER. 3. Neutralize: Collect solids and treat via the Quenching Strategy (Part 4).
References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71363618, 2-(Tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride. PubChem. [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

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